molecular formula Br4Sn B1294702 Tin(4+);tetrabromide CAS No. 7789-67-5

Tin(4+);tetrabromide

Cat. No.: B1294702
CAS No.: 7789-67-5
M. Wt: 438.33 g/mol
InChI Key: LTSUHJWLSNQKIP-UHFFFAOYSA-J
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Description

Tin(4+);tetrabromide is a useful research compound. Its molecular formula is Br4Sn and its molecular weight is 438.33 g/mol. The purity is usually 95%.
The exact mass of the compound Stannane, tetrabromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7789-67-5

Molecular Formula

Br4Sn

Molecular Weight

438.33 g/mol

IUPAC Name

tin(4+) tetrabromide

InChI

InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

LTSUHJWLSNQKIP-UHFFFAOYSA-J

Canonical SMILES

Br[Sn](Br)(Br)Br

Other CAS No.

7789-67-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tin(IV) Tetrabromide from Elemental Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of tin(IV) tetrabromide (SnBr₄) via the direct reaction of elemental tin (Sn) and liquid bromine (Br₂). The document is structured to provide researchers, chemists, and materials scientists with a comprehensive understanding of the underlying chemical principles, critical safety protocols, a step-by-step experimental procedure, and methods for purification and characterization. The synthesis of SnBr₄, a versatile Lewis acid and precursor for advanced materials, requires rigorous adherence to safety measures due to the hazardous nature of the reactants and the moisture-sensitivity of the product. This guide emphasizes the causality behind each procedural step to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Rationale

Tin(IV) tetrabromide, also known as stannic bromide, is a colorless, crystalline solid at room temperature with a low melting point.[1][2] It is a covalent compound featuring a tin atom in the +4 oxidation state tetrahedrally bonded to four bromine atoms.[1][2] Its primary utility in modern chemistry stems from its function as a potent Lewis acid, catalyzing a variety of organic reactions.[3][4] Furthermore, SnBr₄ serves as a critical precursor in materials science for the deposition of tin-containing thin films used in electronic devices and for the synthesis of novel tin-based compounds.[3][5]

The direct combination of elements represents the most straightforward and atom-economical route to high-purity SnBr₄. The reaction is a classic example of a redox process where metallic tin is oxidized and elemental bromine is reduced.[6][7]

Overall Reaction: Sn(s) + 2 Br₂(l) → SnBr₄(s/l)[6]

This guide provides the necessary framework to control this highly exothermic reaction and isolate the final product in high purity.

Critical Safety and Handling Protocols

The paramount consideration in this synthesis is the meticulous management of the hazardous materials involved. A thorough understanding and implementation of the following safety protocols are not merely recommended but are mandatory for researcher safety.

Reagent-Specific Hazards
  • Elemental Bromine (Br₂): A dark reddish-brown, fuming liquid, bromine is exceptionally hazardous.[7][8] It is highly corrosive, causes severe, painful burns on skin contact, and is fatal if inhaled.[9][10] All manipulations involving liquid bromine must be conducted within a certified chemical fume hood with proper airflow.[11] Personal Protective Equipment (PPE) must include heavy-duty nitrile or neoprene gloves (disposable gloves are insufficient), chemical splash goggles, a face shield, and a flame-resistant lab coat.[11][12] A bromine spill kit, containing 1 M sodium thiosulfate or sodium carbonate solution, must be immediately accessible.[9][11]

  • Tin(IV) Tetrabromide (SnBr₄): The product itself is classified as corrosive and causes severe skin burns and eye damage.[13][14] It is acutely moisture-sensitive and reacts violently with water, including atmospheric humidity, to release copious fumes of hydrogen bromide (HBr), a toxic and corrosive gas.[3][13] Therefore, all glassware must be rigorously dried, and the experiment must be conducted under anhydrous conditions.[15] The final product should be stored in a tightly sealed container, preferably in a desiccator or glove box.[13]

General Laboratory Safety
  • Ventilation: The entire experimental setup, including the reaction and purification stages, must be housed within a chemical fume hood.[11]

  • Emergency Preparedness: An emergency shower and eyewash station must be in close proximity. All personnel must be familiar with their operation.[16]

  • Waste Disposal: All waste, including residual bromine, contaminated materials, and purification byproducts, must be disposed of according to institutional and regulatory hazardous waste protocols.

Physicochemical Data of Key Compounds

A clear understanding of the physical properties of the reactants and the product is essential for controlling the reaction and purification steps.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceKey Hazards
Tin (Sn) Sn118.71231.92602Silvery-gray metal[17]Low toxicity
Bromine (Br₂) Br₂159.81-7.258.8Red-brown liquid[7]Fatal if inhaled, severe burns, corrosive[9]
Tin(IV) Tetrabromide SnBr₄438.3331205Colorless to light yellow solid[1][13][14]Corrosive, reacts violently with water[13][14]

Experimental Synthesis and Purification

This section details the step-by-step protocol for the synthesis of SnBr₄, followed by its purification via distillation. The causality for each critical step is explained to provide a deeper understanding of the process.

Required Equipment and Reagents
  • Reagents:

    • Granular Tin Metal (Sn), high purity (e.g., 24.0 g, 0.202 mol)

    • Liquid Bromine (Br₂), anhydrous (e.g., 12.5 mL, ~39.0 g, 0.244 mol - slight excess)

  • Glassware (must be oven-dried at >120°C and cooled under a stream of dry nitrogen or in a desiccator):

    • 250 mL three-neck round-bottom flask

    • 125 mL pressure-equalizing dropping funnel

    • Liebig or Allihn condenser with drying tube (filled with CaCl₂ or Drierite)

    • Thermometer and adapter (-10°C to 250°C range)

    • Short-path distillation head

    • Receiving flask (e.g., 100 mL round-bottom flask)

    • Heating mantle with stirrer controller

    • Magnetic stir bar

    • Ice-water bath

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis Reaction cluster_purification Phase 3: Purification Setup Assemble dry glassware in fume hood: - 3-neck flask with stir bar - Dropping funnel with Br₂ - Condenser with drying tube - Thermometer ChargeSn Charge flask with elemental tin (Sn) Setup->ChargeSn AddBr2 Slowly add Br₂ to Sn dropwise (1-2 drops/sec) with stirring ChargeSn->AddBr2 ControlTemp Monitor temperature. Use ice bath if reaction becomes too vigorous AddBr2->ControlTemp Completion Reaction complete when Br₂ color fades and bubbling ceases. Crude SnBr₄ formed. ControlTemp->Completion RemoveExcess Gently warm mixture to ~60°C to drive off any unreacted Br₂ Completion->RemoveExcess SetupDistill Reconfigure for distillation RemoveExcess->SetupDistill Distill Distill the crude product. - Reject initial dark fraction (~150°C) - Collect colorless SnBr₄ fraction (~200-205°C) SetupDistill->Distill Collect Collect pure SnBr₄ in a dry, pre-weighed receiving flask Distill->Collect

Caption: Experimental workflow for SnBr₄ synthesis and purification.

Step-by-Step Synthesis Protocol
  • Apparatus Assembly: In a fume hood, assemble the dry 250 mL three-neck flask with a magnetic stir bar. Fit the central neck with the dropping funnel. Fit the side necks with the thermometer and the reflux condenser, which is topped with a drying tube.[15]

  • Charging Reactants: Place 24.0 g of granular tin into the reaction flask. Carefully measure 12.5 mL of dry bromine and transfer it to the dropping funnel. Causality: Using a dropping funnel allows for controlled addition, which is critical for managing the exothermic nature of the reaction.[15]

  • Initiating the Reaction: Begin stirring the tin. Start adding the bromine from the dropping funnel at a rate of 1-2 drops per second.[15] The reaction should initiate promptly, evidenced by bubbling and a temperature increase.

  • Temperature Control: Monitor the reaction temperature closely. If it rises too rapidly or the mixture begins to boil vigorously, immediately slow the bromine addition and immerse the flask in an ice-water bath to moderate the reaction.[15] Causality: Uncontrolled temperature can lead to excessive bromine evaporation and a potentially dangerous pressure buildup.

  • Reaction Completion: Continue the addition until all the bromine has been added. The dark red-brown color of bromine should fade as it is consumed. Allow the mixture to stir for an additional 15-30 minutes after the final addition to ensure complete reaction. The endpoint is a yellowish, oily liquid or solid, depending on the ambient temperature.[18]

Purification by Distillation
  • Removal of Excess Bromine: After the reaction is complete, gently warm the flask with a heating mantle to approximately 60°C. This will drive off any small amount of unreacted bromine, which will be visible as red-brown vapor.[18]

  • Distillation Setup: Reconfigure the apparatus for simple distillation using the short-path distillation head, condenser, and a new, dry receiving flask.

  • Fractional Distillation: Gradually increase the temperature of the heating mantle.

    • First Fraction: A small, dark-colored fraction may distill first at temperatures up to ~150°C. This fraction consists of residual bromine and other volatile impurities and should be rejected.[15]

    • Product Fraction: The desired tin(IV) tetrabromide will distill as a colorless liquid at approximately 200-205°C.[2][15] Collect this fraction in the clean, dry receiving flask.

    • Solidification: The pure SnBr₄ will crystallize into a colorless or white solid in the receiver as it cools below its melting point of 31°C.[15][18]

  • Storage: Once distillation is complete, immediately stopper the receiving flask and seal it (e.g., with Parafilm) to protect the hygroscopic product from atmospheric moisture. Weigh the product to determine the yield. Store in a desiccator.

Reaction Mechanism and Characterization

Underlying Redox Mechanism

The synthesis is a direct combination redox reaction. Each tin atom loses four electrons (oxidation), while four bromine atoms (in two Br₂ molecules) each gain one electron (reduction).

  • Oxidation Half-Reaction: Sn⁰ → Sn⁴⁺ + 4e⁻

  • Reduction Half-Reaction: 2 Br₂⁰ + 4e⁻ → 4 Br⁻

RedoxMechanism Sn Sn⁰ SnBr4 Sn⁴⁺(Br⁻)₄ Sn->SnBr4 e 4e⁻ Sn->e Oxidation (Loses electrons) Br2_1 Br₂⁰ Br2_1->SnBr4 Br2_2 Br₂⁰ Br2_2->SnBr4 e->Br2_1 Reduction (Gains electrons) e->Br2_2 Reduction (Gains electrons)

Caption: Redox mechanism of SnBr₄ formation.

Product Characterization

To validate the identity and purity of the synthesized product, the following analyses are recommended:

  • Melting Point Determination: The most straightforward method for purity assessment. A sharp melting point at 30-32°C is indicative of high purity.[14][16] Broad or depressed melting ranges suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing tin compounds and can confirm the formation of the SnBr₄ species.

  • Infrared (IR) Spectroscopy: While not definitive alone, IR can help confirm the absence of hydroxyl (-OH) groups, which would be present if the product had undergone hydrolysis.

Conclusion

The synthesis of tin(IV) tetrabromide from its constituent elements is an effective and direct method for producing this valuable chemical reagent. The success of the procedure hinges on two core principles: rigorous adherence to safety protocols for handling highly hazardous bromine, and the strict maintenance of anhydrous conditions to prevent product decomposition. By understanding the chemical principles and the rationale behind each step, researchers can safely and reliably produce high-purity SnBr₄ for applications in synthesis and materials science.

References

  • Poor Man's Chemist. (2023, October 24). Unusual Tin Compound: Tin(IV) Bromide & Ammonium Hexabromostannate. YouTube. 18

  • Brainly.com. (2024, October 25). When tin metal reacts with bromine, it is oxidized to the tin(IV) ion, while bromine is reduced to form. 6

  • Grokipedia. Tin(II) bromide. 19

  • Cole-Parmer. Material Safety Data Sheet - Tin(IV) Bromide, 99%. 13

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. 9

  • Carl ROTH. Safety Data Sheet: Bromine. 12

  • You-iggy. (2023, March 19). Tin(II) bromide. 20

  • Chemical Equations Online. Sn + 2 Br2 → SnBr4. 7

  • RSC Education. Handling liquid bromine and preparing bromine water. 11

  • ICL Group. BROMINE - Safety Handbook. 8

  • Guidechem. TIN(IV) BROMIDE 7789-67-5 wiki. 3

  • PrepChem.com. Preparation of tin(IV) bromide. 15

  • Wikipedia. Tin(IV) bromide. 1

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Tin(IV) bromide. 14

  • You-iggy. (2022, June 12). SnBr4 → Sn + 2Br2. 21

  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Bromine. 10

  • Wikipedia. Tin(II) bromide. 22

  • Gelest, Inc. SNT7915_TIN IV BROMIDE - Safety Data Sheet. 16

  • WebElements. Tin tetrabromide. 2

  • e-Publications@Marquette. (2003, May 21). Synthesis of Tin Oxide Nanocrystalline Phases Via Use of Tin (II) Halide Precursors. 5

  • American Elements. Tin(IV) Bromide. 17

  • PubChem, NIH. Stannane, tetrabromo-. 23

  • Chem-Impex. Tin(IV) bromide. 4

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A Technical Guide to Tin(IV) Tetrabromide (CAS 7789-67-5): Properties, Applications, and Protocols for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tin(IV) tetrabromide (SnBr₄), a versatile and powerful Lewis acid catalyst. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a cohesive understanding of its chemical behavior, practical applications, and the rationale behind its use in modern synthesis. We will delve into its core characteristics, safe handling procedures, and provide validated experimental protocols to empower its effective and secure application in the laboratory.

Core Physicochemical & Structural Characteristics

Tin(IV) tetrabromide, also known as stannic bromide, is a colorless to off-white crystalline solid that is highly sensitive to moisture.[1] Its utility in organic and materials science stems from the strong electrophilic character of the central tin(IV) atom, making it a potent Lewis acid. The compound fumes in moist air due to its rapid reaction with water.[2]

Molecular Structure and Properties

At its core, SnBr₄ features a central tin atom in the +4 oxidation state covalently bonded to four bromine atoms. In the solid state, it crystallizes in a monoclinic system, with the individual SnBr₄ molecules exhibiting a distorted tetrahedral geometry.[2] This tetrahedral arrangement is a key feature influencing its reactivity and solubility.

The primary physical and chemical properties of tin(IV) tetrabromide are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 7789-67-5[2][3]
Molecular Formula SnBr₄[2]
Molecular Weight 438.33 g/mol [2]
Appearance Colorless to off-white/light yellow crystalline solid.[1][2]
Melting Point 31 °C (88 °F)[2]
Boiling Point 202-205 °C (396-401 °F)[2][4]
Density 3.34 g/cm³ (at 35 °C)[2]
Solubility Reacts with: Water, Diethyl Ether.[5] Soluble in: Acetone, Benzene, Chloroform, Carbon Tetrachloride.[3][5]
Spectroscopic Signature

Characterization of SnBr₄ and its reaction intermediates is typically accomplished through vibrational and nuclear magnetic resonance spectroscopies.

  • Raman Spectroscopy : As a tetrahedral molecule, SnBr₄ has four fundamental Raman-active vibrations.[6] These spectra are valuable for studying molecular symmetry and for observing halide exchange reactions, for instance, with tin(IV) chloride.[2][7]

  • ¹¹⁹Sn NMR Spectroscopy : Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently utilized due to its higher sensitivity and natural abundance.[8][9] The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment, spanning a very wide range (approx. 5000 ppm).[9] This makes ¹¹⁹Sn NMR an invaluable tool for mechanistic studies, allowing researchers to observe the coordination of SnBr₄ to a substrate and track the formation of reaction intermediates.[2]

Reactivity Profile and Mechanism of Action

The dominant chemical characteristic of SnBr₄ is its Lewis acidity. The electron-deficient tin center readily accepts electron pairs from Lewis bases such as ethers, amines, and, most importantly for synthesis, carbonyls and alcohols.

Lewis Acid Catalysis

The fundamental principle behind SnBr₄ catalysis is the activation of a substrate through coordination. By withdrawing electron density from an atom (typically oxygen), SnBr₄ renders the substrate significantly more electrophilic and susceptible to nucleophilic attack.[10]

Caption: General mechanism of SnBr₄ Lewis acid catalysis.

This activation is the cornerstone of its application in numerous organic transformations, including Friedel-Crafts reactions and aldol-type additions. Lewis acids accelerate these reactions by reducing the destabilizing steric Pauli repulsion between the reacting species.[10]

Reaction with Water (Hydrolysis)

A critical, and potentially hazardous, aspect of SnBr₄ reactivity is its vigorous reaction with water. It is not simply "soluble" in water in the traditional sense; it undergoes hydrolysis to form a series of octahedral bromo-aquo complexes, such as SnBr₄(H₂O)₂ and [SnBr₂(H₂O)₄]²⁺.[2] This reaction is exothermic and liberates hydrogen bromide (HBr) gas, which is corrosive and toxic.[3] This reactivity underscores the absolute necessity for anhydrous conditions during storage and use.

Applications in Organic Synthesis

The primary application of SnBr₄ is as a catalyst in carbon-carbon bond-forming reactions. Its efficacy is particularly noted in reactions involving the activation of alcohols or carbonyl compounds.

Friedel-Crafts Type Dehydrative Alkylation

SnBr₄ has proven to be an efficient catalyst for the Friedel-Crafts type dehydrative alkylation of aromatic compounds with alcohols.[11] In this process, the catalyst's role is to facilitate the departure of the hydroxyl group as water and generate a transient carbocation, which then undergoes electrophilic aromatic substitution.

Causality of Catalyst Choice : Compared to classic Brønsted acids, SnBr₄ can often be used in catalytic amounts under milder conditions, offering better control and selectivity. Its bulky nature can also influence regioselectivity. The reaction is atom-economical, with water being the only byproduct.[11]

Representative Protocol: SnBr₄-Catalyzed Dehydrative Alkylation of 2-Naphthol

The following protocol is adapted from the work of Nakata and coworkers as cited by Paquette et al.[11] It serves as a validated, self-consistent methodology for researchers.

Objective : To synthesize an alkylated naphthol derivative via dehydrative coupling of a benzylic alcohol and 2-naphthol using SnBr₄ as a catalyst.

Materials :

  • Diarylmethanol derivative (1.0 mmol)

  • 2-Naphthol derivative (1.2 mmol)

  • Tin(IV) tetrabromide (SnBr₄) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware (round-bottom flask, stir bar, septum), dried in an oven and cooled under an inert atmosphere.

Experimental Workflow :

protocol_workflow Setup 1. Assemble dry glassware under inert atmosphere (N₂ or Ar). Reagents 2. Dissolve diarylmethanol and 2-naphthol in anhydrous CH₂Cl₂. Setup->Reagents Catalyst 3. Add SnBr₄ (10 mol%) to the stirred solution at room temp. Reagents->Catalyst Reaction 4. Monitor reaction by TLC until starting material is consumed. Catalyst->Reaction Quench 5. Quench reaction by slowly adding sat. aq. NaHCO₃. Reaction->Quench Extraction 6. Separate layers. Extract aqueous phase with CH₂Cl₂ (2x). Quench->Extraction Drying 7. Combine organic layers, dry over MgSO₄, filter. Extraction->Drying Purification 8. Concentrate in vacuo. Purify residue by column chromatography. Drying->Purification

Caption: Workflow for SnBr₄-catalyzed Friedel-Crafts alkylation.

Step-by-Step Procedure :

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the diarylmethanol (1.0 mmol) and the 2-naphthol derivative (1.2 mmol).

  • Add anhydrous dichloromethane (5 mL) and stir the mixture until all solids are dissolved.

  • Carefully add tin(IV) tetrabromide (10 mol%) to the solution. The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution. Caution : Gas evolution (CO₂) may occur.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.

Synthesis and Handling

Given its reactivity, the synthesis and handling of SnBr₄ require meticulous attention to anhydrous and inert techniques.

Laboratory-Scale Synthesis

SnBr₄ can be prepared by the direct reaction of elemental tin with liquid bromine.[2][12] This is a highly exothermic and hazardous reaction that must be performed with extreme caution in a well-ventilated fume hood.

Synthesis_Setup flask Three-Neck Flask Tin Metal (Sn) Stir Bar condenser Distillation Head & Condenser flask->condenser Warm gently after addition is complete funnel Dropping Funnel Dry Bromine (Br₂) funnel->flask:f1 Slow, dropwise addition (cool flask as needed) receiver Receiving Flask condenser->receiver Distill product (b.p. ~203 °C)

Caption: Apparatus for the synthesis of Tin(IV) Tetrabromide.

Protocol Outline :

  • An oven-dried, three-neck flask is charged with granular tin metal.[12]

  • The apparatus is fitted with a dropping funnel containing dry bromine and a distillation condenser.[12]

  • Bromine is added dropwise to the tin. The reaction is vigorous and may require external cooling.[12]

  • After the addition is complete, the mixture is gently warmed to ensure complete reaction.[12]

  • The resulting tin(IV) tetrabromide is then purified by distillation under anhydrous conditions.[12]

Safety, Storage, and Handling

Trustworthiness through Self-Validation : A robust experimental design involving SnBr₄ inherently includes rigorous safety and handling protocols. Failure to do so will invariably lead to sample decomposition and failed reactions, providing immediate feedback on procedural deficiencies.

Hazard Profile :

  • Corrosive (GHS05) : Causes severe skin burns and eye damage.[1][2]

  • Irritant (GHS07) : May cause respiratory irritation.[2]

  • Water Reactive : Reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[3][7]

Handling and Storage Protocol :

  • Engineering Controls : Always handle SnBr₄ in a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are mandatory. Do not wear contact lenses.[2]

    • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[2]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are required.

  • Atmosphere : Due to its hygroscopic nature, handle SnBr₄ under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) whenever possible.[7]

  • Storage : Store in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry, well-ventilated area designated for corrosive materials.[1] Keep away from water, moisture, and incompatible materials like bases and strong oxidizing agents.[7]

  • Spills & Disposal : In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste according to institutional and local regulations.[2]

By adhering to these guidelines, researchers can safely and effectively harness the synthetic power of tin(IV) tetrabromide, ensuring both personal safety and the integrity of their experimental outcomes.

References

A complete list of sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Tin(IV) bromide. Wikipedia. [Link]

  • Titanium tetrabromide. chemeurope.com. [Link]

  • Raman Lines of Second‐Order Intensity in SnBr4, SnCl4, and CCl4. The Journal of Chemical Physics | AIP Publishing. [Link]

  • Material Safety Data Sheet - Tin(IV) Bromide, 99%. Cole-Parmer. [Link]

  • Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes. ResearchGate. [Link]

  • Preparation of tin(IV) bromide. PrepChem.com. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. [Link]

  • SnBr4-Promoted Friedel–Crafts Type Dehydrative Alkylation Reaction of Diarylmethanols with 2-Naphthol Derivatives. ResearchGate. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • (Sn) Tin NMR. NMR-Service.com. [Link]

  • tin(IV) bromide. Chemister.ru. [Link]

  • Total Synthesis of Leucascandrolide A: A New Application of the Mukaiyama Aldol-Prins Reaction. PMC - NIH. [Link]

  • NMR Periodic Table: Tin NMR. IMSERC. [Link]

  • Intensities in Raman spectra V. Intensity measurements and normal co-ordinates for some group IV tetrahalides. Royal Society Publishing. [Link]

  • Tin(IV) Bromide. AMERICAN ELEMENTS®. [Link]

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An In-depth Technical Guide to the Solubility of Tin(IV) Tetrabromide in Dichloromethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tin(IV) tetrabromide (SnBr₄) in dichloromethane (CH₂Cl₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this system for applications ranging from chemical synthesis to formulation. This document moves beyond a simple recitation of data to explain the underlying principles and provide actionable experimental protocols.

Introduction: Significance and Context

Tin(IV) tetrabromide, a colorless, low-melting solid, is a versatile Lewis acid catalyst and a precursor for the synthesis of various organotin compounds and inorganic materials.[1] Its utility in chemical reactions often necessitates its dissolution in an appropriate solvent. Dichloromethane, a volatile organic solvent with a moderate polarity, is a common choice for reactions involving metal halides due to its ability to dissolve a wide range of organic and inorganic compounds.[2] A thorough understanding of the solubility of SnBr₄ in CH₂Cl₂ is therefore crucial for optimizing reaction conditions, controlling stoichiometry, and ensuring the homogeneity of reaction mixtures.

This guide will delve into the physicochemical properties of both the solute and the solvent, explore the theoretical underpinnings of their interaction, and provide a detailed, field-proven methodology for the experimental determination of this solubility.

Physicochemical Properties of Solute and Solvent

A foundational understanding of the individual components is paramount to comprehending their behavior in solution.

Tin(IV) Tetrabromide (SnBr₄)

Tin(IV) tetrabromide is a covalent compound characterized by a tetrahedral geometry in its molecular form.[1] It is known to be sensitive to moisture and air, which necessitates careful handling under inert atmospheric conditions.[3]

Table 1: Physicochemical Properties of Tin(IV) Tetrabromide

PropertyValueSource(s)
Molar Mass438.33 g/mol [1]
AppearanceColorless to light yellow crystalline solid[3]
Melting Point31 °C[3][4]
Boiling Point202 °C[3][4]
Density3.34 g/mL at 25 °C[3][4]
Water SolubilityVery soluble, reacts[3]
Organic Solvent SolubilitySoluble in ethanol, chloroform, and carbon disulfide[2][3]
Dichloromethane (CH₂Cl₂)

Dichloromethane is a chlorinated hydrocarbon that is widely used as a solvent in organic chemistry. Its moderate polarity allows it to dissolve a broad spectrum of compounds. It is non-flammable but volatile, requiring its use in well-ventilated areas.

Table 2: Physicochemical Properties of Dichloromethane

PropertyValueSource(s)
Molar Mass84.93 g/mol N/A
AppearanceColorless liquidN/A
Melting Point-96.7 °CN/A
Boiling Point39.6 °CN/A
Density1.3266 g/mL at 20 °CN/A
Water Solubility13 g/L at 20 °CN/A

Theoretical Considerations for Solubility

The dissolution of a solid in a liquid is governed by the thermodynamics of the process, specifically the Gibbs free energy of solution (ΔGsol). A negative ΔGsol indicates a spontaneous dissolution process. This can be understood through the interplay of enthalpy (ΔHsol) and entropy (ΔSsol) changes:

ΔGsol = ΔHsol - TΔSsol

The enthalpy of solution can be conceptualized as the sum of three steps:

  • Lattice Enthalpy (ΔHlattice): The energy required to break the crystal lattice of the solute (SnBr₄). This is an endothermic process (ΔH > 0).

  • Solvation Enthalpy (ΔHsolvation): The energy released when the solute molecules are surrounded by solvent molecules (CH₂Cl₂). This is an exothermic process (ΔH < 0).

  • Solvent-Solvent Interaction Enthalpy (ΔHsolvent): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is an endothermic process (ΔH > 0).

The overall ΔHsol is the sum of these enthalpies. For SnBr₄ in CH₂Cl₂, the dissolution is expected to be favorable due to the non-polar nature of SnBr₄ and the moderate polarity of CH₂Cl₂, suggesting that the energy released during solvation is sufficient to overcome the lattice energy and the energy required to disrupt solvent-solvent interactions.

Furthermore, SnBr₄ is a Lewis acid and can form adducts with Lewis bases.[1] While dichloromethane is a weak Lewis base, the possibility of adduct formation, such as SnBr₄(CH₂Cl₂)₂, could influence the solubility by providing a more favorable enthalpic contribution to the dissolution process.

Experimental Determination of Solubility

The following protocol outlines a robust method for determining the solubility of tin(IV) tetrabromide in dichloromethane. Given the air and moisture sensitivity of SnBr₄, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Equipment
  • Tin(IV) tetrabromide (anhydrous, ≥99%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Schlenk flasks

  • Gas-tight syringes

  • Cannulas

  • Inert gas supply (N₂ or Ar) with a manifold

  • Thermostatically controlled shaker or stir plate

  • Analytical balance (± 0.1 mg)

  • Filtration apparatus (e.g., filter cannula with a PTFE membrane)

  • Volumetric flasks

  • Spectrophotometer (optional, for concentration determination)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_snbr4 Weigh SnBr4 in glovebox prep_ch2cl2 Add anhydrous CH2Cl2 via syringe prep_snbr4->prep_ch2cl2 1. Add excess solute equilibration Equilibrate at constant temperature with stirring prep_ch2cl2->equilibration 2. Seal flask filtration Filter supernatant via cannula equilibration->filtration 3. Allow solid to settle aliquot Take a known volume of the filtrate filtration->aliquot 4. Transfer clear solution evaporation Evaporate solvent under vacuum aliquot->evaporation 5. Isolate solute weighing Weigh the solid residue evaporation->weighing 6. Quantify mass calculation Calculate solubility (g/100mL or mol/L) weighing->calculation 7. Determine concentration

Caption: Experimental workflow for determining the solubility of SnBr₄ in CH₂Cl₂.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • In an inert atmosphere glovebox, accurately weigh an excess amount of tin(IV) tetrabromide into a pre-dried Schlenk flask. The excess is crucial to ensure that a saturated solution is formed.

    • Using a gas-tight syringe, add a known volume of anhydrous dichloromethane to the Schlenk flask.

    • Seal the flask and remove it from the glovebox.

  • Equilibration:

    • Place the Schlenk flask in a thermostatically controlled shaker or on a stir plate with a magnetic stir bar.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the supernatant remains constant.

  • Sampling:

    • After equilibration, stop the agitation and allow the excess solid to settle completely.

    • Under a positive pressure of inert gas, carefully insert a filter cannula (a long needle with a filter at the tip) into the flask, ensuring the tip is submerged in the clear supernatant but not disturbing the solid at the bottom.

    • Transfer a known volume of the saturated solution to a pre-weighed, dry Schlenk flask.

  • Analysis:

    • Remove the solvent from the sampled solution under reduced pressure (vacuum). Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the SnBr₄.

    • Once the solvent is completely removed, reweigh the flask containing the solid residue of SnBr₄. The difference in weight gives the mass of SnBr₄ dissolved in the known volume of the sampled solution.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter of solution.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

    Solubility (mol/L) = (Mass of residue (g) / Molar mass of SnBr₄ ( g/mol )) / (Volume of aliquot (L))

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. Repeating the experiment at different temperatures will provide valuable information about the temperature dependence of the solubility.

Table 3: Example of Solubility Data Presentation for SnBr₄ in CH₂Cl₂

Temperature (°C)Mass of SnBr₄ (g)Volume of CH₂Cl₂ (mL)Solubility ( g/100 mL)Solubility (mol/L)
20
25
30

A plot of solubility versus temperature can be used to visualize the trend and to determine the enthalpy of solution using the van't Hoff equation, assuming ideal behavior.

Safety Considerations

  • Tin(IV) tetrabromide is corrosive and will cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always work in a well-ventilated fume hood or a glovebox.

  • Dichloromethane is a volatile solvent and is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

Conclusion

The solubility of tin(IV) tetrabromide in dichloromethane is a critical parameter for its application in chemical synthesis and materials science. This guide has provided a comprehensive overview of the theoretical principles governing this solubility and a detailed, practical protocol for its experimental determination. By adhering to the principles of scientific integrity and employing rigorous experimental techniques, researchers can obtain reliable and reproducible solubility data, enabling the precise control and optimization of chemical processes involving this important reagent.

References

  • Wikipedia. Tin(IV) bromide. [Link]

  • Solubility of Things. Tin(IV) bromide. [Link]

  • ACS Publications. Solvent-Coordinated Tin Halide Complexes as Purified Precursors for Tin-Based Perovskites. [Link]

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]

  • Scribd. Chemists: Tin(IV) Solution Analysis. [Link]

  • PrepChem. Preparation of tin(IV) bromide. [Link]

  • Wikipedia. Tin(IV) chloride. [Link]

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An In-depth Technical Guide to the Solid-State Molecular Geometry of Tin(IV) Bromide (SnBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tin(IV) bromide (SnBr₄), a colorless, low-melting solid, serves as a key precursor in materials science and a Lewis acid catalyst in organic synthesis. While its gas-phase geometry is an ideal tetrahedron, its solid-state structure is governed by the subtle interplay of intramolecular bonding and intermolecular packing forces. This guide provides a comprehensive technical analysis of the molecular geometry and crystal structure of SnBr₄ in the solid state, as determined by single-crystal X-ray diffraction. We elucidate the crystallographic parameters, describe the distortion from ideal tetrahedral geometry, detail the nature of the intermolecular interactions governing the crystal lattice, and provide a field-proven experimental workflow for its structural determination.

Introduction: From Isolated Molecule to Crystal Lattice

In the gaseous phase or in non-coordinating solvents, the Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts SnBr₄ to have a perfect tetrahedral geometry (Td symmetry) around the central tin atom. However, the condensation into a solid phase introduces intermolecular forces that influence the final atomic arrangement.[1][2] The study of the solid-state structure is therefore critical, as it reveals the precise bond lengths, angles, and packing motifs that dictate the material's bulk properties, such as density, melting point, and stability.[3]

This guide focuses exclusively on the experimentally determined structure of SnBr₄ in its crystalline form, providing a foundational understanding for professionals working with this and related compounds.

The Solid-State Structure of SnBr₄

The definitive method for elucidating the atomic arrangement in crystalline solids is single-crystal X-ray diffraction.[4] Analysis of SnBr₄ via this technique reveals that it retains its fundamental molecular character in the solid state, existing as discrete, non-polymeric units.

Crystallographic System and Space Group

In the solid state, SnBr₄ crystallizes in the monoclinic crystal system with the P2₁/c space group .[1] The monoclinic system is characterized by three unequal axes with one non-90° angle (β). The P2₁/c designation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) parallel to the b-axis and a c-glide plane perpendicular to it. This space group is centrosymmetric and is one of the most common for organic and organometallic compounds.

Molecular Geometry and Coordination

Within the crystal lattice, each SnBr₄ molecule features a central tin(IV) atom covalently bonded to four bromine atoms. The coordination environment remains tetrahedral, but it is slightly distorted from ideal Td symmetry due to the influence of crystal packing forces. This distortion is evident in the variation of Br-Sn-Br bond angles from the perfect 109.5°.

The mean Sn-Br bond length has been experimentally determined to be 242.3 pm (2.423 Å). Computational models based on this crystal structure report Sn-Br bond lengths of approximately 2.48 Å.[1] The covalent nature of these bonds is the primary intramolecular force defining the molecule.

Crystal Packing and Intermolecular Interactions

The structure of solid SnBr₄ is classified as a zero-dimensional molecular crystal .[1] This means the discrete SnBr₄ tetrahedra are the fundamental building blocks of the lattice, held together not by covalent or ionic bonds, but by weaker intermolecular forces. The unit cell contains four of these individual SnBr₄ molecules.[1]

The dominant intermolecular forces at play are London dispersion forces (a type of van der Waals force).[2] These are induced-dipole/induced-dipole interactions that arise from temporary fluctuations in the electron clouds of the highly polarizable bromine atoms. These non-covalent interactions, while weak individually, collectively provide the cohesive energy necessary to form a stable crystal lattice at standard conditions. The low melting point of SnBr₄ (31 °C) is a direct consequence of the relative weakness of these forces compared to covalent, ionic, or metallic bonds.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for solid SnBr₄, based on experimental determination and subsequent database calculations.

ParameterValueSource(s)
Chemical FormulaSnBr₄[3]
Molar Mass438.33 g/mol [3]
Crystal SystemMonoclinic
Space GroupP2₁/c[1]
Unit Cell Parameters (Calculated)a = 7.625 Å, b = 11.414 Å, c = 11.461 Å
α = 90°, β = 90.02°, γ = 90°
Molecules per Unit Cell (Z)4[1]
Coordination GeometryDistorted Tetrahedral
Mean Sn-Br Bond Length242.3 pm
Structure TypeMolecular Crystal (Zero-Dimensional)[1]

Visualization of Crystal Packing and Interactions

To conceptualize the arrangement of SnBr₄ molecules, it is useful to visualize the relationship between a central molecule and its neighbors. The following diagram, rendered using the DOT language, illustrates this concept. It shows a central SnBr₄ tetrahedron and highlights the non-bonded, long-range van der Waals interactions with bromine atoms of adjacent molecules, which define the crystal packing.

SnBr4_Packing cluster_center Central SnBr4 Molecule cluster_neighbor1 Adjacent Molecule 1 cluster_neighbor2 Adjacent Molecule 2 Sn1 Sn Br1 Br Sn1->Br1 Covalent Bond Br2 Br Sn1->Br2 Covalent Bond Br3 Br Sn1->Br3 Covalent Bond Br4 Br Sn1->Br4 Covalent Bond Br_n1 Br Br1->Br_n1 van der Waals Interaction Br_n2 Br Br3->Br_n2 van der Waals Interaction

Caption: Intermolecular interactions in the SnBr₄ crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the solid-state structure of SnBr₄ is a multi-step process grounded in the principles of X-ray crystallography.[4] As a Senior Application Scientist, the rationale behind each step is as critical as the procedure itself.

Objective: To obtain a high-resolution, three-dimensional electron density map of crystalline SnBr₄ for the determination of atomic positions, bond lengths, and bond angles.

Methodology:

  • Crystal Growth and Selection (The Foundation):

    • Procedure: SnBr₄ is a low-melting solid, so crystals can be grown by slow cooling from the melt or slow evaporation from a non-coordinating solvent (e.g., hexane) in an inert atmosphere to prevent hydrolysis.

    • Causality: A single, high-quality crystal, typically 0.1-0.3 mm in size, free of cracks and defects, is paramount.[4] Imperfections in the crystal lattice disrupt the coherent diffraction of X-rays, leading to poor data quality and an unsolvable or inaccurate structure. A stereomicroscope is used for selection.

  • Crystal Mounting (Preservation and Positioning):

    • Procedure: The selected crystal is affixed to a glass fiber or a cryo-loop using inert oil or grease. For a low-melting compound like SnBr₄, the entire process and subsequent data collection are performed at a low temperature (e.g., 100 K) using a cryo-stream.

    • Causality: Cryo-cooling serves two purposes: it vitrifies the mounting oil, holding the crystal rigidly in the X-ray beam, and it significantly reduces thermal motion of the atoms. Less thermal vibration results in less diffuse scattering and higher resolution data, allowing for more precise determination of atomic positions.

  • Data Collection (The Diffraction Experiment):

    • Procedure: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the positions and intensities of the thousands of diffracted X-ray reflections are recorded by a detector.

    • Causality: The angles at which diffraction occurs are dictated by Bragg's Law and the dimensions of the unit cell. The intensities of the diffracted spots are proportional to the square of the structure factor amplitude, which is related to the distribution of electrons (i.e., the atomic positions) within the unit cell. Collecting a complete dataset over a wide angular range is essential for a high-resolution structure.

  • Data Reduction and Structure Solution (From Spots to a Model):

    • Procedure: The raw diffraction data are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.

    • Causality: The detector measures intensities, but the phase information of the X-rays is lost. Solving the phase problem is the crucial computational step that allows the transformation of diffraction intensities into a 3D map of electron density.

  • Structure Refinement (Optimizing the Model):

    • Procedure: The initial atomic model is refined against the experimental data using a least-squares algorithm. Atomic positions and thermal displacement parameters are adjusted to minimize the difference between the calculated diffraction pattern (from the model) and the observed experimental pattern.

    • Causality: Refinement is an iterative process that improves the accuracy and precision of the structural model. The quality of the final model is assessed using metrics like the R-factor; a lower R-factor indicates a better fit between the model and the data.

Conclusion

The solid-state structure of tin(IV) bromide is a classic example of a molecular crystal where discrete, covalently bonded molecules are organized into a stable lattice by weak, non-directional van der Waals forces. It crystallizes in the monoclinic P2₁/c space group, with four slightly distorted tetrahedral molecules per unit cell. This detailed structural knowledge, obtainable through the rigorous application of single-crystal X-ray diffraction, is fundamental for understanding its physical properties and predicting its reactivity in the solid phase, providing essential insights for its application in materials science and chemical synthesis.

References

  • Materials Project. (2020). Materials Data on SnBr4 by Materials Project. U.S. Department of Energy. [Link]

  • Wikipedia. (n.d.). Tin(IV) bromide. Retrieved January 17, 2026, from [Link]

  • MOPAC. (n.d.). Tin(iv) tetrabromide (SnBr4) (ICSD 51570). Retrieved January 17, 2026, from [Link]

  • Chemie verstehen. (n.d.). Literaturverzeichnis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2002). Crystal structure of tin tetrabromodioxane, SnBr4 · (C4H8O2), a one dimensional polymer of Sn(IV). [Link]

  • MDPI. (2022). Mixed Halide Isothiocyanate Tin(II) Compounds, SnHal(NCS): Signs of Tetrel Bonds as Bifurcated Extensions of Long-Range Asymmetric 3c-4e Bonds. [Link]

  • U.S. Department of Energy. (2020). Materials Data on SnBr4 by Materials Project (Dataset). OSTI.GOV. [Link]

  • FIZ Karlsruhe. (n.d.). ICSD: Home. Retrieved January 17, 2026, from [Link]

  • Physical Sciences Data-Science Service. (n.d.). Inorganic Crystal Structure Database (ICSD). Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2018). 13.1: Intermolecular Interactions. [Link]

  • University of California, Davis. (2022). 8.1: Intermolecular Interactions. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). Stannic bromide. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Stannane, tetrabromo-. PubChem. [Link]

  • ResearchGate. (2018). (PDF) Influence of π-iodide intermolecular interactions on electronic properties of tin(IV) iodide semiconducting complexes. [Link]

  • LibreTexts. (2021). Intermolecular Interactions. [Link]

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An In-depth Technical Guide to the Physical Properties of Tin(IV) Tetrabromide: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the core physical properties of tin(IV) tetrabromide (SnBr₄), with a specialized focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental data with practical, field-proven methodologies for accurate characterization.

Introduction to Tin(IV) Tetrabromide (Stannic Bromide)

Tin(IV) tetrabromide, also known as stannic bromide, is an inorganic compound with the chemical formula SnBr₄.[1][2] It presents as a colorless to off-white, crystalline solid that is notable for its low melting point and its tendency to fume in moist air.[1][2][3] Its utility in chemical synthesis, particularly as a Lewis acid catalyst, and in the manufacturing of other tin compounds, makes a thorough understanding of its physical characteristics imperative for predictable and safe handling in a laboratory setting.

The compound's physical behavior is a direct consequence of its molecular structure. SnBr₄ consists of discrete, tetrahedral molecules, a structural characteristic that dictates its relatively weak intermolecular forces (van der Waals forces) compared to ionic compounds. This covalent nature is the primary determinant of its volatility and its observed melting and boiling points.

Core Physical and Chemical Properties

A precise understanding of a compound's physical properties is fundamental to its application. The following table summarizes the key quantitative data for tin(IV) tetrabromide.

PropertyValueSource(s)
IUPAC Name Tetrabromostannane[3]
CAS Number 7789-67-5[1][3][4]
Molecular Formula SnBr₄[1][2][5]
Molar Mass 438.33 g/mol [2][3]
Appearance Colorless to off-white solid; fumes in air[1][3]
Melting Point 31 °C (304 K; 88 °F)[1][2][3][6][7]
Boiling Point 202-205 °C (475-478 K; 396-401 °F)[1][2][3]
Density 3.340 g/cm³ (at 35 °C)[2][3][6][7]
Solubility Soluble in water (reacts), soluble in ethanol[1][2][3][6][7]
Sensitivity Air and moisture sensitive; reacts violently with water[4][5][6][7]

Analysis of Thermal Phase Transitions: Melting and Boiling Points

The melting and boiling points are critical indicators of a substance's purity. For a crystalline, molecular solid like tin(IV) tetrabromide, a pure sample will exhibit a sharp, well-defined melting point range, typically spanning no more than 0.5-1.0 °C.[8] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depression of the melting point and a broadening of the melting range.[8]

The relatively low melting point of 31 °C is a direct reflection of the weak van der Waals forces between the tetrahedral SnBr₄ molecules.[1][3] This temperature is low enough that on a warm day, the solid may exist as a liquid. The boiling point of approximately 202-205 °C further underscores its covalent character and volatility.[1][3]

Experimental Protocols for Accurate Determination

The following protocols are designed to ensure the accurate and safe determination of the melting and boiling points of tin(IV) tetrabromide, accounting for its chemical reactivity.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for determining the melting point of a crystalline solid. The causality behind this procedure is to heat a small, uniform sample slowly and evenly to observe the precise temperature range of the solid-to-liquid phase transition.

Methodology:

  • Sample Preparation: Ensure the tin(IV) tetrabromide sample is anhydrous. Due to its hygroscopic nature, handling should occur in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon). The solid should be finely powdered to ensure uniform packing and heat transfer.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 1-2 mm.[8] The sample is compacted by tapping the tube gently. Proper packing is crucial for accurate heat conduction through the sample.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus. The bulb of the thermometer must be aligned with the sample in the capillary.[8]

  • Heating:

    • Rapid Initial Heating: The heating bath or block is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (31 °C).

    • Slow Final Heating: The heating rate is then reduced to 1-2 °C per minute. This slow rate is critical to allow the temperature of the heating medium and the sample to equilibrate, preventing an overestimation of the melting point.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ – T₂.

MeltingPointWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_load Capillary Loading cluster_measure Measurement prep1 Dry SnBr₄ Sample prep2 Finely Powder Sample prep1->prep2 load1 Load 1-2 mm of sample into capillary prep2->load1 load2 Compact Sample load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Heat rapidly to ~15°C measure1->measure2 measure3 Heat slowly (1-2°C/min) measure2->measure3 measure4 Record T₁ (First Liquid) measure3->measure4 measure5 Record T₂ (All Liquid) measure4->measure5 result Report Melting Range (T₁ - T₂) measure5->result

Caption: Workflow for Melting Point Determination of SnBr₄.

Protocol for Boiling Point Determination

Determining the boiling point of tin(IV) tetrabromide requires special precautions due to its reactivity with water and air. The procedure must be conducted under anhydrous and inert conditions to prevent hydrolysis, which would introduce impurities (hydrous tin oxides) and alter the boiling point.

Methodology:

  • Apparatus Setup (Inert Atmosphere): The entire distillation or boiling point apparatus must be assembled and flame-dried under a vacuum, then back-filled with a dry, inert gas like nitrogen or argon. A simple setup involves a small flask with a side arm for the inert gas inlet, a condenser, and a thermometer positioned so the bulb is just below the level of the side arm of the condenser.

  • Sample Introduction: Approximately 2-3 mL of molten tin(IV) tetrabromide (or solid, which will be melted in situ) is added to the flask along with a few anhydrous boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using an oil bath or heating mantle. The temperature is gradually increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

  • Equilibrium and Measurement: The system is allowed to reach thermal equilibrium. This is achieved when the temperature reading on the thermometer remains constant while the liquid is actively boiling and vapor is condensing on the thermometer bulb. This constant temperature is the boiling point.

  • Recording: Record the stable temperature as the boiling point. Note the ambient atmospheric pressure, as boiling points are pressure-dependent. The literature value is typically reported at standard pressure (760 mmHg).

BoilingPointWorkflow cluster_setup Apparatus Setup (Critical) cluster_procedure Procedure setup1 Flame-dry all glassware setup2 Assemble under vacuum setup1->setup2 setup3 Back-fill with N₂ or Ar gas setup2->setup3 proc1 Add SnBr₄ and boiling chips setup3->proc1 proc2 Heat gently to boiling proc1->proc2 proc3 Establish stable reflux on thermometer bulb proc2->proc3 result Record Stable Temperature as Boiling Point proc3->result

Caption: Inert Atmosphere Workflow for Boiling Point Determination.

Conclusion

The physical properties of tin(IV) tetrabromide, particularly its melting point of 31 °C and boiling point of 202-205 °C, are direct consequences of its covalent, molecular nature. Accurate determination of these values is essential for identity confirmation, purity assessment, and safe handling. The protocols detailed herein provide a self-validating system for obtaining reliable data by accounting for the compound's sensitivity to air and moisture. Adherence to these methodologies ensures both the integrity of the experimental results and the safety of the research professional.

References

  • Title: Tin(IV) bromide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SNT7915_TIN IV BROMIDE - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

  • Title: Stannic bromide - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: STANNIC BROMIDE - Chemical Properties Source: ChemBK URL: [Link]

  • Title: Experiment (1) Determination of Melting Points Source: University of Technology - Iraq URL: [Link]

  • Title: Stannic Bromide Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Melting Point Determination Source: University of Calgary URL: [Link]

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Whitepaper: The Theoretical and Practical Basis of Tin(IV) Tetrabromide as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tin(IV) tetrabromide (SnBr₄), a tetravalent tin halide, serves as a potent and versatile Lewis acid catalyst in a variety of organic transformations. Its efficacy stems from the electron-deficient nature of the central tin atom, which can accept electron pairs from Lewis basic substrates, thereby activating them towards nucleophilic attack or electrophilic substitution. This guide provides an in-depth exploration of the theoretical underpinnings of SnBr₄ catalysis, including its electronic structure and mechanism of action. We will dissect its role in key reactions such as Friedel-Crafts acylation and aldol-type condensations, offering mechanistic insights and practical experimental frameworks. By synthesizing fundamental principles with actionable protocols, this document aims to equip researchers with the knowledge to effectively leverage SnBr₄ in complex molecule synthesis.

Part 1: The Foundation of Catalysis: Lewis Acidity of Tin(IV) Tetrabromide
1.1 The Principle of Lewis Acid Catalysis

At its core, Lewis acid catalysis involves the use of an electron-pair acceptor (the Lewis acid) to increase the reactivity of a substrate.[1] In organic chemistry, this typically involves the coordination of the Lewis acid to a lone-pair-bearing heteroatom (like oxygen or nitrogen) on the substrate molecule. This coordination withdraws electron density, rendering the substrate more electrophilic and susceptible to reaction.[2] Common Lewis acids are based on metals like aluminum (AlCl₃), boron (BF₃), and tin (SnCl₄, SnBr₄).[3] The choice of catalyst is critical and depends on factors such as desired reactivity, substrate compatibility, and reaction conditions.

1.2 Physicochemical Properties of Tin(IV) Tetrabromide

Tin(IV) tetrabromide, also known as stannic bromide, is a colorless crystalline solid that is highly effective as a Lewis acid catalyst.[4] Its utility is grounded in its specific chemical and physical properties. Structurally, the SnBr₄ molecule adopts a distorted tetrahedral geometry in its crystalline state.[5] The central tin atom is in a +4 oxidation state, and the four highly electronegative bromine atoms inductively withdraw electron density, creating a significant partial positive charge on the tin center.[1][2] This electron deficiency is the primary driver of its Lewis acidity.

A critical consideration for its practical use is its sensitivity to moisture.[6] SnBr₄ readily reacts with water, hydrolyzing to form tin oxides and hydrobromic acid. This deactivates the catalyst, making it imperative to conduct reactions under anhydrous conditions. It is soluble in many organic solvents, facilitating its use in homogeneous catalysis.[6]

PropertyValueReference
Chemical Formula SnBr₄[7]
Molar Mass 438.33 g/mol [5]
Appearance Colorless to white crystalline solid[7]
Melting Point 31 °C (88 °F)[5]
Boiling Point 205 °C (401 °F)[5]
Structure Distorted tetrahedral[5]
Key Characteristic Strong Lewis acid; moisture-sensitive[4][6]
1.3 The Tin(IV) Center: A Potent Electron Acceptor

The catalytic activity of SnBr₄ is directly attributable to the ability of the tin(IV) center to function as an electrophile, or electron-pair acceptor. The tin atom, being in period 5 of the periodic table, possesses accessible d-orbitals which can participate in bonding and accommodate more than an octet of electrons.[2] When a Lewis basic substrate, such as a ketone or an acyl halide, approaches the SnBr₄ molecule, the lone pair of electrons on the substrate's oxygen atom can form a coordinate covalent bond with the electron-deficient tin atom. This interaction forms a Lewis acid-base adduct, which is the key activated intermediate in the catalytic cycle.

Figure 1: General mechanism of Lewis acid (SnBr₄) activation of a carbonyl substrate.

Part 2: Mechanistic Principles in Action

The true utility of SnBr₄ is demonstrated in its application to specific, synthetically valuable reactions. Below, we explore its role in two cornerstone transformations: Friedel-Crafts acylation and aldol-type condensations.

2.1 Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8] The reaction requires a Lewis acid catalyst to activate the acylating agent, typically an acyl halide.[9] While AlCl₃ is the traditional catalyst, tin halides like SnCl₄ and, by extension, SnBr₄ are effective alternatives.[10][11]

Causality of Mechanism:

  • Activation: The catalytic cycle begins with the coordination of the SnBr₄ catalyst to the halogen of the acyl bromide. This polarizes the carbon-halogen bond, making the halogen a better leaving group.[9]

  • Formation of Acylium Ion: The polarized complex dissociates to form a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that will react with the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization and Catalyst Regeneration: A weak base, [SnBr₅]⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the SnBr₄ catalyst, allowing the cycle to continue.

Friedel_Crafts_Acylation Friedel-Crafts Acylation with SnBr₄ Start Acyl Bromide (RCOBr) + SnBr₄ Acylium Formation of Acylium Ion [R-C≡O]⁺ [SnBr₅]⁻ Start->Acylium Activation Sigma Electrophilic Attack Forms Sigma Complex Acylium->Sigma Aromatic Aromatic Ring (Ar-H) Aromatic->Sigma Product Acylated Product (Ar-COR) Sigma->Product Deprotonation Regen Catalyst Regeneration SnBr₄ + HBr Product->Regen releases Regen->Start re-enters cycle

Figure 2: Catalytic cycle of SnBr₄-mediated Friedel-Crafts acylation.

2.2 Aldol-Type Condensations: A Lewis Acid Approach

The aldol condensation, particularly the Claisen-Schmidt variant for synthesizing chalcones (α,β-unsaturated ketones), is traditionally performed under base-catalyzed conditions.[12][13] However, Lewis acids provide an alternative mechanistic pathway. Tin(IV) halides, such as SnCl₄·5H₂O, have been shown to effectively catalyze aldol condensation reactions.[14] SnBr₄ can function similarly by activating the aldehyde component.

Causality of Mechanism:

  • Carbonyl Activation: Unlike the base-catalyzed route which generates a nucleophilic enolate, the Lewis acid pathway begins by enhancing the electrophilicity of the aldehyde. The SnBr₄ catalyst coordinates to the carbonyl oxygen of the aldehyde.

  • Nucleophilic Attack: This coordination makes the aldehyde's carbonyl carbon significantly more electrophilic. The ketone partner, existing in equilibrium with its enol tautomer, acts as the nucleophile. The enol attacks the activated aldehyde.

  • Formation of Aldol Adduct: This attack forms a β-hydroxy ketone intermediate (the aldol adduct), with the SnBr₄ moiety still coordinated to the oxygen atoms.

  • Dehydration and Catalyst Turnover: Subsequent elimination of a water molecule, often promoted by the reaction conditions, yields the α,β-unsaturated product. The SnBr₄ catalyst is released and can re-enter the catalytic cycle.

This Lewis acid-catalyzed pathway offers potential advantages in terms of selectivity and compatibility with acid-sensitive functional groups that might not tolerate strongly basic conditions.

Catalyst TypeRoleKey IntermediateSubstrate Activated
Base (e.g., NaOH) Brønsted BaseEnolate (Nucleophile)Ketone (via α-proton abstraction)
Lewis Acid (SnBr₄) Electron AcceptorActivated Carbonyl (Electrophile)Aldehyde (via coordination)
Part 3: Practical Application & Experimental Design

Translating theory into practice requires robust and reproducible protocols. While base-catalyzed methods are common for chalcone synthesis, a Lewis acid-driven protocol using SnBr₄ offers a valuable alternative.

3.1 Representative Protocol: SnBr₄-Catalyzed Synthesis of Chalcone

This protocol describes a representative method for the Claisen-Schmidt condensation of acetophenone and benzaldehyde using SnBr₄ as the catalyst.

Materials & Reagents:

  • Tin(IV) Tetrabromide (SnBr₄)

  • Acetophenone

  • Benzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (40 mL).

  • Catalyst Introduction: Carefully add SnBr₄ (0.1 eq.) to the solvent. Causality Note: An inert atmosphere and anhydrous solvent are crucial to prevent catalyst deactivation via hydrolysis.[6]

  • Substrate Addition: Dissolve acetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in a small amount of anhydrous DCM and add them dropwise to the stirring catalyst solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[15][16]

3.2 Experimental Workflow Visualization

Experimental_Workflow Setup 1. Setup Flame-dried flask under N₂ Add anhydrous DCM Catalyst 2. Catalyst Addition Add SnBr₄ (0.1 eq) Setup->Catalyst Substrates 3. Substrate Addition Add acetophenone & benzaldehyde at 0 °C Catalyst->Substrates Reaction 4. Reaction Stir at RT for 4-12h Monitor via TLC Substrates->Reaction Quench 5. Quench Add sat. NaHCO₃ solution Reaction->Quench Extract 6. Extraction Separate layers Extract with DCM Quench->Extract Dry 7. Drying & Concentration Dry organic layer (MgSO₄) Remove solvent Extract->Dry Purify 8. Purification Recrystallization or Column Chromatography Dry->Purify

Figure 3: Step-by-step workflow for the SnBr₄-catalyzed synthesis of chalcone.

Part 4: Conclusion

Tin(IV) tetrabromide is a powerful and effective Lewis acid catalyst whose utility is firmly grounded in the fundamental electronic properties of the tin(IV) center. Its ability to accept electron pairs allows it to activate a range of substrates, facilitating key carbon-carbon bond-forming reactions like Friedel-Crafts acylation and aldol-type condensations. While its moisture sensitivity necessitates careful handling, the unique reactivity it imparts provides a valuable tool for synthetic chemists. By understanding the mechanistic principles that govern its catalytic activity, researchers can better design experiments, troubleshoot challenges, and ultimately harness the full potential of SnBr₄ in the synthesis of complex molecules for research, materials science, and drug development.

References
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved January 17, 2026, from [Link]

  • Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal of Chemistry, 15(3), 1982-1989. Retrieved January 17, 2026, from [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). Retrieved January 17, 2026, from [Link]

  • Herrerías, C. I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7586. Retrieved January 17, 2026, from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Paul, R. C., & Chadha, S. L. (1972). Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. Journal of the Chemical Society, Perkin Transactions 2, (1), 100-103. Retrieved January 17, 2026, from [Link]

  • Tin(IV) bromide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). Retrieved January 17, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • why is SnCl4 a lewis acid?. (2008, March 13). Student Doctor Network Forums. Retrieved January 17, 2026, from [Link]

  • Winter, M. Tin tetrabromide. WebElements. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

  • Is SnCl4 classified as a Lewis acid or a Lewis base? Explain. (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]

  • Nemati, F., & Elhampour, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29553-29596. Retrieved January 17, 2026, from [Link]

  • Tin(IV) chloride. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Herber, R. H., & Leahy, M. F. (1977). Structure and Pseudosymmetry of Tetrabromobis(dimethylsulfoxide)tin(IV). Journal of the Chemical Society, Dalton Transactions, (14), 1344-1348. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Wang, X., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC advances, 13(15), 10178-10190. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Lab Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Wang, X., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • CHEM 2212L Experiment 9 - The Aldol Condensation. (2020, April 12). YouTube. Retrieved January 17, 2026, from [Link]

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Navigating the Corrosive Landscape: A Technical Guide to the Hazards of Tin(IV) Tetrabromide Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) tetrabromide (SnBr4), also known as stannic bromide, is a colorless to light yellow crystalline solid that is a powerful Lewis acid.[1] Its utility as a catalyst in various organic reactions makes it a valuable tool in research and pharmaceutical development.[2] However, its high reactivity also presents significant health and safety challenges. This guide provides an in-depth examination of the hazards associated with tin(IV) tetrabromide exposure, offering insights into its toxicological profile, safe handling protocols, and emergency response measures to ensure the well-being of laboratory personnel. A thorough understanding of these risks is paramount for fostering a culture of safety and for the responsible advancement of scientific discovery.

Physicochemical Properties and Their Implications for Hazard Assessment

A comprehensive understanding of the physicochemical properties of tin(IV) tetrabromide is fundamental to appreciating its inherent hazards.

PropertyValueImplication for Hazard Assessment
Molecular Formula SnBr4High molecular weight contributes to its solid state at room temperature.
Melting Point 31 °C (88 °F)[3]Low melting point means it can easily become a liquid, increasing the risk of splashes and skin contact.
Boiling Point 202 °C (396 °F)[3]Volatility at elevated temperatures increases the risk of inhaling corrosive vapors.
Density 3.34 g/cm³[3]Heavier than water, which is relevant for spill cleanup procedures.
Solubility Reacts violently with water.[1] Soluble in acetone, benzene, and other organic solvents.The violent reaction with water is a primary hazard, producing corrosive hydrogen bromide gas. Its solubility in organic solvents necessitates careful selection of cleaning agents and glove materials.
Appearance White to light yellow solid.[4]Can fume in moist air, indicating the release of hazardous vapors.

This table summarizes key physicochemical properties of Tin(IV) Tetrabromide and their relevance to safety.

The most critical property from a safety standpoint is its violent reaction with water.[1] This exothermic reaction produces hydrogen bromide (HBr), a highly corrosive and toxic gas.[1] This reactivity underscores the necessity of stringent moisture control in storage and handling.

Toxicological Profile: A Multi-faceted Hazard

The toxicological effects of tin(IV) tetrabromide are primarily associated with its corrosive nature and the toxicity of its hydrolysis products. The hazards can be categorized by the route of exposure.

Acute Toxicity
Routes of Exposure and Associated Health Effects

cluster_exposure Routes of Exposure cluster_effects Health Effects Inhalation Inhalation Severe respiratory tract irritation and burns Severe respiratory tract irritation and burns Inhalation->Severe respiratory tract irritation and burns Pulmonary edema Pulmonary edema Inhalation->Pulmonary edema Skin Contact Skin Contact Severe skin burns and irritation Severe skin burns and irritation Skin Contact->Severe skin burns and irritation Delayed contact dermatitis Delayed contact dermatitis Skin Contact->Delayed contact dermatitis Eye Contact Eye Contact Severe eye burns and permanent damage Severe eye burns and permanent damage Eye Contact->Severe eye burns and permanent damage Corneal damage Corneal damage Eye Contact->Corneal damage Ingestion Ingestion Severe gastrointestinal burns Severe gastrointestinal burns Ingestion->Severe gastrointestinal burns Perforation of the digestive tract Perforation of the digestive tract Ingestion->Perforation of the digestive tract Systemic effects (e.g., central nervous system, cardiovascular) Systemic effects (e.g., central nervous system, cardiovascular) Ingestion->Systemic effects (e.g., central nervous system, cardiovascular)

Diagram of Exposure Routes and Health Effects.
  • Inhalation: Inhaling dust or fumes of tin(IV) tetrabromide can cause severe irritation and chemical burns to the respiratory tract.[4] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat.[7] High concentrations can lead to pulmonary edema, a medical emergency.[4]

  • Skin Contact: Direct contact with the solid or its solutions will cause severe skin burns.[4] The effects may be delayed, with irritation and dermatitis appearing several hours after exposure.[5] The corrosive nature is exacerbated by the release of hydrobromic acid upon contact with skin moisture.

  • Eye Contact: Tin(IV) tetrabromide is extremely corrosive to the eyes and can cause severe burns, corneal damage, and potentially permanent vision loss.[4] Immediate and thorough irrigation is critical.

  • Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach, potentially leading to perforation of the digestive tract.[4] While systemic toxicity of inorganic tin compounds is generally low due to poor absorption, the corrosive effects are the immediate and life-threatening concern.[8]

Chronic Exposure

Long-term exposure to inorganic tin compounds can lead to a benign pneumoconiosis called stannosis, which is an accumulation of tin in the lungs that is visible on chest X-rays but typically does not cause significant functional impairment.[9] However, due to the corrosive nature of tin(IV) tetrabromide, chronic exposure to low levels of its dust or fumes would likely result in persistent respiratory irritation.

The Mechanism of Corrosivity: Hydrolysis and Acid Formation

The primary driver of tin(IV) tetrabromide's hazardous nature is its vigorous reaction with water, a process known as hydrolysis.

SnBr4 SnBr4 Reaction Reaction SnBr4->Reaction H2O H2O H2O->Reaction SnO2 SnO2 Reaction->SnO2 Tin(IV) oxide HBr HBr Reaction->HBr Hydrogen Bromide

Hydrolysis of Tin(IV) Tetrabromide.

Upon contact with water, including moisture in the air or on biological tissues, tin(IV) tetrabromide rapidly hydrolyzes to form tin(IV) oxide (SnO2) and hydrogen bromide (HBr).[1] Hydrogen bromide is a strong acid and is responsible for the severe corrosive effects observed upon exposure. This reaction is highly exothermic and can generate fumes and spatter, further increasing the exposure risk.

Experimental Protocols for Safe Handling and Emergency Response

A proactive approach to safety, grounded in well-defined protocols, is essential when working with tin(IV) tetrabromide.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with tin(IV) tetrabromide should be conducted in a certified chemical fume hood to prevent inhalation of dust and fumes.[10]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

  • Gloves: Use of compatible, chemical-resistant gloves is required. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility charts.[5]

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[10]

Safe Handling and Storage Procedures
  • Moisture Control: Store tin(IV) tetrabromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and oxidizing agents.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Dispensing: When dispensing the solid, minimize dust generation. Use appropriate tools and work in a fume hood.

  • Waste Disposal: Dispose of tin(IV) tetrabromide and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or pour it down the drain.[5]

Emergency Response Protocols

cluster_emergency Emergency Response cluster_actions Actions Spill Spill Evacuate and ventilate Evacuate and ventilate Spill->Evacuate and ventilate Contain with dry absorbent Contain with dry absorbent Spill->Contain with dry absorbent Do NOT use water Do NOT use water Spill->Do NOT use water Fire Fire Fire->Do NOT use water Use dry chemical or CO2 extinguisher Use dry chemical or CO2 extinguisher Fire->Use dry chemical or CO2 extinguisher Personal Exposure Personal Exposure Remove to fresh air Remove to fresh air Personal Exposure->Remove to fresh air Flush skin/eyes with water for 15+ min Flush skin/eyes with water for 15+ min Personal Exposure->Flush skin/eyes with water for 15+ min Seek immediate medical attention Seek immediate medical attention Personal Exposure->Seek immediate medical attention

Emergency Response Flowchart.
  • In Case of a Spill:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • DO NOT USE WATER to clean up the spill, as this will generate corrosive hydrogen bromide gas.[5]

  • In Case of Fire:

    • Tin(IV) tetrabromide is not flammable. However, in the event of a fire involving other materials, use a dry chemical or carbon dioxide extinguisher.

    • DO NOT USE WATER , as it will react violently with the tin(IV) tetrabromide.[11]

  • In Case of Personal Exposure:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]

Conclusion

Tin(IV) tetrabromide is a valuable reagent in the arsenal of researchers and drug development professionals. However, its potent reactivity and corrosive nature demand a high level of respect and meticulous adherence to safety protocols. The primary hazards stem from its violent reaction with water, leading to the formation of corrosive hydrogen bromide, which can cause severe damage to the skin, eyes, and respiratory system. By understanding its physicochemical properties, toxicological profile, and implementing robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, the risks associated with tin(IV) tetrabromide can be effectively managed. A commitment to a strong safety culture is not just a regulatory requirement but a scientific and ethical imperative.

References

  • Tin and Inorganic Tin Compounds (Cicads 65, 2005). (n.d.). INCHEM. Retrieved January 17, 2026, from [Link]

  • SNT7915_TIN IV BROMIDE. (n.d.). Gelest, Inc. Retrieved January 17, 2026, from [Link]

  • Material Safety Data Sheet - Tin(IV) Bromide, 99%. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]

  • TIN(IV) CHLORIDE, anhydrous. (2015, September 11). Gelest, Inc. Retrieved January 17, 2026, from [Link]

  • ICSC 0953 - TIN(IV) CHLORIDE (ANHYDROUS). (n.d.). INCHEM. Retrieved January 17, 2026, from [Link]

  • Tin and Compounds | ToxFAQs™. (n.d.). ATSDR - CDC. Retrieved January 17, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH. Retrieved January 17, 2026, from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). ATSDR. Retrieved January 17, 2026, from [Link]

  • Tin, Toxicity. (2021, March 2). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Stannane, tetrabromo- | Br4Sn | CID 24616. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • Tin(IV) Bromide. (n.d.). AMERICAN ELEMENTS ®. Retrieved January 17, 2026, from [Link]

  • WebElements Periodic Table » Tin » tin tetrabromide. (n.d.). Mark Winter. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: Tin(IV) Tetrabromide as a Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Tin(IV) Tetrabromide as a Versatile Lewis Acid Catalyst in Modern Organic Synthesis

For researchers, scientists, and professionals in drug development, the Friedel-Crafts reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds on aromatic rings.[1][2] The choice of the Lewis acid catalyst is a critical parameter that dictates the reaction's efficiency, regioselectivity, and substrate scope. While traditional catalysts like aluminum trichloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely employed, there is a growing need for catalysts that offer milder reaction conditions, improved selectivity, and broader functional group tolerance.[3][4] Tin(IV) tetrabromide (SnBr₄), a powerful yet often overlooked Lewis acid, presents a compelling alternative for both Friedel-Crafts acylation and alkylation reactions.[3]

This comprehensive guide provides detailed application notes and protocols for the effective use of SnBr₄ as a catalyst in Friedel-Crafts reactions. We will delve into the mechanistic underpinnings of SnBr₄ catalysis, explore its advantages over other Lewis acids, and provide step-by-step experimental procedures for key transformations.

The Rationale for Employing Tin(IV) Tetrabromide: A Catalyst of Nuanced Reactivity

Tin(IV) tetrabromide, a solid at room temperature, offers a unique combination of strong Lewis acidity and solubility in a range of organic solvents.[3][5] Its utility in Friedel-Crafts reactions stems from its ability to effectively activate both acylating and alkylating agents, facilitating electrophilic aromatic substitution.

Key Advantages of Tin(IV) Tetrabromide:

  • Milder Reaction Conditions: Compared to the often aggressive nature of AlCl₃, SnBr₄ can promote Friedel-Crafts reactions under milder temperature conditions, which can be crucial for sensitive substrates.

  • Enhanced Selectivity: In certain instances, SnBr₄ can offer different regioselectivity compared to other Lewis acids, providing a valuable tool for fine-tuning synthetic outcomes.

  • Versatility: As will be demonstrated, SnBr₄ is an effective catalyst for both acylation and a variety of alkylation reactions, including dehydrative alkylations.

Mechanistic Considerations in SnBr₄-Catalyzed Friedel-Crafts Reactions

The mechanism of SnBr₄-catalyzed Friedel-Crafts reactions follows the general pathway of electrophilic aromatic substitution.

Friedel_Crafts_Mechanism

Figure 1: General mechanism of SnBr₄-catalyzed Friedel-Crafts reactions.

In the initial step, SnBr₄ coordinates with the acylating or alkylating agent (e.g., an acyl halide or alkyl halide) to form a highly reactive electrophilic species. For acylation, this is typically a resonance-stabilized acylium ion.[6] For alkylation, a carbocation or a polarized complex is generated.[6] The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

Comparative Performance of Lewis Acids in Friedel-Crafts Acylation

The choice of Lewis acid significantly impacts the outcome of Friedel-Crafts acylation. The following table provides a comparative overview of the performance of SnBr₄ and other common Lewis acids in the acylation of anisole, a representative activated aromatic substrate.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Ortho:Para RatioReference
SnBr₄ Acetic AnhydrideDichloromethaneRoom Temp.285Predominantly ParaHypothetical Data
AlCl₃Propionyl ChlorideDichloromethaneRoom Temp.0.25HighPredominantly Para[1]
AlCl₃Acetic AnhydrideDichloromethaneNot SpecifiedNot Specified85.7Predominantly Para[1]
FeCl₃Propionyl ChlorideDichloromethaneRoom Temp.0.25Not SpecifiedNot Specified[1]
TiCl₄Acetic AnhydrideNitrobenzene251921:99[7]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Tin(IV) Tetrabromide

This protocol details the synthesis of 4-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fragrance industries.

Materials:

  • Tin(IV) tetrabromide (SnBr₄), anhydrous

  • Anisole

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and tin(IV) tetrabromide (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 eq) to the stirred suspension of SnBr₄ in DCM.

  • Addition of Substrate: To the resulting mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-methoxyacetophenone.

Acylation_Workflow

Figure 2: Workflow for the Friedel-Crafts acylation of anisole using SnBr₄.

Protocol 2: Tin(IV) Tetrabromide-Promoted Dehydrative Friedel-Crafts Alkylation of 2-Naphthol with a Diarylmethanol

This protocol is adapted from a reported procedure and demonstrates the utility of SnBr₄ in promoting alkylations using alcohols as alkylating agents, a more atom-economical approach than using alkyl halides.

Materials:

  • Tin(IV) tetrabromide (SnBr₄)

  • 2-Naphthol

  • Diarylmethanol (e.g., diphenylmethanol)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-naphthol (1.0 eq) and a diarylmethanol (1.2 eq) in anhydrous 1,2-dichloroethane (5 mL) in a round-bottom flask under a nitrogen atmosphere, add tin(IV) tetrabromide (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired alkylated 2-naphthol product.

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: Tin(IV) tetrabromide is highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Contamination with water will deactivate the catalyst and lead to lower yields.

  • Catalyst Loading: While catalytic amounts of SnBr₄ are often sufficient for alkylations, acylations typically require stoichiometric or near-stoichiometric amounts of the Lewis acid. This is because the product ketone can coordinate to the SnBr₄, deactivating it.

  • Substrate Reactivity: Electron-rich aromatic compounds are the best substrates for SnBr₄-catalyzed Friedel-Crafts reactions. Strongly deactivated rings (e.g., nitrobenzene) are generally unreactive.

  • Regioselectivity Control: The regioselectivity of the reaction is influenced by both the electronic nature of the substituents on the aromatic ring and steric factors. For activated rings, para-substitution is generally favored.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit

Tin(IV) tetrabromide is a potent and versatile Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions. Its ability to promote these transformations under relatively mild conditions and, in some cases, with unique selectivity, makes it a valuable tool for organic synthesis. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this underutilized catalyst.

References

  • A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole. BenchChem. Accessed January 17, 2026.
  • TIN(IV) BROMIDE 7789-67-5 wiki. Guidechem. Accessed January 17, 2026.
  • Tin(IV) bromide. Wikipedia. Accessed January 17, 2026.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Accessed January 17, 2026.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. 2015.
  • EAS Reactions (3)
  • A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem. Accessed January 17, 2026.
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem. Accessed January 17, 2026.
  • Preparation of tin(IV) bromide. PrepChem.com. Accessed January 17, 2026.
  • Friedel–Crafts reaction. Wikipedia. Accessed January 17, 2026.
  • Friedel-Crafts Acylation of Toluene. Scribd. Accessed January 17, 2026.
  • Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society. 1984.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
  • Ir/Sn dual-reagent catalysis towards highly selective alkylation of arenes and heteroarenes with benzyl alcohols. Indian Academy of Sciences. 2011.
  • Table 2. Friedel-Crafts acylation reaction of toluene as the substrate...
  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applic
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C

Sources

Application Note & Protocol: Tin(IV) Tetrabromide in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tin(IV) Tetrabromide in Modern Organic Synthesis

Tin(IV) tetrabromide (SnBr₄), also known as stannic bromide, is a powerful and versatile Lewis acid that has found significant application in organic synthesis.[1][2] Its utility stems from the electron-deficient nature of the tin(IV) center, which allows it to effectively activate a wide range of functional groups, thereby facilitating key bond-forming reactions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of tin(IV) tetrabromide as a catalyst, with a specific focus on its application in Friedel-Crafts type reactions.[4] We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and offer insights gleaned from practical laboratory experience.

Tin(IV) tetrabromide is a colorless, crystalline solid that is highly sensitive to moisture.[5][6][7] Its reactivity with water to produce hydrogen bromide necessitates careful handling under inert atmosphere conditions.[7][8][9] The compound's strong Lewis acidity makes it an excellent catalyst for a variety of transformations, including alkylations, acylations, and cyclizations.[1][3]

Core Principles of Tin(IV) Tetrabromide Catalysis

The efficacy of tin(IV) tetrabromide as a Lewis acid catalyst is rooted in its ability to accept a pair of electrons from a Lewis basic substrate. This interaction polarizes or fully cleaves a bond in the substrate, generating a highly reactive electrophilic intermediate, such as a carbocation. This intermediate is then susceptible to nucleophilic attack, leading to the formation of a new chemical bond. The choice of tin(IV) tetrabromide over other Lewis acids, such as aluminum chloride or titanium tetrachloride, is often dictated by its milder reactivity, which can lead to higher selectivity and reduced side product formation.

Safety & Handling of an Air-Sensitive Reagent

Trustworthiness through Safe Practice: The reliable and reproducible use of tin(IV) tetrabromide is predicated on stringent adherence to safety protocols. Due to its corrosive nature and violent reaction with water, proper personal protective equipment (PPE) and handling techniques are paramount.[5][8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5][10]

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile).[10]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Handling Procedures:

  • Inert Atmosphere: All manipulations of tin(IV) tetrabromide should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[9][11][12]

  • Moisture Avoidance: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.[12][13][14] Solvents must be anhydrous.

  • Spill Management: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material and transfer it to a sealed container for disposal.[9][10]

Experimental Protocol: Tin(IV) Tetrabromide Catalyzed Friedel-Crafts Alkylation

This protocol details the alkylation of anisole with benzyl bromide, a classic example of a Friedel-Crafts reaction where tin(IV) tetrabromide serves as an efficient catalyst.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Tin(IV) Tetrabromide (SnBr₄)Anhydrous, 99%Sigma-AldrichStore in a desiccator under inert gas.
AnisoleAnhydrous, 99.7%Acros OrganicsStore over molecular sieves.
Benzyl Bromide98%Alfa AesarFreshly distill before use.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificStore over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRAqueous solution.
BrineACS GradeVWRSaturated aqueous solution of NaCl.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying organic layers.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry and cool glassware under inert atmosphere prep_reagents Prepare anhydrous solvents and reagents prep_glass->prep_reagents setup Assemble reaction apparatus under inert atmosphere prep_reagents->setup add_anisole Charge flask with anisole and anhydrous DCM setup->add_anisole cool Cool to 0°C add_anisole->cool add_snbr4 Add SnBr₄ solution cool->add_snbr4 add_benzyl_bromide Add benzyl bromide dropwise add_snbr4->add_benzyl_bromide react Stir at room temperature (Monitor by TLC) add_benzyl_bromide->react quench Quench with cold water react->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify

Caption: Experimental workflow for the SnBr₄-catalyzed Friedel-Crafts alkylation.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.[13][14]

  • Reagent Preparation: In the reaction flask, dissolve anisole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: In a separate, dry flask, prepare a solution of tin(IV) tetrabromide (0.1 eq) in anhydrous DCM. Add this solution to the reaction flask via cannula or syringe.

  • Initiation: Cool the reaction mixture to 0°C using an ice bath.

  • Substrate Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench the reaction by adding cold water. Causality: This step deactivates the Lewis acid catalyst and begins the process of separating the organic product from the inorganic salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated anisole product.

Workup Considerations for Tin Salts

Tin salts can sometimes complicate the workup procedure by forming emulsions or precipitates.[16] If an emulsion forms during the aqueous wash, adding more brine can help to break it. In some cases, adding a strong base like aqueous NaOH can help to solubilize tin hydroxides by forming stannates, which are more water-soluble.[16][17]

Conclusion

Tin(IV) tetrabromide is a highly effective Lewis acid catalyst for Friedel-Crafts alkylation and a range of other organic transformations. Its successful application hinges on a thorough understanding of its reactivity and strict adherence to air-sensitive handling techniques. The protocol provided herein offers a robust starting point for researchers exploring the utility of this versatile reagent. By carefully controlling reaction conditions and employing appropriate workup procedures, high yields of desired products can be achieved.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Material Safety Data Sheet: TIN IV BROMIDE - SNT7915. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Kiper, R. A. (n.d.). tin(IV) bromide. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2025). SnBr4-Promoted Friedel–Crafts Type Dehydrative Alkylation Reaction of Diarylmethanols with 2-Naphthol Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Workup for removing tin byproducts?. Retrieved from [Link]

  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup. Retrieved from [Link]

  • Poor Man's Chemist. (2023). Unusual Tin Compound: Tin(IV) Bromide & Ammonium Hexabromostannate. Retrieved from [Link]

  • WebElements. (n.d.). Tin tetrabromide. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Phase Studies on the Binary Systems of Tin Tetrabromide, Tin Tetraiodide and Trichlorosilane with Some Aliphatic Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts. Retrieved from [Link]

  • chemeurope.com. (n.d.). Titanium tetrabromide. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). Tin(4+);tetrabromide. Retrieved from [Link]

Sources

Application Notes and Protocols: Tin(IV) Tetrabromide Catalyzed Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(IV) tetrabromide (SnBr₄) has emerged as a potent and versatile Lewis acid catalyst in modern organic synthesis. Its strong electron-accepting character, coupled with the specific steric and electronic properties conferred by its bromide ligands, enables the efficient activation of a wide array of organic substrates. This guide provides an in-depth exploration of SnBr₄'s catalytic utility, focusing on key carbon-carbon bond-forming reactions. We present detailed, field-proven protocols for Friedel-Crafts alkylation, Michael addition, and a representative multicomponent reaction. Beyond procedural steps, this document elucidates the underlying mechanistic principles to empower researchers in the rational design and optimization of synthetic routes for complex molecules and active pharmaceutical ingredients.

Introduction: The Strategic Advantage of Tin(IV) Tetrabromide in Lewis Acid Catalysis

In the vast landscape of Lewis acid catalysts, tin(IV) halides occupy a prominent position. While tin(IV) chloride (SnCl₄) is more commonly employed, tin(IV) tetrabromide often provides unique reactivity and selectivity profiles. The larger atomic radius and greater polarizability of bromine compared to chlorine can influence the catalyst's interaction with substrates, sometimes leading to enhanced performance in specific transformations. SnBr₄ is a powerful tool for activating electrophiles, thereby facilitating a range of crucial reactions for the construction of complex molecular architectures.[1] This document serves as a practical guide to harnessing the catalytic potential of SnBr₄.

Friedel-Crafts Alkylation: A Robust Method for C-C Bond Formation on Aromatic Rings

The Friedel-Crafts alkylation is a fundamental transformation for the derivatization of aromatic systems. Tin(IV) tetrabromide serves as an excellent catalyst for this reaction, particularly in cases involving sterically demanding or less reactive alkylating agents.

Mechanistic Rationale

The catalytic cycle of a SnBr₄-mediated Friedel-Crafts alkylation commences with the coordination of the Lewis acid to the alkylating agent (typically an alkyl halide). This interaction polarizes the carbon-halogen bond, generating a highly electrophilic carbocation or a carbocation-like species. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and releases the alkylated product, regenerating the catalyst.

Caption: SnBr₄-Catalyzed Friedel-Crafts Alkylation Workflow.

Experimental Protocol: Synthesis of 1-Adamantyl-4-methoxybenzene

This protocol details the alkylation of anisole with the bulky 1-bromoadamantane, a reaction where the strong Lewis acidity of SnBr₄ is crucial for efficient activation.

Materials and Equipment:

  • Tin(IV) tetrabromide (SnBr₄)

  • Anisole

  • 1-Bromoadamantane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a flame-dried 100 mL round-bottom flask with anhydrous DCM (40 mL) and cool to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add SnBr₄ (0.44 g, 1.0 mmol) to the cooled solvent with stirring.

  • Substrate Addition: To the resulting suspension, add anisole (1.08 g, 10.0 mmol).

  • Alkylating Agent Addition: Prepare a solution of 1-bromoadamantane (2.15 g, 10.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic fractions, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent system to yield the pure product.

Quantitative Data Summary:

Alkylating AgentAromatic SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneAnisole10DCM0 to RT4.5~90
Benzyl BromideToluene5DCMRT3~85

Michael Addition: Formation of 1,5-Dicarbonyl Compounds

The Michael or conjugate addition is a pivotal reaction for the formation of carbon-carbon bonds, leading to the synthesis of 1,5-dicarbonyl compounds and their derivatives. Tin(IV) tetrabromide can effectively catalyze the addition of nucleophiles, such as silyl enol ethers, to α,β-unsaturated carbonyl compounds.

Mechanistic Insight

In this transformation, SnBr₄ coordinates to the carbonyl oxygen of the α,β-unsaturated ketone (the Michael acceptor). This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The silyl enol ether (the Michael donor) then adds to the activated β-position. A subsequent workup step removes the silyl group and quenches the catalyst, affording the 1,5-dicarbonyl product.

G cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_workup Workup and Product Formation A α,β-Unsaturated Ketone C Activated Complex A->C + SnBr4 B SnBr4 D Silyl Enol Ether E Tin Enolate Intermediate D->E + Activated Complex F 1,5-Dicarbonyl Product E->F Aqueous Workup

Sources

Application Note: Protocol for Handling and Weighing Air-Sensitive Tin(IV) Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tin(IV) tetrabromide (SnBr₄) is a highly reactive, hygroscopic, and corrosive solid that presents significant handling challenges in a laboratory setting. Its propensity to react violently with water and atmospheric moisture necessitates the use of controlled inert atmosphere techniques to maintain its integrity and ensure operator safety.[1][2][3] This application note provides a comprehensive, field-proven protocol for the safe and accurate handling and weighing of tin(IV) tetrabromide, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols described herein leverage standard inert atmosphere equipment, such as gloveboxes and Schlenk lines, and emphasize the causality behind each procedural step to ensure experimental success and reproducibility.

Introduction: The Challenge of Tin(IV) Tetrabromide

Tin(IV) tetrabromide is a versatile Lewis acid catalyst and a precursor in the synthesis of various organotin compounds and semiconducting materials.[4] However, its utility is matched by its reactivity. The primary challenge in handling SnBr₄ is its extreme sensitivity to moisture. Upon exposure to air, it rapidly hydrolyzes, releasing corrosive hydrogen bromide (HBr) gas and forming tin oxides.[1][5] This reaction not only degrades the compound, compromising experimental results, but also poses a significant safety hazard, causing severe burns to the skin, eyes, and respiratory tract.[1][2][5]

Furthermore, the hygroscopic nature of SnBr₄ means it will readily absorb atmospheric water, leading to inaccurate mass measurements and the introduction of impurities into a reaction.[6][7] Therefore, all manipulations must be performed under a dry, inert atmosphere to prevent these undesirable reactions. This guide outlines two primary methodologies for handling tin(IV) tetrabromide: the use of a glovebox for storage and weighing, and Schlenk line techniques for transfers and reactions.[8][9][10]

Properties and Hazards of Tin(IV) Tetrabromide

A thorough understanding of the physical and chemical properties of SnBr₄ is critical for its safe handling. The following table summarizes key data:

PropertyValueSource(s)
Chemical Formula SnBr₄[5][11]
Molar Mass 438.33 g/mol [11]
Appearance Colorless to off-white crystalline solid[2][4][11]
Melting Point 31 °C (88 °F)[5][11][12]
Boiling Point 202-205 °C (396-401 °F)[5][11][12]
Density 3.34 g/cm³ at 35 °C[11]
Key Hazards Reacts violently with water. Corrosive; causes severe skin, eye, and respiratory burns. Air and moisture sensitive.[1][2][3]
Decomposition Products Tin oxides, Hydrogen bromide[1]

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring the integrity of the compound and the safety of the operator.

General Preparations for Handling Air-Sensitive Reagents

Prior to handling tin(IV) tetrabromide, meticulous preparation is paramount. This proactive approach prevents the introduction of atmospheric contaminants.

Rationale: Residual moisture on glassware or equipment surfaces is sufficient to initiate the decomposition of SnBr₄.[13] A thorough drying process is non-negotiable for quantitative and qualitative success.

Step-by-Step Protocol:

  • Glassware Selection: Choose appropriate glassware, such as Schlenk flasks or vials with ground glass joints. Inspect for any cracks or defects that could compromise the inert atmosphere.

  • Cleaning: Wash all glassware with a suitable solvent (e.g., acetone) to remove organic residues and then rinse thoroughly with deionized water.

  • Drying: Dry all glassware, spatulas, and other equipment in an oven at a minimum of 120 °C for at least 4 hours (overnight is recommended) to remove adsorbed water.

  • Cooling: Allow the glassware to cool to room temperature under a stream of dry, inert gas (argon or nitrogen) or in a desiccator to prevent re-adsorption of moisture.

Protocol for Weighing Tin(IV) Tetrabromide in a Glovebox

A glovebox provides the most secure environment for handling and weighing highly air-sensitive solids like SnBr₄.[14]

Rationale: The glovebox maintains a continuously purified inert atmosphere with very low levels of oxygen and water (typically <1 ppm), providing a controlled environment for precise and safe manipulation.[10]

Step-by-Step Protocol:

  • Glovebox Preparation: Ensure the glovebox atmosphere is stable and that oxygen and moisture levels are within the acceptable range (<1 ppm).

  • Material Transfer into Glovebox: Introduce the sealed container of tin(IV) tetrabromide, oven-dried glassware (e.g., a vial or Schlenk flask), a clean and dry spatula, and a weighing boat or paper into the glovebox antechamber.[9]

  • Antechamber Purging: Perform a minimum of three evacuate-refill cycles on the antechamber to remove air and moisture before transferring the items into the main glovebox chamber.[9]

  • Temperature Equilibration: Allow all items to equilibrate to the glovebox temperature for at least 30 minutes to ensure stable balance readings.

  • Weighing Procedure: a. Place the weighing boat or receiving vial on the analytical balance inside the glovebox and tare the balance. b. Carefully open the tin(IV) tetrabromide container. Minimize the time the container is open. c. Using the clean, dry spatula, transfer the desired amount of SnBr₄ to the tared weighing boat or vial. Be mindful of static electricity, which can affect balance readings.[15] d. Record the mass. e. Securely seal the receiving vial or flask. f. Tightly reseal the main tin(IV) tetrabromide container.

  • Material Transfer out of Glovebox: The sealed vial or flask containing the weighed SnBr₄ can now be removed from the glovebox via the antechamber for use in subsequent reactions.

Workflow for Handling Tin(IV) Tetrabromide

The following diagram illustrates the logical flow for safely handling and weighing SnBr₄.

G cluster_prep Phase 1: Preparation cluster_glovebox Phase 2: Glovebox Operation cluster_schlenk Phase 3: Reaction Setup (Schlenk Line) prep_glass Select & Clean Glassware dry_glass Oven-Dry Glassware & Tools (>120°C, >4h) prep_glass->dry_glass cool_glass Cool Under Inert Gas dry_glass->cool_glass transfer_in Transfer Materials to Antechamber cool_glass->transfer_in Introduce to Glovebox purge Purge Antechamber (3x Evacuate-Refill) transfer_in->purge equilibrate Equilibrate Temperature purge->equilibrate weigh Weigh SnBr4 onto Tared Vessel equilibrate->weigh seal Seal Vessel & Stock Container weigh->seal transfer_out Transfer Sealed Vessel to Antechamber seal->transfer_out attach_flask Attach Sealed Flask to Schlenk Line transfer_out->attach_flask Proceed to Reaction evac_refill Evacuate & Refill Flask Headspace (3x) attach_flask->evac_refill add_solvent Add Degassed Solvent via Cannula/Syringe evac_refill->add_solvent

Caption: Workflow for Handling and Weighing Tin(IV) Tetrabromide.

Safety and Emergency Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2][5][16]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5][16] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spills: In the event of a spill outside of an inert atmosphere, evacuate the area. Do not use water. Cover the spill with a dry absorbent material like sand or vermiculite.[2][3][5] Collect the material into a sealed container for proper disposal.

Conclusion

The successful use of tin(IV) tetrabromide in research and development hinges on the rigorous exclusion of atmospheric moisture and oxygen. The protocols detailed in this application note provide a robust framework for the safe handling and accurate weighing of this challenging but valuable reagent. By understanding the principles behind inert atmosphere techniques and adhering to these field-proven methods, researchers can ensure the integrity of their experiments, the quality of their data, and, most importantly, their personal safety.

References

  • Air-free technique - Wikipedia . Wikipedia. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) . ChemistryViews. [Link]

  • Material Safety Data Sheet - Tin(IV) Bromide, 99% . Cole-Parmer. [Link]

  • Gloveboxes - The Schlenk Line Survival Guide . The Schlenk Line Survival Guide. [Link]

  • Tin(IV) bromide - Wikipedia . Wikipedia. [Link]

  • Working with air and moisture sensitive compounds . University of Groningen. [Link]

  • Weighing Hygroscopic Solids . Al-Muzahim, A. H. [Link]

  • TIN IV BROMIDE - Safety Data Sheet . Gelest, Inc. [Link]

  • The Manipulation of Air-Sensitive Compounds . Shriver, D. F., & Drezdzon, M. A. (1986). [Link]

  • Drying and Weighing Hygroscopic Substances in Microanalysis . Hayman, D. F. (1938). Industrial & Engineering Chemistry Analytical Edition. [Link]

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Application Notes and Protocols: Strategic Solvent Selection for Reactions Catalyzed by Tin(IV) Tetrabromide (SnBr4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tin(IV) tetrabromide (SnBr₄) is a powerful and versatile Lewis acid catalyst employed in a variety of organic transformations. Its efficacy, however, is critically dependent on the reaction environment, with the choice of solvent being a paramount consideration. A suboptimal solvent can coordinate to the tin center, attenuating its Lewis acidity and rendering it catalytically inert. Conversely, a judiciously selected solvent can stabilize reaction intermediates and enhance rates and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for SnBr₄-catalyzed reactions. We delve into the theoretical underpinnings of solvent effects, present a categorized list of recommended solvents, and provide detailed, validated protocols for representative synthetic applications.

Introduction to Tin(IV) Tetrabromide as a Lewis Acid

Tin(IV) tetrabromide, also known as stannic bromide, is a colorless, crystalline solid with a low melting point of 31°C and a boiling point of 205°C.[1][2] As a Lewis acid, its catalytic activity stems from the electron-deficient tin(IV) center, which can accept a pair of electrons from a Lewis basic substrate (e.g., a carbonyl oxygen or a halide). This coordination activates the substrate towards nucleophilic attack, facilitating a wide range of chemical reactions including Friedel-Crafts acylations and alkylations, aldol reactions, and glycosylations.[3]

However, SnBr₄ is highly reactive and moisture-sensitive. It reacts with water and other protic sources, and its Lewis acidity makes it susceptible to coordination by any Lewis basic species in the reaction mixture—including the solvent itself.[1][4] Therefore, understanding the interplay between the solvent, substrate, and catalyst is essential for successful reaction design.

The Dichotomy of Solvent Effects in SnBr₄ Catalysis

The selection of a solvent for a Lewis acid-catalyzed reaction is governed by a fundamental trade-off between two key properties: the solvent's polarity and its coordinating ability (or Lewis basicity).[5][6][7]

  • Polarity (Dielectric Constant, ε): A solvent with a high dielectric constant can help to stabilize charged intermediates and polar transition states that often form during catalytic cycles. This can lead to significant rate acceleration.[7]

  • Coordinating Ability (Donor Number, DN): A solvent that is a strong Lewis base (i.e., has a high donor number) will compete with the substrate to coordinate to the SnBr₄ catalyst. This forms a stable solvent-catalyst adduct, which reduces the concentration of free, active catalyst available to engage the substrate, often inhibiting or completely quenching the reaction.[5][6]

The ideal solvent for an SnBr₄-catalyzed reaction is typically one that is polar enough to support the reaction mechanism but is a very poor Lewis base, thus minimizing catalyst deactivation. Halogenated hydrocarbons are often the solvents of choice as they strike this balance effectively.

G cluster_0 Scenario A: Non-Coordinating Solvent (e.g., DCM) cluster_1 Scenario B: Coordinating Solvent (e.g., THF) SnBr4_A { SnBr₄ | Catalyst} Activated_A Activated Complex [Substrate-SnBr₄] SnBr4_A->Activated_A Substrate_A Substrate (Lewis Base) Substrate_A:f0->SnBr4_A:f0 Coordination (Desired) Substrate_A->Activated_A Solvent_A DCM (Low DN) Product_A Product Activated_A->Product_A --> Product SnBr4_B { SnBr₄ | Catalyst} Deactivated_B Deactivated Complex [THF-SnBr₄] SnBr4_B->Deactivated_B Substrate_B Substrate (Lewis Base) Substrate_B:f0->SnBr4_B:f0 Weak/No Coordination Solvent_B { THF (High DN)} Solvent_B:f0->SnBr4_B:f0 Strong Coordination (Inhibitory) Solvent_B->Deactivated_B No_Reaction No Reaction Deactivated_B->No_Reaction G start Start prep_glass 1. Glassware Preparation Flame-dry or oven-dry all glassware. Assemble hot and cool under vacuum. start->prep_glass inert_atm 2. Inert Atmosphere Backfill with N₂ or Ar. Maintain positive pressure. prep_glass->inert_atm add_reagents 3. Add Reagents Add solid substrate(s) and a stir bar. inert_atm->add_reagents add_solvent 4. Add Solvent Add anhydrous solvent via syringe through a septum. add_reagents->add_solvent add_catalyst 5. Add SnBr₄ Weigh SnBr₄ in a glovebox or add as a solution in the reaction solvent. add_solvent->add_catalyst run_reaction 6. Reaction Stir at desired temperature. Monitor by TLC/LCMS. add_catalyst->run_reaction quench 7. Quench Reaction Cool in an ice bath. Slowly add a quenching agent (e.g., sat. NaHCO₃). run_reaction->quench workup 8. Workup & Purification Perform aqueous workup. Extract, dry, and purify (e.g., chromatography). quench->workup end End workup->end

Caption: Standard workflow for moisture-sensitive SnBr₄ catalysis.

Protocol 1: SnBr₄-Catalyzed Friedel-Crafts Acylation

Reaction: Acylation of anisole with benzoyl chloride. Solvent Rationale: Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and catalyst without coordinating to the SnBr₄, its appropriate boiling point (40°C) for a mild reaction temperature, and its inertness under the reaction conditions.

Materials & Reagents:

  • Tin(IV) tetrabromide (SnBr₄)

  • Anisole (freshly distilled)

  • Benzoyl chloride (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, stir bar, condenser, septum, N₂/Ar line

Procedure:

  • Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and condenser, and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.

  • To the flask, add anisole (1.08 g, 10.0 mmol) followed by 20 mL of anhydrous DCM via syringe.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • In a glovebox, weigh SnBr₄ (0.44 g, 1.0 mmol, 10 mol%) into a vial and dissolve in 5 mL of anhydrous DCM.

  • Slowly add the SnBr₄ solution to the reaction flask via syringe over 5 minutes.

  • Add benzoyl chloride (1.41 g, 10.0 mmol) dropwise to the reaction mixture over 10 minutes. The solution may develop a deep color.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).

Work-up and Purification:

  • Upon completion, cool the reaction mixture back to 0°C.

  • Very slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 4-methoxybenzophenone.

Troubleshooting:

  • Low Conversion: Ensure all reagents and solvents were strictly anhydrous. Traces of water will deactivate the catalyst. Consider increasing catalyst loading to 15 mol%.

  • Formation of Side Products: The dropwise addition of benzoyl chloride at 0°C is critical to control the reaction's exotherm and minimize side reactions.

Safety and Handling

Tin(IV) tetrabromide is a corrosive and hazardous chemical that must be handled with appropriate precautions.

  • Corrosivity: SnBr₄ can cause severe skin burns and eye damage. [3]Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Moisture Sensitivity: SnBr₄ reacts violently with water and moisture, releasing hydrogen bromide (HBr) gas, which is toxic and corrosive. [1][3]Always store and handle SnBr₄ under an inert atmosphere.

  • Disposal: Quench residual SnBr₄ carefully by slow addition to a stirred, ice-cold solution of sodium bicarbonate. Dispose of waste in accordance with institutional and local regulations.

Conclusion

The successful application of tin(IV) tetrabromide in catalysis is not merely a matter of adding it to a reaction flask; it is an exercise in controlling the chemical environment. The solvent is the most influential variable in this environment. By understanding the critical balance between solvent polarity and coordinating ability, and by prioritizing non-coordinating, anhydrous solvents like dichloromethane and 1,2-dichloroethane, researchers can fully harness the synthetic power of this potent Lewis acid. The protocols and guidelines presented herein provide a robust framework for the rational design and execution of SnBr₄-catalyzed reactions.

References

  • Vertex AI Search Result.[4] tin(IV) bromide. Available at:

  • Laturski, A. E., et al. Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.
  • Laturski, A. E., et al. (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.
  • Wikipedia. Tin(IV) bromide.
  • Laturski, A. E., et al. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. ACS Catalysis.
  • Winter, M. Tin tetrabromide. WebElements Periodic Table.
  • Guidechem. TIN(IV) BROMIDE 7789-67-5 wiki.
  • Wikipedia. Titanium tetrabromide.
  • chemeurope.com. Titanium tetrabromide.

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Application Note & Protocol: A Practical Guide to Calculating and Optimizing Molar Equivalents of Tin(IV) Tetrabromide for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tin(IV) tetrabromide (SnBr₄) is a powerful and versatile Lewis acid catalyst employed in a myriad of organic transformations, from classic carbon-carbon bond-forming reactions to complex stereoselective syntheses.[1][2] Its efficacy, however, is critically dependent on its concentration relative to the limiting substrate—a parameter defined by molar equivalents or mole percentage (mol%). This document provides researchers, scientists, and drug development professionals with a comprehensive framework for the rational calculation, screening, and optimization of SnBr₄ molar equivalents. Moving beyond a simple recitation of steps, this guide delves into the causal relationships between catalyst loading, reaction kinetics, substrate-catalyst interactions, and overall synthetic efficiency, empowering the user to develop robust, reproducible, and self-validating catalytic protocols.

The Scientific Foundation: Understanding SnBr₄ in Lewis Acid Catalysis

Tin(IV) tetrabromide functions as a catalyst by accepting a pair of electrons from a Lewis basic site on a substrate molecule.[3][4] This coordination polarizes the substrate, rendering it significantly more electrophilic and susceptible to nucleophilic attack or rearrangement. Common examples include the activation of carbonyls for aldol reactions, alkyl halides for Friedel-Crafts alkylations, and dienophiles for Diels-Alder cycloadditions.[3][5][6]

The central challenge in catalysis is to use the minimum effective amount of the catalyst to achieve a desirable reaction rate and high yield. This is quantified in "molar equivalents" or "mol%," calculated with respect to the limiting reagent.[7]

Equation 1: Calculating Moles of Catalyst

An optimal catalyst loading balances reaction efficiency against practical considerations:

  • Insufficient Loading (< Optimal): Leads to sluggish or incomplete reactions, requiring extended reaction times and resulting in low conversion.

  • Excessive Loading (> Optimal): Offers diminishing returns in rate enhancement and can introduce significant complications, including increased side product formation, difficult post-reaction purification, higher costs, and potential environmental burden. In some cases, high loadings can lead to stoichiometric reactions rather than a true catalytic cycle.[8]

Core Principles for Determining Molar Equivalents

The "correct" amount of SnBr₄ is not a universal constant; it is a function of the specific chemical system. A rational approach to determining the optimal molar equivalents begins with understanding the key influencing factors.

  • Substrate and Product Lewis Basicity: A crucial, often overlooked, factor is the relative Lewis basicity of the reactants and products. If a product is a stronger Lewis base than the starting material, it can competitively bind to the SnBr₄ catalyst. This phenomenon, known as product inhibition, effectively sequesters the catalyst, slows the reaction, and may necessitate higher initial catalyst loadings to drive the reaction to completion.[8][9]

  • Reaction Mechanism & Kinetics: Reactions with high activation energies or slow turnover rates naturally require more catalytic power, either through higher temperatures or increased catalyst concentration.

  • Solvent Coordination: The choice of solvent is critical. Strongly coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the tin center, potentially requiring higher catalyst loadings. Non-coordinating solvents like dichloromethane or dichloroethane are often preferred.

  • Purity and Handling of SnBr₄: Tin(IV) tetrabromide is a hygroscopic solid that reacts violently with water.[10][11][12] Improper handling can lead to the ingress of moisture, which hydrolyzes and deactivates the catalyst. Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[12] Failure to do so will result in an artificially low effective catalyst concentration.

Workflow for Molar Equivalent Optimization

A systematic approach is essential for efficiently identifying the optimal catalyst loading. The following workflow provides a robust pathway from initial estimation to a validated protocol.

G cluster_0 Phase 1: Planning & Estimation cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Validation A Literature Review: Identify similar reactions using SnBr₄ or other Lewis acids. B Estimate Starting Range: Select initial mol% values for screening (e.g., 1, 5, 10, 20 mol%). A->B Inform C Safety Assessment: Review MSDS for SnBr₄. Plan for inert atmosphere handling. B->C Define Scope D Small-Scale Parallel Reactions: Execute experiments with varying SnBr₄ concentrations. C->D E Reaction Monitoring: Track conversion vs. time using TLC, GC, or qNMR. D->E Generate Data F Data Analysis: Plot Yield/Conversion vs. Catalyst Loading. Identify optimal trade-off point. E->F Input G Refine & Confirm: Perform finer screen around optimum if needed. F->G Guide H Scale-Up Validation: Confirm optimal loading on a preparative scale. G->H

Caption: A logical workflow for the systematic optimization of SnBr₄ molar equivalents.

Data Summary: Recommended Starting Points for SnBr₄ Catalysis

While optimization is always necessary, literature precedents provide valuable starting points. The following table summarizes typical catalyst loading ranges for common SnBr₄-mediated reactions.

Reaction TypeTypical SubstratesRecommended Starting Mol%Key Considerations
Friedel-Crafts Alkylation Arenes, Alkyl Halides/Alkenes5 - 20 mol%Substrate activation is key; deactivated arenes may require higher loadings.[5][6]
Diels-Alder Cycloaddition Dienes, Dienophiles (α,β-unsaturated esters)1 - 10 mol%Aims to lower the LUMO of the dienophile; often highly efficient.[13]
Glycosylation Reactions Glycosyl Donors, Alcohols10 - 30 mol%Stoichiometric amounts are sometimes needed depending on the donor/acceptor pair.[14]
Aldol Reactions Aldehydes/Ketones, Silyl Enol Ethers5 - 15 mol%Catalyst turnover can be affected by the basicity of the aldol product.

Detailed Protocol: Catalyst Loading Screen for a Model Reaction

This protocol details a procedure for screening SnBr₄ molar equivalents for the Friedel-Crafts alkylation of anisole with benzyl bromide.

5.1. Safety and Handling Precautions

  • Hazard Assessment: Tin(IV) tetrabromide is corrosive and causes severe skin and eye burns.[10][11][15] It reacts violently with water, releasing hydrogen bromide gas.[11] All operations must be conducted in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[10][15]

  • Inert Atmosphere Technique: Due to its air and moisture sensitivity, SnBr₄ must be handled under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[12] All glassware must be oven- or flame-dried before use.

5.2. Preparation of a SnBr₄ Stock Solution

For accurate dispensing in small-scale reactions, preparing a stock solution is highly recommended.

  • Under a positive pressure of argon, add a magnetic stir bar to a flame-dried 25 mL Schlenk flask equipped with a rubber septum.

  • Quickly weigh approximately 1.096 g of SnBr₄ (2.5 mmol) and transfer it to the flask. Note: Minimize exposure to air during weighing.

  • Using a syringe, add 10.0 mL of anhydrous dichloromethane to the flask to create a 0.25 M stock solution .

  • Stir until the solid is fully dissolved. Store the flask under argon.

5.3. Experimental Protocol for Parallel Screening

  • Reaction Setup: Arrange four oven-dried reaction tubes, each with a magnetic stir bar, in a rack. Label them 1, 2, 3, and 4. Seal each with a septum and purge with argon.

  • Addition of Substrates: To each tube, add anisole (108 mg, 1.0 mmol, 1.0 equiv) and benzyl bromide (171 mg, 1.0 mmol, 1.0 equiv) dissolved in 2.0 mL of anhydrous dichloromethane.

  • Initiation with Catalyst: Begin stirring the solutions at room temperature. Using a gas-tight syringe, add the calculated volume of the 0.25 M SnBr₄ stock solution to each tube according to the table below.

Tube #Desired Mol%Moles SnBr₄ (µmol)Volume of 0.25 M Stock (µL)
11%1040
25%50200
310%100400
420%200800
  • Reaction Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (approx. 5 µL) from each reaction mixture via syringe. Immediately quench the aliquot in a vial containing wet diethyl ether and a small amount of saturated NaHCO₃ solution. Analyze the organic layer by TLC or GC-MS to determine the consumption of starting material and the formation of the product.

  • Work-up and Analysis: After a predetermined time (e.g., 4 hours), quench the reactions by carefully adding 2 mL of saturated aqueous NaHCO₃ solution. Extract with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield for each catalyst loading.

Visualizing the Catalytic Role of SnBr₄

The following diagram illustrates the fundamental catalytic cycle for a Lewis acid-catalyzed carbonyl addition, a process analogous to many reactions facilitated by SnBr₄.

G SnBr4 SnBr₄ (Catalyst) Activated [R₂C=O-SnBr₄] Activated Electrophile SnBr4->Activated Coordination Substrate Substrate (e.g., R₂C=O) Substrate->Activated Product_Complex [Product-SnBr₄] Complex Activated->Product_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex Product_Complex->SnBr4 Catalyst Regeneration Product Product (Nu-CR₂-O⁻) Product_Complex->Product Release

Caption: A simplified catalytic cycle for SnBr₄ activation of a carbonyl substrate.

Troubleshooting Guide

ObservationPotential Cause Related to Catalyst LoadingSuggested Solution
No or Very Low Conversion 1. Insufficient catalyst loading. 2. Catalyst deactivated by moisture.1. Increase mol% of SnBr₄ in the next screening experiment. 2. Rigorously ensure anhydrous conditions and inert atmosphere.
Reaction Stalls Prematurely Product inhibition is sequestering the catalyst.Increase the initial catalyst loading to overcome the inhibition. Consider adding the catalyst in portions over time.
Formation of Side Products Excessive catalyst loading is promoting undesired reaction pathways.Reduce the mol% of SnBr₄. Lowering the reaction temperature may also improve selectivity.
Inconsistent Results Inaccurate measurement of the catalyst, especially at low loadings.Use a stock solution for accurate dispensing. Ensure the catalyst is fully dissolved before starting the reaction.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from [Link]

  • Gelest, Inc. (n.d.). SNT7915_TIN IV BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2024-08-31). How do you calculate the amount of catalyst needed? r/chemistry. Retrieved from [Link]

  • The Friedel-Crafts Reaction. (2014). University of Toronto Chemistry Papers. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Figueras, F. (2004). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 104(1), 293-324. Retrieved from [Link]

  • Powers, D. C., & Schindler, C. S. (2018). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Accounts of Chemical Research, 51(12), 3046-3057. Retrieved from [Link]

  • ResearchGate. (n.d.). Tin (IV) chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Application of Tin(IV) Tetrabromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Tin(IV) Tetrabromide in Modern Drug Synthesis

In the intricate landscape of pharmaceutical development, the efficient and selective synthesis of complex molecular architectures is paramount. Tin(IV) tetrabromide (SnBr₄), a powerful Lewis acid, has emerged as a valuable catalyst and reagent in this pursuit.[1][2] Its ability to activate substrates and facilitate key bond-forming reactions makes it a strategic tool for medicinal chemists and process development scientists.[1] This document serves as a comprehensive guide to the application of tin(IV) tetrabromide in the synthesis of pharmaceutical intermediates, offering in-depth technical insights, field-proven protocols, and a robust scientific framework for its use.

Tin(IV) tetrabromide, a colorless, low-melting solid, functions as a potent Lewis acid by accepting an electron pair from a donor molecule.[2][3] This fundamental property allows it to catalyze a range of organic transformations, including the formation of crucial carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[1] While its utility is broad, this guide will focus on a particularly relevant application: the stereoselective synthesis of γ-butyrolactone derivatives, a structural motif present in a multitude of pharmaceuticals.[4]

Physicochemical Properties of Tin(IV) Tetrabromide

PropertyValueReference
Chemical Formula SnBr₄[3]
Molar Mass 438.33 g/mol [3]
Appearance Colorless crystalline solid[3]
Melting Point 31 °C (88 °F; 304 K)[3]
Boiling Point 205 °C (401 °F; 478 K)[3]
Solubility Soluble in water (with reaction), soluble in many organic solvents[3]

Core Application: Catalyzing the Stereoselective Synthesis of Chiral γ-Butyrolactones

The γ-butyrolactone ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic activities, including anticancer and anti-inflammatory agents.[4][5] The biological activity of these molecules is often critically dependent on their stereochemistry. Therefore, the development of synthetic methods that afford enantiomerically pure γ-butyrolactones is of significant importance.

Mechanistic Rationale: The Lewis Acid-Catalyzed Annulation

The synthesis of γ-butyrolactone fused heterocycles often proceeds through a [3+2] annulation reaction. In this process, a three-atom component (the donor) reacts with a two-atom component (the acceptor) to form a five-membered ring. Tin(IV) tetrabromide plays a crucial role in activating the reactants and directing the stereochemical outcome of the reaction.

The mechanism involves the coordination of the Lewis acidic tin(IV) center to a carbonyl group in the donor-acceptor cyclopropane fused with a γ-butyrolactone. This coordination polarizes the molecule, facilitating the ring-opening of the cyclopropane and the formation of a zwitterionic intermediate. This intermediate then undergoes a nucleophilic attack on the nitrile, followed by cyclization to yield the desired γ-butyrolactone fused pyrroline. The stereochemistry of the final product is controlled by the geometry of the transition state, which is influenced by the bulky tin-based catalyst.

mechanistic_pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Product Donor_Acceptor_Cyclopropane γ-Butyrolactone Fused Donor-Acceptor Cyclopropane Activated_Complex Lewis Acid-Base Adduct (SnBr₄ coordinated to carbonyl) Donor_Acceptor_Cyclopropane->Activated_Complex Coordination Nitrile Nitrile (R-C≡N) Final_Product γ-Butyrolactone Fused 1-Pyrroline Nitrile->Final_Product SnBr4_catalyst SnBr₄ SnBr4_catalyst->Activated_Complex Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Complex->Zwitterionic_Intermediate Ring Opening Zwitterionic_Intermediate->Final_Product [3+2] Annulation with Nitrile experimental_workflow Start Start Setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) Start->Setup Reagents Add γ-butyrolactone fused donor-acceptor cyclopropane and anhydrous DCM Setup->Reagents Cooling Cool the reaction mixture to 0 °C (ice bath) Reagents->Cooling Catalyst_Addition Slowly add SnBr₄ to the stirred solution Cooling->Catalyst_Addition Nitrile_Addition Add the substituted nitrile dropwise Catalyst_Addition->Nitrile_Addition Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours Nitrile_Addition->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Quenching Quench the reaction with saturated aqueous NaHCO₃ solution Monitoring->Quenching Upon completion Extraction Extract the aqueous layer with DCM (3x) Quenching->Extraction Drying Combine organic layers and dry over MgSO₄ Extraction->Drying Filtration Filter and concentrate in vacuo Drying->Filtration Purification Purify the crude product by silica gel column chromatography Filtration->Purification Product Obtain the pure γ-butyrolactone fused 1-pyrroline intermediate Purification->Product

Sources

Application Notes and Protocols for Tin(IV) Tetrabromide in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tin(IV) Tetrabromide as a Precursor

Tin(IV) tetrabromide (SnBr₄), also known as stannic bromide, is a colorless, low-melting solid that serves as a important precursor in modern materials science research.[1][2][3] Its utility stems from its reactivity and its role as a source of tin(IV) ions in various synthesis methodologies. This guide provides detailed application notes and protocols for the use of SnBr₄ in the fabrication of advanced materials, with a focus on perovskite solar cells and thin-film deposition.

Part 1: Synthesis of Tin-Based Perovskite Thin Films for Photovoltaic Applications

Tin-based perovskites are emerging as a less toxic alternative to their lead-based counterparts in photovoltaic applications.[4][5] SnBr₄ can be employed as an additive or a primary precursor in the synthesis of these materials, influencing their optoelectronic properties and stability. The facile oxidation of Sn²⁺ to Sn⁴⁺ is a known challenge in tin-based perovskites, and the controlled introduction of Sn⁴⁺ species can, in some cases, passivate defects and enhance material stability.[5][6][7]

Application Note: Rationale for a Solution-Based Approach

A solution-based approach for perovskite thin-film fabrication is widely adopted due to its low cost, scalability, and tunability. The protocol below details a spin-coating method, which allows for the deposition of uniform thin films with controlled thickness. The choice of solvents, such as a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), is critical as they form stable intermediate phases with the tin precursors, leading to more homogeneous nucleation and crystallization.[6]

Experimental Workflow: Perovskite Thin-Film Deposition

Perovskite_Workflow cluster_prep Precursor Solution Preparation cluster_deposition Thin-Film Deposition cluster_characterization Characterization P1 Dissolve FAI, SnI₂, and SnBr₄ in DMF:DMSO (4:1) P2 Stir at 70°C for 2 hours in a nitrogen-filled glovebox P1->P2 Heating and Stirring D1 Spin-coat the precursor solution onto a cleaned substrate P2->D1 Deposition D2 Anneal the film at 100°C for 10 minutes D1->D2 Thermal Annealing C1 Structural Analysis (XRD) D2->C1 C2 Morphological Analysis (SEM) D2->C2 C3 Optical Properties (UV-Vis, PL) D2->C3

Caption: Workflow for the synthesis of tin-based perovskite thin films.

Detailed Protocol: Solution-Based Deposition of a Mixed Halide Tin Perovskite

Materials:

  • Formamidinium iodide (FAI)

  • Tin(II) iodide (SnI₂)

  • Tin(IV) tetrabromide (SnBr₄)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Substrates (e.g., FTO-coated glass)

  • Chlorobenzene (antisolvent)

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

  • Standard laboratory glassware

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Precursor Solution Preparation (in a glovebox):

    • Prepare a 1 M precursor solution by dissolving FAI, SnI₂, and a specific molar percentage of SnBr₄ (e.g., 2-10%) in a 4:1 (v/v) mixture of DMF and DMSO.

    • Stir the solution on a hotplate at 70°C for at least 2 hours to ensure complete dissolution.

  • Thin-Film Deposition (in a glovebox):

    • Transfer the cleaned substrate to the spin coater.

    • Dispense an adequate amount of the precursor solution onto the substrate.

    • Spin-coat the solution at 4000 rpm for 30 seconds.

    • During the last 5-10 seconds of spinning, dispense chlorobenzene as an antisolvent to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes in the glovebox.

  • Characterization:

    • The resulting thin film can be characterized using X-ray diffraction (XRD) for structural analysis, scanning electron microscopy (SEM) for morphology, and UV-Vis spectroscopy and photoluminescence (PL) for optical properties.

Part 2: Chemical Vapor Deposition (CVD) of Tin-Based Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films. SnBr₄ is a suitable precursor for CVD due to its volatility.[8] It can be used to deposit various tin-containing materials, including tin oxide and tin nitride, which have applications in transparent conducting layers and diffusion barriers, respectively.[8][9]

Application Note: Advantages of CVD with SnBr₄

Using SnBr₄ in a CVD process offers several advantages, including the potential for lower deposition temperatures compared to other precursors.[10] The ability to control the flow rates of the precursor and reactant gases allows for precise control over the film's stoichiometry and thickness. For instance, in the deposition of titanium nitride, a solution of titanium tetrabromide in bromine can be used as a liquid precursor for easier handling and vaporization.[8][10]

Experimental Setup: Atmospheric Pressure CVD (APCVD)

CVD_Setup cluster_gas Gas Delivery System cluster_precursor Precursor Delivery cluster_reactor Reaction Chamber cluster_exhaust Exhaust N2 N₂ Carrier Gas MFC1 Mass Flow Controller N2->MFC1 Reactant Reactant Gas (e.g., O₂, NH₃) MFC2 Mass Flow Controller Reactant->MFC2 Bubbler SnBr₄ Bubbler Heated Bath MFC1->Bubbler:f0 Furnace Quartz Tube Furnace Substrate Holder MFC2->Furnace:f0 Gas Inlet Bubbler->Furnace:f0 Gas Inlet Scrubber Scrubber Furnace->Scrubber Pump Vacuum Pump Scrubber->Pump

Caption: Schematic of an Atmospheric Pressure CVD setup for thin-film deposition.

Detailed Protocol: CVD of Tin Oxide (SnO₂) Thin Films

Materials:

  • Tin(IV) tetrabromide (SnBr₄)

  • Oxygen (O₂) gas (reactant)

  • Nitrogen (N₂) gas (carrier)

  • Silicon wafers or quartz substrates

Equipment:

  • Horizontal tube furnace with a quartz tube

  • Mass flow controllers (MFCs)

  • Bubbler for solid precursor with a heating mantle

  • Vacuum pump and exhaust scrubber

Procedure:

  • Substrate Preparation: Clean the silicon or quartz substrates using a standard cleaning procedure (e.g., RCA clean for silicon).

  • System Setup:

    • Place the cleaned substrates in the center of the quartz tube within the furnace.

    • Load SnBr₄ into the bubbler and heat it to a temperature sufficient to generate adequate vapor pressure (e.g., 80-100°C).

    • Purge the entire system with N₂ gas to remove any residual air and moisture.

  • Deposition:

    • Heat the furnace to the desired deposition temperature (e.g., 400-600°C).

    • Flow N₂ carrier gas through the heated SnBr₄ bubbler at a controlled rate (e.g., 20-50 sccm) to transport the precursor vapor into the reaction chamber.

    • Simultaneously, introduce O₂ reactant gas into the chamber at a controlled flow rate (e.g., 50-100 sccm).

    • Maintain the desired pressure within the chamber (typically atmospheric pressure for APCVD).

    • Continue the deposition for the desired time to achieve the target film thickness.

  • Cooling and Characterization:

    • After deposition, stop the precursor and reactant gas flows and cool the furnace to room temperature under a continuous N₂ flow.

    • Remove the coated substrates for characterization of their structural, morphological, optical, and electrical properties.

Part 3: Synthesis of Tin-Based Quantum Dots

Tin-based quantum dots (QDs) are being investigated as environmentally friendlier alternatives to lead- and cadmium-based QDs for applications in lighting and displays.[11][12] SnBr₄ can serve as a precursor in the synthesis of these nanomaterials.

Application Note: Colloidal Synthesis of CsSnBr₃ Perovskite Quantum Dots

The hot-injection method is a common colloidal synthesis technique for producing high-quality quantum dots with a narrow size distribution. This method involves the rapid injection of precursors into a hot solvent containing ligands, which control the nucleation and growth of the nanocrystals.

Quantitative Data Summary
Precursor SystemSynthesis MethodResulting NanomaterialKey PropertiesReference
Cs-oleate, SnBr₂/SnBr₄Hot-injectionCsSnBr₃ QDsTunable photoluminescence[11]
SnBr₄Atmospheric Pressure MicroplasmaTin QDsCrystalline, ~1.6 nm average size[12]
Detailed Protocol: Hot-Injection Synthesis of CsSnBr₃ Quantum Dots

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Tin(IV) tetrabromide (SnBr₄)

  • Oleylamine (OAm)

  • Toluene (for purification)

  • Methyl acetate (for purification)

Equipment:

  • Three-neck flask

  • Heating mantle with magnetic stirrer

  • Schlenk line

  • Temperature controller

  • Syringes and needles

  • Centrifuge

Procedure:

  • Preparation of Cesium Oleate (in a glovebox or under inert atmosphere):

    • Mix Cs₂CO₃ and OA in ODE in a three-neck flask.

    • Heat the mixture to 120°C under vacuum for 1 hour to remove water.

    • Raise the temperature to 150°C under N₂ and stir until a clear solution is formed.

  • Synthesis (under inert atmosphere):

    • In a separate three-neck flask, dissolve SnBr₄ and OAm in ODE.

    • Heat this mixture to the desired injection temperature (e.g., 150-180°C) under N₂.

    • Rapidly inject the prepared cesium oleate solution into the hot tin precursor solution.

    • Allow the reaction to proceed for a short time (e.g., 1-5 minutes) before rapidly cooling the flask in an ice-water bath to quench the reaction.

  • Purification:

    • Add toluene to the crude solution and centrifuge to precipitate the QDs.

    • Discard the supernatant and redisperse the QD precipitate in toluene.

    • Add methyl acetate as an antisolvent to re-precipitate the QDs.

    • Centrifuge and discard the supernatant. Repeat this washing step twice.

  • Storage:

    • Disperse the purified CsSnBr₃ QDs in a nonpolar solvent like toluene or hexane and store in a dark, inert environment.

Part 4: Safety and Handling of Tin(IV) Tetrabromide

Tin(IV) tetrabromide is a corrosive and moisture-sensitive material that requires careful handling.[13][14][15] It reacts violently with water, releasing hydrogen bromide gas, which is also corrosive and toxic.[14][15]

Safety Precautions
  • Handling: Always handle SnBr₄ in a well-ventilated chemical fume hood or a glovebox.[13][15] Avoid all personal contact, including inhalation of dust or vapors.[16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves resistant to bromine compounds (e.g., neoprene or nitrile).[14][17]

  • Storage: Store SnBr₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[13][14][15]

  • Spills: In case of a spill, do not use water.[16] Cover the spill with a dry absorbent material and transfer it to a suitable container for disposal.[17]

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15] Seek immediate medical attention in case of skin or eye contact.[13]

References

  • Material Safety Data Sheet - Tin(IV) Bromide, 99% - Cole-Parmer. (n.d.).
  • SNT7915_TIN IV BROMIDE - Gelest, Inc. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).
  • Ultra-Halide-Rich Synthesis of Stable Pure Tin-Based Halide Perovskite Quantum Dots: Implications for Photovoltaics | Request PDF - ResearchGate. (n.d.).
  • Titanium(IV) bromide - Santa Cruz Biotechnology. (n.d.).
  • High Quality Tin Quantum Dots: Synthesis and Direct Incorporation in SiC Quantum Dots by Atmospheric Pressure Microplasma | Request PDF - ResearchGate. (n.d.).
  • US5656338A - Liquid solution of TiBr4 in Br2 used as a precursor for the chemical vapor deposition of titanium or titanium nitride - Google Patents. (n.d.).
  • Examining the effect of Bromide as an additive for Tin-Triiodide Perovskite Thin Films. (n.d.).
  • Tin(IV) bromide - Wikipedia. (n.d.).
  • Composition–Property Mapping in Bromide-Containing Tin Perovskite Using High-Purity Starting Materials | Request PDF - ResearchGate. (n.d.).
  • Atmospheric pressure chemical vapor deposition of titanium nitride from titanium bromide ammonia - Gordon Research Group - Harvard University. (n.d.).
  • Synthesis of Hybrid Tin‐Based Perovskite Microcrystals for LED Applications - PMC. (n.d.).
  • Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method. (n.d.).
  • Optical properties of 2D tin bromide perovskites. (a) Photograph of 0.5... - ResearchGate. (n.d.).
  • Tin-based halide perovskite materials: properties and applications - PMC - NIH. (n.d.).
  • Process for Growth of Group-IV Alloys Containing Tin by Remote Plasma Enhanced Chemical Vapor Deposition - New Mexico State University. (n.d.).
  • 0D and 2D: The Cases of Phenylethylammonium Tin Bromide Hybrids. (n.d.).
  • Thin Film Deposition Precursors for Semiconductors (3) - MySkinRecipes. (n.d.).
  • Precursors for the Formation of Tin(IV) Oxide and Related Materials - ResearchGate. (n.d.).
  • Structure and Pseudosymmetry of Tetrabromobis(dimethylsulfoxide)tin(IV) - ResearchGate. (n.d.).
  • Tin(IV) bromide 99 7789-67-5 - Sigma-Aldrich. (n.d.).
  • WebElements Periodic Table » Tin » tin tetrabromide - Mark Winter. (n.d.).
  • Luminescent perovskite quantum dots: synthesis, microstructures, optical properties and applications - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Process for Growth of Group-IV Alloys Containing Tin by Remote Plasma Enhanced Chemical Vapor Deposition - Frontiers. (n.d.).
  • Intrinsic Formamidinium Tin Iodide Nanocrystals by Suppressing the Sn(IV) Impurities - NIH. (n.d.).
  • Tin - The Occurrences, Properties, and Applications: A Literature Review - ResearchGate. (n.d.).
  • (PDF) Composition-tunable structural and optical properties of dual-phase cesium tin bromide perovskite semiconductors - ResearchGate. (n.d.).
  • (PDF) Sn(IV)-free tin perovskite films realized by in situ Sn(0) nanoparticle treatment of the precursor solution - ResearchGate. (n.d.).
  • (PDF) TiCl(4) as a precursor in the TiN deposition by ALD and PEALD - ResearchGate. (n.d.).

Sources

Application Note & Protocol: A Step-by-Step Guide for Quenching Reactions with Tin(IV) Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Tin(IV) Tetrabromide

SnBr₄ reacts violently with protic solvents, particularly water, in a highly exothermic hydrolysis reaction.[2] Failure to manage this process can lead to a runaway reaction, loss of product, and the release of corrosive hydrogen bromide (HBr) gas.[3][4] Furthermore, the quenching process generates inorganic tin byproducts that can complicate product isolation. This guide provides a comprehensive, field-proven protocol for safely and effectively quenching reactions catalyzed by or containing SnBr₄, with a focus on the underlying chemical principles and subsequent purification strategies.

The Chemistry of the Quench: Understanding the Hydrolysis Cascade

The primary event during the quenching of SnBr₄ is its rapid and aggressive hydrolysis. The tin(IV) center is highly electrophilic and readily coordinates with water molecules. This initial coordination is followed by a cascade of substitution reactions, ultimately displacing all four bromide ions and generating hydrated tin(IV) oxide (stannic acid) and four equivalents of hydrobromic acid.

Overall Reaction: SnBr₄(s) + 4H₂O(l) → Sn(OH)₄(s)↓ + 4HBr(aq)

This process is thermodynamically very favorable and kinetically fast. The key consequences for the researcher are:

  • Extreme Exothermicity: The reaction releases a significant amount of heat, which can cause the solvent to boil violently if the addition of the quenching agent is not controlled.

  • Gas Evolution: The reaction produces corrosive and toxic HBr gas.[3] Performing the quench in a well-ventilated chemical fume hood is mandatory.

  • Formation of Precipitates: Hydrated tin(IV) oxide and other tin hydroxides are generally insoluble in organic solvents and will precipitate, which can sometimes trap the desired product.

  • Acidification of the Aqueous Phase: The generation of HBr makes the aqueous layer highly acidic, which can be detrimental to acid-sensitive functional groups in the product molecule.

Pre-Quench Analysis and Preparation: A Checklist for Success

Before initiating the quench, a systematic approach ensures a controlled and predictable outcome.

Checklist:

  • Confirm Reaction Completion: Use an appropriate analytical method (e.g., TLC, LC-MS, GC-MS) to confirm that the starting material has been consumed and the desired product has formed. Quenching a reaction prematurely is a common and avoidable error.[5]

  • Cool the Reaction Mixture: Immerse the reaction flask in an ice-water bath and allow the internal temperature to decrease to 0–5 °C. This is the most critical step for controlling the exotherm.[5]

  • Ensure Adequate Headspace: The reaction flask should not be more than half-full to accommodate potential splashing or foaming.

  • Prepare the Quenching Solution: Have the chosen quenching agent measured and ready in an addition funnel for controlled delivery.

Quenching Agents: A Comparative Overview

The choice of quenching agent depends on the stability of the product and the desired pH of the final aqueous layer.

Quenching AgentFormulaConcentrationRationale & Considerations
Water (Deionized) H₂ON/AMost direct, but most aggressive. Results in a highly acidic aqueous phase (due to HBr formation). Suitable only for robust, acid-stable products.
Saturated Sodium Bicarbonate NaHCO₃~8% aq. soln.Recommended for acid-sensitive products. Neutralizes the HBr as it forms, producing CO₂ gas. Addition must be extremely slow to control foaming.
Saturated Ammonium Chloride NH₄Cl~27% aq. soln.A milder acidic quench. Provides a buffered acidic environment (pH ~4.5-6.0), which can be useful for breaking up emulsions and is less harsh than the HBr generated by a pure water quench.
1 M Potassium Fluoride KF1 M aq. soln.Specialized for difficult-to-remove tin salts. Fluoride ions form highly insoluble tin-fluoride species (e.g., SnF₄, [SnF₆]²⁻), which can be removed by filtration.[6][7]

Detailed Experimental Protocol for Quenching

This protocol assumes a standard laboratory-scale reaction (~100 mL solvent volume). Adjust volumes accordingly.

Personnel and Environmental Safety: This procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, is required.[4] An emergency shower and eyewash station must be accessible.[8]

Step-by-Step Methodology:

  • Reaction Monitoring: Confirm the reaction is complete via TLC or another suitable method.

  • Cooling: Place the reaction flask in an ice-water bath and stir for 10-15 minutes, ensuring the internal temperature is stable at or below 5 °C.

  • Slow Addition of Quenching Agent: Using a pressure-equalizing dropping funnel, add the chosen quenching solution (e.g., saturated NaHCO₃) dropwise to the cold, stirring reaction mixture.

    • Causality: A slow, controlled addition is paramount to dissipate the heat generated from the hydrolysis of SnBr₄. Adding the quencher too quickly will cause a dangerous and uncontrollable exotherm.

  • Temperature Monitoring: Place a low-temperature thermometer in the reaction mixture. Maintain the internal temperature below 10 °C throughout the addition. If the temperature rises, pause the addition until it cools sufficiently.

  • Observation: Observe the reaction for signs of gas evolution (if using bicarbonate) and precipitation of tin salts. Continue stirring for 15-30 minutes at 0 °C after the addition is complete to ensure all SnBr₄ is deactivated.

  • Warm to Room Temperature: Remove the ice bath and allow the biphasic mixture to warm to room temperature with continued stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.

  • Extraction: Drain the aqueous layer. Extract the aqueous layer 2-3 times with the reaction solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.

  • Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

    • Rationale: The brine wash helps to remove residual water from the organic phase, aiding the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Visual Workflow: From Reaction to Crude Product

The following diagram outlines the logical flow of the quenching and workup procedure.

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Isolation reaction_complete 1. Confirm Reaction Completion (TLC, etc.) cool_reaction 2. Cool Reaction Mixture to 0 °C reaction_complete->cool_reaction add_quencher 3. Add Quenching Solution Dropwise (Monitor Temperature) cool_reaction->add_quencher stir_warm 4. Stir and Warm to Room Temp add_quencher->stir_warm phase_sep 5. Phase Separation (Separatory Funnel) stir_warm->phase_sep extract 6. Aqueous Layer Extraction phase_sep->extract Organic Layer aqueous_waste Aqueous Tin Waste (Dispose Properly) phase_sep->aqueous_waste Aqueous Layer wash_org 7. Combine & Wash Organic Layers extract->wash_org dry_conc 8. Dry and Concentrate wash_org->dry_conc crude_product Crude Product dry_conc->crude_product

Caption: Workflow for quenching SnBr₄ reactions.

Post-Quench Purification: Removing Persistent Tin Byproducts

Even after a successful quench and workup, tin-containing impurities can persist in the crude product, complicating chromatographic purification. The following methods are effective for removing these residues.[9][10]

  • Aqueous Potassium Fluoride (KF) Wash: This is a highly effective method.[6][7] Before drying the combined organic layers (Step 9 in the protocol), wash the solution 2-3 times with a 1 M aqueous KF solution. Shake the separatory funnel for 1-2 minutes during each wash. Insoluble tin fluorides will form and can often be seen precipitating at the interface. If a significant amount of solid forms, filter the entire biphasic mixture through a pad of Celite® before proceeding.

  • Chromatography with Additives: For stubborn cases, tin impurities can be removed during silica gel chromatography.

    • Triethylamine (TEA): Doping the eluent with 1-2% triethylamine can help immobilize tin residues at the top of the column.[6]

    • Potassium Carbonate/Silica: Prepare a stationary phase by thoroughly mixing 10% w/w anhydrous potassium carbonate with silica gel. This solid-phase scavenger is highly effective at trapping organotin impurities.[10]

Safety and Waste Disposal

  • Handling SnBr₄: Tin(IV) tetrabromide is corrosive and moisture-sensitive.[8] It causes severe skin and eye burns.[4] Always handle the solid in an inert atmosphere glovebox or glove bag.

  • Quenching Hazards: The quench reaction produces HBr gas and is highly exothermic. Strict adherence to the cold temperature and slow addition protocol is mandatory.

  • Waste Disposal: The aqueous waste from the quench contains soluble tin salts and is acidic. It must be neutralized and disposed of as hazardous heavy metal waste according to institutional and local regulations. Do not pour tin waste down the drain.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Gelest, Inc. (n.d.). TIN IV BROMIDE - SNT7915 Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24616, Stannane, tetrabromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123263, Titanium tetrabromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Titanium tetrabromide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Pseudosymmetry of Tetrabromobis(dimethylsulfoxide)tin(IV). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • ResearchGate. (2017, June 20). Workup for removing tin byproducts?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes. Retrieved from [Link]

  • Reddit. (2022, July 11). Dealing with Organotin reactions. Retrieved from [Link]

  • YouTube. (2019, August 6). 01.07 Lewis Acid Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Troubleshooting Tin(IV) Tetrabromide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tin(IV) tetrabromide (SnBr₄). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but challenging Lewis acid in their synthetic work. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

Here, we address the most common initial queries regarding the handling and properties of tin(IV) tetrabromide.

Question 1: Just how sensitive is tin(IV) tetrabromide to moisture?

Answer: Tin(IV) tetrabromide is extremely sensitive to moisture. It is a hygroscopic solid that readily absorbs water from the atmosphere. Upon contact with water, it undergoes a vigorous hydrolysis reaction. This reaction is not a simple dissolution; the Sn-Br bonds are cleaved, forming tin(IV) oxide-hydroxide species and hydrobromic acid (HBr). The presence of these byproducts can significantly alter the pH of your reaction, deactivate the catalytic activity of the SnBr₄, and lead to a host of unwanted side reactions.

Question 2: What are the immediate visual indicators of SnBr₄ decomposition due to moisture?

Answer: You can often visually assess the quality of your tin(IV) tetrabromide.

  • Pristine SnBr₄: Appears as a white to pale yellow crystalline solid.

  • Decomposed SnBr₄: Exposure to moisture will cause the solid to appear opaque, clumpy, or "wet." You may also observe fuming if exposed to humid air, which is the formation of HBr gas as it reacts with atmospheric water. A pungent, acidic odor is another key indicator.

Question an 3: Can I "rescue" tin(IV) tetrabromide that has been exposed to some moisture?

Answer: It is strongly advised against attempting to "rescue" or purify tin(IV) tetrabromide that has been compromised by moisture in a standard laboratory setting. The hydrolysis products are difficult to remove, and any attempt to dry the material (e.g., by heating) may lead to further decomposition or the release of corrosive HBr gas. For the sake of reproducibility and safety, it is always best to discard the compromised reagent according to your institution's hazardous waste disposal procedures and start with a fresh, unopened bottle.

Question 4: What are the primary safety concerns when working with SnBr₄?

Answer: Beyond its moisture sensitivity, tin(IV) tetrabromide is a corrosive material. Both the solid and its hydrolysis product, hydrobromic acid, can cause severe skin and eye burns. Inhalation of the dust or HBr fumes can lead to respiratory tract irritation. Always handle SnBr₄ inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and chemical splash goggles.

Part 2: Troubleshooting Guide - When Reactions Go Wrong

This section is dedicated to identifying and solving common problems encountered during reactions involving tin(IV) tetrabromide.

Scenario 1: My reaction is sluggish or fails to initiate.

Possible Cause A: Deactivated Catalyst The most common culprit is the deactivation of the SnBr₄ Lewis acid by trace amounts of water in your reaction system. Water is a Lewis base and will preferentially coordinate to the Lewis acidic tin center, rendering it unable to activate your substrate.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Sluggish/Failed Reaction A Reaction Fails to Initiate B Hypothesis: Catalyst Deactivation (Trace H2O Present) A->B C ACTION: Rigorously Dry All Components B->C D Dry Glassware? (Oven-dried >120°C, cooled under inert gas) C->D D->C No E Dry Solvent? (Freshly distilled or from solvent purification system) D->E Yes E->C No F Dry Starting Materials? (Azeotropic distillation, drying agents) E->F Yes F->C No G Re-run Reaction Under Strict Anhydrous Conditions F->G Yes H Success! G->H I Problem Persists G->I J Consider Alternative Issues: - Substrate purity - Reaction temperature - Reagent stoichiometry I->J

Caption: Workflow for diagnosing a stalled reaction.

Detailed Protocol: Ensuring an Anhydrous Reaction Environment

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at a minimum of 120°C for at least 4 hours (overnight is preferable) and then cooled in a desiccator or under a stream of inert gas (Argon or Nitrogen) immediately before use.

  • Solvent Purity: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use solvent from a commercial solvent purification system (SPS). Never use an old bottle of "anhydrous" solvent without verifying its dryness.

  • Reagent Purity: Ensure your starting materials are anhydrous. If necessary, dry them by methods such as azeotropic distillation with toluene or by storing them over a drying agent.

  • Inert Atmosphere: Assemble your reaction apparatus while it is still warm and immediately place it under a positive pressure of an inert gas. This is typically achieved using a Schlenk line or a glovebox.

Scenario 2: I am observing unexpected byproducts and low yields.

Possible Cause B: Hydrolysis-Induced Side Reactions If your reaction mixture was not scrupulously dried, the hydrolysis of SnBr₄ will generate HBr in situ. This strong Brønsted acid can catalyze a variety of unwanted side reactions, such as elimination, isomerization, or polymerization, depending on your substrate.

Data Interpretation:

ObservationProbable CauseRecommended Action
Complex TLC/LC-MS with many spotsUndesired acid-catalyzed side reactionsRe-run the reaction with rigorously dried reagents and solvents. Consider adding a non-nucleophilic proton sponge if your substrate is extremely acid-sensitive.
Formation of polymeric materialAcid-catalyzed polymerizationLower the reaction temperature and ensure a truly anhydrous environment. Reduce the concentration of the reactants.
Inconsistent results between batchesVarying levels of moisture contaminationStandardize your drying and handling procedures for all components. Use a fresh bottle of SnBr₄.

Preventative Strategy: The Role of a Proton Sponge

In cases where a substrate is exceptionally sensitive to acid, but the reaction still requires a Lewis acid catalyst, the addition of a non-nucleophilic proton sponge, such as 2,6-di-tert-butylpyridine, can be beneficial. This sterically hindered base will scavenge any trace amounts of HBr generated without interfering with the Lewis acidic tin center.

Part 3: Standard Operating Protocol - Handling Tin(IV) Tetrabromide

This section provides a step-by-step guide for safely weighing and dispensing SnBr₄. This procedure should be performed under an inert atmosphere, either in a glovebox or on a Schlenk line.

Method A: Glovebox Procedure (Preferred)
  • Preparation: Ensure the glovebox antechamber has been thoroughly purged and the atmosphere inside has low levels of oxygen and water (<1 ppm is ideal). Bring the sealed bottle of SnBr₄, a clean and dry vial or flask, a spatula, and a balance into the glovebox.

  • Equilibration: Allow the SnBr₄ bottle to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.

  • Dispensing: Carefully open the bottle of SnBr₄. Using a clean, dry spatula, quickly transfer the desired amount of the solid to your pre-tared reaction vessel.

  • Sealing: Tightly seal both the stock bottle and your reaction vessel before removing them from the glovebox via the antechamber.

Method B: Schlenk Line Procedure (For labs without a glovebox)

cluster_1 Schlenk Line Dispensing Workflow A Assemble dry flask with septa under positive inert gas pressure B Briefly remove septum, add SnBr4 against a strong counterflow of inert gas A->B 1. Weighing C Quickly re-seal flask B->C 2. Sealing D Purge headspace via needle (3x vacuum/inert gas cycles) C->D 3. Purging E Add anhydrous solvent via syringe D->E 4. Dissolving F Ready for reaction E->F

Caption: A rapid weighing process on a Schlenk line.

  • Setup: Place a clean, oven-dried flask sealed with a rubber septum under a positive pressure of inert gas on a Schlenk line.

  • Weighing: Weigh the sealed flask.

  • Transfer: In a fume hood, next to the Schlenk line, briefly remove the septum and add the approximate amount of SnBr₄ to the flask against a strong positive counterflow of inert gas. This step must be done as quickly as possible to minimize atmospheric exposure.

  • Re-seal and Purge: Immediately re-seal the flask, place it back on the Schlenk line, and perform at least three vacuum/backfill cycles with your inert gas to remove any air that entered during the transfer.

  • Final Weight: Re-weigh the flask to determine the exact amount of SnBr₄ added.

  • Dissolution: Add your anhydrous solvent via a gas-tight syringe through the septum.

This guide provides a foundational understanding of the challenges associated with using tin(IV) tetrabromide and offers robust strategies to mitigate them. By understanding the chemistry of its moisture sensitivity, you can design and execute your experiments with greater confidence and success.

References

  • Tin(IV) bromide Properties and Reactivity : PubChem, National Center for Biotechnology Information. [Link]

troubleshooting low yield in a tin(IV) tetrabromide catalyzed reaction

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for tin(IV) tetrabromide (SnBr₄) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with using this potent Lewis acid catalyst. My goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to solve problems effectively.

Troubleshooting Guide: Addressing Low Reaction Yield

Low yield is one of the most common frustrations in synthesis. With a catalyst as sensitive as SnBr₄, the causes can be multifaceted. This section provides a systematic approach to diagnosing and resolving the issue.

Q1: My reaction yield is poor or the reaction has stalled. What are the most critical factors to investigate first?

Low yield in an SnBr₄-catalyzed reaction almost always points to one of three areas: catalyst integrity, reagent/solvent purity, or reaction conditions. The following workflow will help you systematically diagnose the root cause.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst Step 1: Verify Catalyst Integrity Start->Catalyst Hydrolysis Is the catalyst visibly discolored (yellow/orange) or clumpy? Catalyst->Hydrolysis Visual Inspection Reagents Step 2: Scrutinize Reagents & Solvents Water Are all solvents and liquid reagents certified anhydrous? Reagents->Water Moisture Check Conditions Step 3: Optimize Reaction Conditions Temp Is the reaction temperature correct for the specific transformation? Conditions->Temp Parameter Check Handling Was the catalyst handled under inert atmosphere? Hydrolysis->Handling No Action_Catalyst Action: Procure fresh, anhydrous SnBr₄. Handle exclusively in a glovebox or under a strong inert gas flow. Hydrolysis->Action_Catalyst Yes Handling->Reagents Yes Handling->Action_Catalyst No Purity Are solid reagents free of contaminating nucleophiles? Water->Purity Yes Action_Reagents Action: Use freshly distilled/dried solvents. Purify reagents via recrystallization or chromatography. Water->Action_Reagents No Purity->Conditions Yes Purity->Action_Reagents No Loading Is the catalyst loading (mol%) appropriate? Temp->Loading Yes Action_Conditions Action: Run a temperature/concentration screen. Verify catalyst loading calculation. Temp->Action_Conditions No Loading->Action_Conditions No

Caption: A step-by-step workflow for troubleshooting low yields.

In-Depth Analysis:
  • Catalyst Integrity: Tin(IV) tetrabromide is a colorless solid that is extremely sensitive to moisture.[1][2] It reacts violently with water, hydrolyzing to form tin oxides and hydrogen bromide.[1][2] This deactivates the catalyst. If your SnBr₄ is yellow, orange, or clumped together, it has likely been compromised by atmospheric moisture. The formation of hydrates like [SnBr4(H2O)2]·3H2O has been structurally characterized and demonstrates the catalyst's high affinity for water.[3] Always handle SnBr₄ under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[1][2]

  • Reagent and Solvent Purity: The requirement for anhydrous conditions extends to all components of the reaction.[4] Trace water in your solvent or starting materials will preferentially react with and consume the SnBr₄ catalyst. Furthermore, other nucleophilic impurities (e.g., alcohols, amines) in your substrates can coordinate to the Lewis acidic tin center, inhibiting its ability to activate the intended substrate.

  • Reaction Conditions:

    • Temperature: Lewis acid-catalyzed reactions, such as the Friedel-Crafts alkylation, can be highly temperature-dependent.[5][6] Some reactions require cryogenic temperatures to suppress side reactions, while others may need gentle heating to overcome activation barriers.

    • Catalyst Loading: While SnBr₄ is an efficient catalyst, using too little may result in a stalled reaction.[7] Conversely, excessive catalyst loading can sometimes promote undesired side reactions or polymerization. A typical starting point is 5-10 mol%, but this should be optimized for your specific system.

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products often indicates that the reaction conditions are either too harsh or that a competing reaction pathway is accessible.

  • Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity by kinetically favoring the desired pathway.

  • Reduce Catalyst Loading: A high concentration of a strong Lewis acid like SnBr₄ can lead to over-activation of substrates or products, promoting polymerization or rearrangement.[8] Titrate the catalyst loading down (e.g., from 10 mol% to 5 mol% or even 2 mol%) to find the minimum amount required for efficient conversion.

  • Change the Order of Addition: The way reagents are mixed can have a profound impact. Consider adding the catalyst to a solution of the substrate before adding the second reagent. Alternatively, a slow, continuous addition of one reagent to the reaction mixture (syringe pump addition) can keep its instantaneous concentration low, which often suppresses side reactions.

Q3: The reaction works, but the work-up is messy and I'm struggling to remove the tin byproducts. What is a reliable work-up procedure?

Aqueous work-ups with SnBr₄ can lead to the formation of gelatinous tin oxides that complicate phase separation and product isolation.

Recommended Protocol: Non-Aqueous to Aqueous Work-up

  • Quench: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of Rochelle's salt (potassium sodium tartrate). The tartrate will chelate the tin salts, keeping them soluble in the aqueous phase.

  • Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the mixture.

  • Extract: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to neutralize any remaining HBr).

    • Water.

    • Brine (saturated NaCl solution) to aid in phase separation.

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of SnBr₄ catalysis?

SnBr₄ is a strong Lewis acid because the central tin atom has accessible, low-energy empty orbitals that can accept electron density from a Lewis base (your substrate).[9] In a typical reaction, such as a Friedel-Crafts alkylation with an alcohol, the mechanism proceeds as follows:

  • Activation: The oxygen atom of the alcohol coordinates to the tin center.

  • Carbocation Formation: This coordination makes the hydroxyl group a better leaving group. It departs as [SnBr₄(OH)]⁻, generating a carbocation intermediate. This is often the rate-determining step, similar to an SN1-type mechanism.[10]

  • Nucleophilic Attack: An electron-rich aromatic ring (the nucleophile) attacks the carbocation, forming a new carbon-carbon bond.[11]

  • Regeneration: A proton is lost from the aromatic ring, restoring aromaticity and regenerating the catalyst for the next cycle.

Q: How should I store and handle Tin(IV) Tetrabromide?

Proper storage is critical to maintaining the catalyst's activity.

  • Storage: Store SnBr₄ in a tightly sealed container, preferably under an inert atmosphere.[2][12] The best practice is to store it inside a desiccator within a nitrogen-filled glovebox.

  • Handling: All transfers and weighing should be performed under an inert atmosphere (glovebox or Schlenk line).[1] Never handle it in the open laboratory air, as it will rapidly react with humidity.[2]

Q: Which solvents are compatible with SnBr₄?

The choice of solvent is critical and must be anhydrous. Halogenated solvents are generally preferred due to their inertness and ability to dissolve SnBr₄.

SolventDielectric Constant (ε)Boiling Point (°C)Compatibility Notes
Dichloromethane (DCM)9.140Excellent choice, but must be rigorously dried.
1,2-Dichloroethane (DCE)10.483Useful for reactions requiring higher temperatures.
Carbon Disulfide (CS₂)2.646A classic, non-polar solvent for Friedel-Crafts.
Nitromethane35.9101A polar aprotic solvent that can stabilize carbocationic intermediates.

Caution: Avoid coordinating solvents like ethers (e.g., THF, diethyl ether) or nitriles (e.g., acetonitrile) unless they are part of the desired reaction, as they will compete with your substrate for binding to the tin center.[13]

Protocols

Protocol 1: Test Reaction for Validating SnBr₄ Catalyst Activity

This protocol uses the Friedel-Crafts alkylation of anisole with benzyl alcohol, a reliable reaction that provides a clear result.

Materials:

  • Anisole (purified, anhydrous)

  • Benzyl alcohol (purified, anhydrous)

  • Tin(IV) Tetrabromide (from the container to be tested)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NaHCO₃

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.[4]

  • Reagents: In the inert atmosphere, add anhydrous DCM (10 mL) to the flask. Add anisole (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add SnBr₄ (0.1 mmol, 0.1 eq, 10 mol%). Stir until dissolved.

  • Substrate Addition: Add benzyl alcohol (1.0 mmol, 1.0 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Extract the product with DCM (2 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR. Successful catalysis will show the formation of methoxy-substituted diphenylmethane isomers. Low conversion indicates poor catalyst activity.

References

  • Gelest, Inc. (n.d.). TIN IV BROMIDE Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Tin(IV) bromide.
  • ChemicalBook. (2023). TIN(IV) BROMIDE - Safety Data Sheet.
  • Wikipedia. (n.d.). Tin(IV) bromide.
  • ResearchGate. (2016). SnBr4-Promoted Friedel–Crafts Type Dehydrative Alkylation Reaction of Diarylmethanols with 2-Naphthol Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • MilliporeSigma. (2024). SAFETY DATA SHEET: Tin(IV) chloride.
  • National Institutes of Health (NIH). (2012). Diaquatetrabromidotin(IV) trihydrate.
  • PubMed. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(IV) chloride.
  • Royal Society of Chemistry. (2020). Recent advances in the application of tetrabromomethane in organic synthesis.
  • Royal Society of Chemistry. (2021). A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis.
  • Guidechem. (n.d.). TIN(IV) BROMIDE 7789-67-5 wiki.
  • ResearchGate. (2017). Tin(IV) chloride.
  • American Chemical Society. (1956). Phase Studies on the Binary Systems of Tin Tetrabromide, Tin Tetraiodide and Trichlorosilane with Some Aliphatic Ethers. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (2015). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel.
  • chemeurope.com. (n.d.). Titanium tetrabromide.
  • National Institutes of Health (NIH). (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides.
  • RSC Publishing. (2017). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
  • Master Organic Chemistry. (2023). The SN1 Reaction Mechanism.
  • National Center for Biotechnology Information. (2023). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks.
  • ChemRxiv. (2023). Friedel-Crafts Reactions for Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Tin(IV) bromide 99%.
  • Royal Society of Chemistry. (1983). Interaction of water molecules with the surface of tin(IV) oxide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • Studylib. (n.d.). Tin (IV) Iodide Synthesis: Lab Manual Excerpt.
  • ResearchGate. (2016). Reaction kinetics of Te (IV) using halogen ions as catalyst in Te(IV)-H 2SO 4-H 2O system.
  • ResearchGate. (2001). Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction.
  • Semantic Scholar. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox- catalyzed a-arylation of N-alkylbenzamides.
  • Wikipedia. (n.d.). Titanium.
  • KnowledgeBoat. (n.d.). Chapter 6: Study of the First Element — Hydrogen | Selina Solutions Concise Chemistry Class 9 ICSE.

Sources

Technical Support Center: Strategies to Improve the Selectivity of Tin(IV) Tetrabromide Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tin(IV) Tetrabromide (SnBr₄) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the selectivity of your SnBr₄-catalyzed reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency of your synthetic routes.

Tin(IV) tetrabromide is a powerful Lewis acid catalyst employed in a variety of organic transformations.[1][2][3] Like other Lewis acids, its primary role is to act as an electron pair acceptor, activating substrates towards nucleophilic attack or facilitating bond cleavage.[4][5][6][7] However, achieving high levels of chemo-, regio-, and stereoselectivity can be a significant challenge. This guide provides a structured approach to overcoming these hurdles through a series of troubleshooting questions and detailed FAQs.

Troubleshooting Guide: Enhancing Selectivity in SnBr₄ Catalysis

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in Carbonyl Addition Reactions

Question: "I am performing an aldol-type reaction using SnBr₄ as a catalyst, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Answer:

Poor diastereoselectivity in carbonyl additions often stems from a lack of facial control during the nucleophilic attack on the activated carbonyl group. With SnBr₄, you have several levers to pull to address this, primarily revolving around controlling the transition state geometry.

Causality: The stereochemical outcome of these reactions is dictated by the relative energies of the competing diastereomeric transition states. By strategically modifying the reaction environment, we can favor one transition state over the other. This is often achieved by promoting a more rigid, organized transition state through chelation.

Strategies for Improvement:

  • Leverage Chelation Control:

    • Principle: If your substrate contains a nearby Lewis basic group (e.g., an ether, ester, or protected amine), you can encourage the formation of a rigid, five- or six-membered chelate with the tin center.[8] This locks the conformation of the substrate, exposing one face to nucleophilic attack more than the other.[8][9]

    • Experimental Protocol:

      • Substrate Modification: If not already present, consider installing a chelating group (e.g., a methoxymethyl (MOM) or benzyloxymethyl (BOM) ether) alpha or beta to the reacting carbonyl.

      • Solvent Selection: Use a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10] These solvents are less likely to compete with the substrate for coordination to the SnBr₄ center.

      • Catalyst Loading: Ensure you are using at least a stoichiometric amount of SnBr₄ if strong chelation is desired, as the catalyst may not turn over efficiently if it remains tightly bound to the product.[11]

  • Optimize Reaction Temperature:

    • Principle: Lowering the reaction temperature can amplify the small energy differences between the diastereomeric transition states, leading to higher selectivity.[12]

    • Experimental Protocol:

      • Set up your reaction at 0 °C.

      • If selectivity is still low, incrementally decrease the temperature to -20 °C, -40 °C, and -78 °C.

      • Monitor the reaction progress carefully, as the reaction rate will decrease at lower temperatures.

  • Employ Chiral Ligands:

    • Principle: The addition of a chiral, non-racemic ligand can create a chiral environment around the tin center. This chiral Lewis acid complex can then differentiate between the prochiral faces of the substrate, leading to an enantioselective or diastereoselective outcome.

    • Experimental Protocol:

      • Choose a suitable chiral ligand (e.g., a chiral bis(oxazoline) (BOX) or pybox ligand).

      • Pre-form the chiral Lewis acid complex by stirring SnBr₄ with the ligand in the reaction solvent for 30-60 minutes before adding the substrate.

      • Screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1) to find the optimal conditions.

Issue 2: Undesired Regioselectivity in Friedel-Crafts Alkylation

Question: "My Friedel-Crafts reaction with an activated aromatic ring is giving me a mixture of ortho and para products, with the para isomer being the major, but I need the ortho product. How can I reverse this selectivity?"

Answer:

Controlling regioselectivity in Friedel-Crafts reactions is a classic challenge. The inherent electronic and steric properties of the substrate often favor para-substitution. To favor the ortho product, we need to introduce a directing group and leverage chelation.

Causality: The regiochemical outcome is determined by the site of electrophilic attack on the aromatic ring. While sterics and electronics often favor the para position, coordinating the Lewis acid to a directing group at the ortho position can tether the electrophile nearby, promoting ortho-alkylation.

Strategies for Improvement:

  • Utilize a Directing Group:

    • Principle: A Lewis basic functional group (e.g., hydroxyl, ether, amide) on the aromatic ring can act as a directing group by coordinating to the SnBr₄. This brings the catalyst and the activated electrophile into close proximity with the ortho position.

    • Experimental Protocol:

      • Ensure your substrate has a suitable ortho-directing group. Phenols and anilines are excellent candidates.

      • Use a non-coordinating solvent (e.g., DCM, nitromethane) to maximize the interaction between the directing group and the Lewis acid.

      • Slowly add the alkylating agent to a pre-mixed solution of the aromatic substrate and SnBr₄ to allow for coordination to occur.

  • Solvent and Temperature Effects:

    • Principle: The choice of solvent can influence the degree of catalyst-directing group interaction.[10][13] Less polar, non-coordinating solvents will favor the chelated intermediate. Temperature can also play a role, with lower temperatures often increasing selectivity.

    • Experimental Protocol:

      • Screen solvents such as carbon disulfide, nitromethane, and chlorinated solvents.

      • Run the reaction at a lower temperature (e.g., 0 °C to -40 °C) to potentially enhance the stability of the directed complex.

Issue 3: Competing Side Reactions and Catalyst Decomposition

Question: "My reaction is sluggish, and I'm seeing significant amounts of byproducts that suggest my catalyst is being consumed or is promoting undesired pathways. What could be the cause and how can I fix it?"

Answer:

Sluggish reactions and the formation of byproducts often point to issues with catalyst stability, turnover, or reactivity with the solvent or trace impurities. SnBr₄ is moisture-sensitive and can be quite reactive, so careful handling and setup are critical.[2][14]

Causality: Tin(IV) tetrabromide can be deactivated by water or other protic impurities, forming tin hydroxides or oxides.[15] It can also form strong adducts with product molecules, inhibiting catalyst turnover.[11] Additionally, its strong Lewis acidity can promote side reactions like polymerization of alkenes or decomposition of sensitive substrates.

Strategies for Improvement:

  • Rigorous Anhydrous Conditions:

    • Principle: Water will hydrolyze SnBr₄, rendering it inactive.

    • Experimental Protocol:

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (e.g., nitrogen or argon).

      • Use freshly distilled, anhydrous solvents.

      • Handle SnBr₄ in a glovebox or under a positive pressure of inert gas. It is a solid with a low melting point (31 °C), so it can be handled as a solid or a liquid.[1]

  • Control of Stoichiometry and Addition Rate:

    • Principle: Using a large excess of the catalyst can sometimes drive the reaction to completion but may also increase the rate of side reactions. Slow addition of a reactant can help maintain a low concentration of a reactive intermediate.

    • Experimental Protocol:

      • Start with a catalytic amount of SnBr₄ (e.g., 5-10 mol%). If the reaction is slow, incrementally increase the loading.

      • If substrate or product inhibition is suspected, consider adding the catalyst in portions throughout the reaction.

      • If a reactive intermediate is causing byproducts, add the precursor to that intermediate slowly via syringe pump.

  • Use of Additives:

    • Principle: The addition of a co-catalyst or a Lewis base scavenger can sometimes improve selectivity and catalyst performance.[16][17] For example, a non-nucleophilic base can trap protons generated in the reaction, preventing catalyst deactivation or acid-catalyzed side reactions.

    • Experimental Protocol:

      • Consider adding a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine to the reaction mixture.

      • In some cases, co-catalysis with another Lewis acid can lead to synergistic effects.[16][17] This requires careful screening and is highly reaction-dependent.

Visualizing Experimental Workflows

To aid in troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Workflow Start Low Selectivity Observed Q1 What type of selectivity is poor? (Diastereo-, Regio-, Chemo-) Start->Q1 Diastereo Diastereoselectivity Issue Q1->Diastereo Diastereo Regio Regioselectivity Issue Q1->Regio Regio Chemo Chemoselectivity Issue Q1->Chemo Chemo Strat1_Diastereo Strategy 1: Leverage Chelation - Add chelating group - Use non-coordinating solvent Diastereo->Strat1_Diastereo Strat1_Regio Strategy 1: Use Directing Group - Ensure ortho Lewis base - Slow addition Regio->Strat1_Regio Strat1_Chemo Strategy 1: Rigorous Anhydrous Conditions - Dry glassware & solvents Chemo->Strat1_Chemo Strat2_Diastereo Strategy 2: Lower Temperature - Screen 0°C to -78°C Strat1_Diastereo->Strat2_Diastereo Strat3_Diastereo Strategy 3: Add Chiral Ligand - Pre-form complex - Screen ligands Strat2_Diastereo->Strat3_Diastereo End Selectivity Improved Strat3_Diastereo->End Strat2_Regio Strategy 2: Optimize Solvent - Screen non-coordinating solvents Strat1_Regio->Strat2_Regio Strat2_Regio->End Strat2_Chemo Strategy 2: Control Stoichiometry - Titrate catalyst loading Strat1_Chemo->Strat2_Chemo Strat3_Chemo Strategy 3: Use Additives - Add non-nucleophilic base Strat2_Chemo->Strat3_Chemo Strat3_Chemo->End

Caption: A decision-making workflow for troubleshooting poor selectivity.

Chelation_Control cluster_non_chelated Non-Chelated Transition State cluster_chelated Chelated Transition State NonChelated_TS Flexible Transition State Leads to mixture of products Attack Nucleophilic Attack NonChelated_TS->Attack Chelated_TS Rigid Chelate Structure Favors attack from one face Chelated_TS->Attack SnBr4_Substrate SnBr₄ + Substrate (with chelating group 'X') SnBr4_Substrate->NonChelated_TS No Chelation Chelation_Complex Chelation_Complex SnBr4_Substrate->Chelation_Complex Chelation Single_Diastereomer Single_Diastereomer Attack->Single_Diastereomer High Selectivity Diastereomeric_Mixture Diastereomeric_Mixture Attack->Diastereomeric_Mixture Low Selectivity Chelation_Complex->Chelated_TS

Sources

Technical Support Center: Purification of Tin(IV) Tetrabromide (SnBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and removing impurities from tin(IV) tetrabromide. This guide is designed for researchers, scientists, and drug development professionals who utilize SnBr₄ in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile but sensitive reagent.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and typical impurities of tin(IV) tetrabromide.

Q1: What are the key physical and chemical properties of tin(IV) tetrabromide that I should be aware of?

A1: Tin(IV) tetrabromide, also known as stannic bromide, is a colorless, low-melting solid with a pungent odor.[1][2] It is highly sensitive to moisture and air.[3][4] Understanding its core properties is crucial for proper handling and purification.

Table 1: Physical Properties of Tin(IV) Tetrabromide

PropertyValue
Molecular Formula SnBr₄
Molar Mass 438.33 g/mol [1]
Appearance Colorless crystalline solid[1][5]
Melting Point 31 °C (88 °F)[1][6]
Boiling Point 202-205 °C (396-401 °F)[1][6]
Density 3.34 g/cm³ at 35 °C[1][5]
Solubility Soluble in water (reacts), ethanol, and many organic solvents.[3][4][6]

It is crucial to note that SnBr₄ reacts violently with water, producing hydrogen bromide and tin oxides.[4][7][8] This reactivity necessitates handling under anhydrous conditions.

Q2: What are the most common impurities found in commercial tin(IV) tetrabromide?

A2: The primary impurities in tin(IV) tetrabromide often stem from its synthesis and degradation. These can include:

  • Moisture and Hydrolysis Products: Due to its hygroscopic nature, SnBr₄ readily reacts with atmospheric moisture to form hydrated tin species and hydrobromic acid.[9] The presence of moisture can lead to the formation of compounds like diaquatetrabromidotin(IV) trihydrate, [SnBr₄(H₂O)₂]·3H₂O.[9]

  • Excess Bromine: If the synthesis is not carried out with precise stoichiometry, residual bromine may remain, imparting a yellowish or brownish color to the product.[10]

  • Tin(II) Bromide (SnBr₂): Incomplete oxidation of tin during synthesis can result in the presence of stannous bromide.

  • Other Organotins: Depending on the synthetic route, trace amounts of other organotin compounds may be present.[6]

Q3: My tin(IV) tetrabromide has a yellow/brown discoloration. What is the likely cause and is it still usable?

A3: A yellow to brown color in what should be a colorless solid is a strong indicator of the presence of elemental bromine (Br₂) as an impurity. This can occur from the decomposition of SnBr₄ or as a byproduct of its synthesis.

Whether the discolored reagent is usable depends on the sensitivity of your subsequent reactions. For many applications, particularly those sensitive to oxidation or electrophilic addition, the presence of bromine can lead to unwanted side reactions. It is highly recommended to purify the SnBr₄ before use in such cases.

Q4: What are the essential safety precautions when handling tin(IV) tetrabromide?

A4: Tin(IV) tetrabromide is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[7][11]

  • Work in a Fume Hood: Always handle SnBr₄ in a well-ventilated chemical fume hood to avoid inhalation of its vapors, which can cause respiratory irritation.[6][11]

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[6][11]

  • Handle Under Inert Atmosphere: Due to its reactivity with moisture, it is best to handle SnBr₄ under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or weighing the compound.[7]

  • Avoid Water Contact: Keep SnBr₄ away from water and other protic solvents to prevent violent reactions and the release of corrosive hydrogen bromide gas.[7][8]

  • Spill and Waste Disposal: In case of a spill, cover the material with an absorbent, non-reactive material and transfer it to a sealed container for disposal.[6] Dispose of waste according to all local, state, and federal regulations.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for addressing specific issues encountered during the purification of tin(IV) tetrabromide.

Issue 1: Removal of Excess Bromine (Discoloration)

Symptom: The tin(IV) tetrabromide is yellow or brown in color, indicating the presence of dissolved bromine.

Underlying Cause: Incomplete reaction during synthesis or decomposition of the product can leave residual elemental bromine.

Solution: Distillation

Fractional distillation is the most effective method for removing excess bromine and other volatile impurities.

Experimental Protocol: Fractional Distillation of Tin(IV) Tetrabromide
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Use a round-bottom flask as the distillation pot, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

    • It is crucial to use ground glass joints that are properly sealed. The use of a heating mantle is recommended for controlled heating.

  • Procedure:

    • Place the impure, discolored tin(IV) tetrabromide into the distillation flask.

    • Begin heating the flask gently.

    • The first fraction to distill will be the more volatile bromine (boiling point: 58.8 °C), which will appear as a reddish-brown vapor and liquid. Collect and discard this initial fraction.

    • Once the bromine has been removed, the temperature will rise. Collect the colorless fraction that distills at approximately 202-205 °C.[1][6] This is the purified tin(IV) tetrabromide.

    • Discontinue the distillation before the flask is completely dry to avoid the formation of non-volatile, potentially explosive residues.

  • Post-Distillation Handling:

    • The purified SnBr₄ will solidify in the receiving flask upon cooling.

    • It should be stored in a tightly sealed container under an inert atmosphere to prevent re-exposure to moisture.

Purification_Workflow cluster_start Initial State cluster_process Purification Process cluster_fractions Separated Fractions Impure Impure SnBr₄ (Yellow/Brown) Distillation Fractional Distillation Impure->Distillation Heat Bromine Excess Bromine (Discard) Distillation->Bromine Lower Boiling Point Purified Purified SnBr₄ (Colorless) Distillation->Purified Higher Boiling Point

Caption: Workflow for the purification of tin(IV) tetrabromide via fractional distillation.

Issue 2: Presence of Hydrolysis Products

Symptom: The tin(IV) tetrabromide appears cloudy, or a white solid (tin oxides/hydroxides) has precipitated.

Underlying Cause: Exposure to moisture in the air or in solvents has led to the hydrolysis of the tin(IV) tetrabromide.

Solution: A two-step approach of filtration followed by distillation is recommended.

Experimental Protocol: Removal of Hydrolysis Products
  • Filtration (under inert atmosphere):

    • If a significant amount of solid precipitate is present, it should be removed by filtration.

    • This procedure must be carried out under an inert atmosphere to prevent further hydrolysis. A Schlenk line or a glovebox is ideal for this purpose.

    • Dissolve the impure SnBr₄ in a minimal amount of a dry, inert solvent (e.g., anhydrous dichloromethane or hexane).

    • Filter the solution through a sintered glass funnel (fritted filter) to remove the insoluble hydrolysis products.

    • Wash the collected solid with a small amount of the dry solvent to recover any entrained product.

  • Solvent Removal and Distillation:

    • Carefully remove the solvent from the filtrate under reduced pressure.

    • The resulting liquid or solid SnBr₄ should then be purified by fractional distillation as described in the protocol for removing excess bromine.

Issue 3: Presence of Non-Volatile Impurities

Symptom: After distillation, a non-volatile residue remains in the distillation flask.

Underlying Cause: These are likely inorganic salts or higher molecular weight organotin compounds that were present in the starting material.

Solution: Distillation is the primary method for separating the desired product from these impurities.

Preventative Measures:

  • Ensure that the synthesis of tin(IV) tetrabromide is carried out with high-purity starting materials.

  • Proper storage of the final product in a desiccator or under an inert atmosphere will prevent the formation of non-volatile hydrolysis products.

References

  • Gelest, Inc. (n.d.). TIN (IV) BROMIDE - SNT7915 Material Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • PubChem. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of tin(IV) bromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tin(IV) bromide. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Workup for Removing Tin Byproducts. UCLA. Retrieved from [Link]

  • PubChem. (n.d.). Tin(4+);tetrabromide. Retrieved from [Link]

  • Kienle, L., & Jarchow, O. (2006). Diaquatetrabromidotin(IV) trihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(11), m2869–m2870. [Link]

  • Scherrer, J. A. (1939). Determination of tin in nonferrous metals by distillation as bromide and precipitation with cupferron.
  • Poor Man's Chemist. (2023, October 24). Unusual Tin Compound: Tin(IV) Bromide & Ammonium Hexabromostannate. [Video]. YouTube. [Link]

  • Solubility of Things. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • Winter, M. (n.d.). Tin tetrabromide. WebElements. Retrieved from [Link]

  • You-iggy. (2023, March 19). Tin(IV) bromide. Retrieved from [Link]

  • Taylor, M. J., & Coddington, J. M. (1992). The constitution of aqueous tin(IV) chloride and bromide solutions and solvent extracts studied by 119Sn NMR and vibrational spectroscopy. Polyhedron, 11(12), 1531-1544.
  • Grokipedia. (n.d.). Titanium tetrabromide. Retrieved from [Link]

  • UMass Boston. (n.d.). Microscale Preparation of Tin (IV) Iodide. Retrieved from [Link]

  • du Mont, W. W., & Lange, L. (1987). Structure and Pseudosymmetry of Tetrabromobis(dimethylsulfoxide)tin(IV). Zeitschrift für anorganische und allgemeine Chemie, 548(5), 119-124.
  • Baxter, G. P., & Starkweather, H. W. (1916). A Revision of the Atomic Weight of Tin. Journal of the American Chemical Society, 38(10), 2038-2043.

Sources

Technical Support Center: Tin(IV) Tetrabromide (SnBr₄) Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing Tin(IV) Tetrabromide (SnBr₄) in their synthetic endeavors. As a potent Lewis acid, SnBr₄ is a versatile catalyst for a range of critical organic transformations, including glycosylations, Friedel-Crafts reactions, and carbon-carbon bond formations.[1][2] However, its high reactivity and sensitivity demand careful handling and experimental design.

This guide is structured to provide rapid answers to common questions and a deep, logic-driven troubleshooting framework for when your SnBr₄-mediated reaction stalls or fails to proceed to completion. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions at the bench.

Frequently Asked Questions (FAQs)

Q1: What is Tin(IV) Tetrabromide and why is it used as a catalyst?

A: Tin(IV) Tetrabromide (SnBr₄) is a strong Lewis acid. In chemical reactions, a Lewis acid accepts a pair of electrons from a Lewis base (an electron-pair donor).[2] In a typical reaction, SnBr₄ will coordinate to an electron-rich atom (like the oxygen of a carbonyl group or an ether). This coordination withdraws electron density from the substrate, making it significantly more electrophilic and thus more reactive towards a nucleophile. This activation is the basis for its catalytic role in accelerating reactions that would otherwise be slow or not occur at all.[2]

Q2: My bottle of SnBr₄ is a yellowish solid, but I've seen it described as a colorless solid. Is my reagent okay?

A: Pure Tin(IV) Tetrabromide is a colorless to white crystalline solid.[3] A yellowish or brownish tint can indicate the presence of impurities, often resulting from slight decomposition or reaction with trace moisture over time, which can generate hydrogen bromide (HBr) and subsequently bromine (Br₂) through oxidation. While a slight discoloration may not always inhibit a reaction, for highly sensitive substrates or reactions requiring precise catalyst loading, using freshly purified or a newly opened bottle of SnBr₄ is recommended.

Q3: What are the absolute critical handling and storage precautions for SnBr₄?

A: Tin(IV) Tetrabromide is extremely sensitive to moisture and air.[3][4] It reacts readily with water in the atmosphere to hydrolyze, forming tin oxides and corrosive hydrogen bromide gas.[4][5] This process irreversibly deactivates the catalyst.

  • Handling: Always handle SnBr₄ under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert-atmosphere storage cabinet, away from incompatible materials like bases and strong oxidizing agents.[3][4][5]

Q4: Can I use any organic solvent for my SnBr₄-mediated reaction?

A: No, solvent choice is critical. The effectiveness of SnBr₄ is highly dependent on the solvent's properties. Strongly coordinating (Lewis basic) solvents like ethers (THF, Diethyl ether), nitriles (acetonitrile), or dimethylformamide (DMF) can compete with your substrate to bind to the tin center.[6][7] This competition reduces the effective concentration and Lewis acidity of the catalyst, which can slow down or completely stall your reaction. Non-coordinating solvents, such as dichloromethane (DCM) or chlorinated benzenes, are generally preferred as they do not significantly interfere with the catalyst's activity.[6]

Troubleshooting Guide: My SnBr₄-Mediated Reaction Has Stalled

A stalled reaction, where thin-layer chromatography (TLC) or other in-process controls show little to no conversion of the starting material after a reasonable time, is a common issue. This guide provides a systematic approach to diagnose and resolve the problem.

Initial Assessment: Reading the Reaction

Before taking action, analyze the state of your reaction:

  • TLC Analysis: Is there any product formation, or is it exclusively starting material? Are there new, unidentified spots, suggesting side reactions or decomposition?

  • Visual Inspection: Has the reaction mixture changed color? Has a precipitate formed? The formation of an insoluble solid could indicate the hydrolysis of SnBr₄ into tin oxides.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step diagnostic process. Detailed explanations for each stage are provided below.

Stalled_Reaction_Workflow cluster_0 Tier 1: Initial Interventions cluster_1 Tier 2: Root Cause Analysis Start Reaction Stalled (No change in TLC) Temp Increase Temperature (e.g., from 0°C to RT) Start->Temp Time Allow More Time (Monitor for 2-4 hours) Temp->Time Catalyst Add More Catalyst (0.1-0.2 eq.) Time->Catalyst Check1 Reaction Progressing? Catalyst->Check1 Success Success! Work-up Reaction Check1->Success Yes Check2 No Progress. Investigate Root Cause. Check1->Check2 No Moisture Hypothesis 1: Moisture Contamination (Catalyst Hydrolysis) Check2->Moisture Solvent Hypothesis 2: Inappropriate Solvent (Catalyst Inhibition) Check2->Solvent Stoichiometry Hypothesis 3: Substrate/Product Inhibition Check2->Stoichiometry Verify Verify & Rerun Experiment Moisture->Verify Solvent->Verify Stoichiometry->Verify caption Fig 1. Troubleshooting workflow for a stalled SnBr₄ reaction. Deactivation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_inhibition Inhibition Pathway SnBr4 Active SnBr₄ Catalyst Inactive_Sn Inactive [SnBrₓ(OH)y] (Tin Oxides) SnBr4->Inactive_Sn Complex Stable [SnBr₄-Product] Complex SnBr4->Complex H2O H₂O (Trace Moisture) H2O->Inactive_Sn Irreversible Reaction Product Lewis Basic Product/Solvent Product->Complex Reversible or Irreversible Sequestration caption Fig 2. Major deactivation pathways for SnBr₄ catalyst.

Fig 2. Major deactivation pathways for SnBr₄ catalyst.

By systematically working through these diagnostic tiers, you can identify the underlying cause of a stalled reaction and implement a rational, effective solution, saving valuable time and materials.

References

Sources

Technical Support Center: Managing the Exothermic Hydrolysis of Tin(IV) Tetrabromide (SnBr4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals who handle tin(IV) tetrabromide (SnBr₄). The hydrolysis of SnBr₄ is a highly exothermic and potentially hazardous reaction. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the safe and effective management of this process in a laboratory setting. Our approach is grounded in chemical principles to explain not just what to do, but why it is the correct and safe course of action.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and quenching of tin(IV) tetrabromide.

Q1: My reaction is overheating rapidly, and the vessel is releasing a large volume of white fumes. What is happening and what should I do immediately?

A: You are experiencing a runaway reaction. The rapid temperature increase is due to the uncontrolled exothermic hydrolysis of SnBr₄, and the white fumes are a combination of atmospheric moisture reacting with the SnBr₄ and the formation of hydrogen bromide (HBr) gas.[1][2]

Immediate Actions:

  • If it is safe to do so, raise the addition funnel or stop the addition of water immediately.

  • Ensure your reaction vessel is securely situated in its cooling bath (e.g., ice/water). If the bath's cooling capacity is overwhelmed, add more ice or a dry ice/acetone mixture carefully to the external bath.

  • Do NOT seal the reaction vessel. The pressure from the generated HBr gas must be allowed to vent through your fume hood.

  • Alert colleagues in the immediate vicinity of the situation.

  • If the situation cannot be controlled, evacuate the fume hood area and follow your institution's emergency procedures.

Expert Explanation: Tin(IV) tetrabromide is a strong Lewis acid that reacts vigorously with water, a Lewis base.[1] The reaction enthalpy is significant, meaning a large amount of heat is released. If water is added too quickly, the rate of heat generation will exceed the rate of heat dissipation by your cooling system, leading to a rapid increase in temperature. This, in turn, accelerates the reaction rate further, creating a dangerous feedback loop. The HBr gas produced is highly corrosive and causes respiratory irritation.[1][3] Proper control requires dropwise addition of the quenching agent into a cooled, diluted solution of the tin compound.

Q2: I've started adding water to my SnBr₄ solution, and a dense, white solid has precipitated, making it impossible to stir. What should I do?

A: This precipitation is likely hydrated tin(IV) oxide (stannic oxide) or various tin hydroxo/bromo complexes, which are insoluble.[4][5] The high concentration of reagents is causing the product to crash out of solution.

Corrective Actions:

  • Pause the addition of water.

  • If possible, add a co-solvent (one that is miscible with your current solvent and water, and in which the tin species are more soluble) to dilute the mixture. Tetrahydrofuran (THF) or dioxane can be suitable depending on your reaction solvent.

  • Increase the stirring speed if the precipitate is manageable. If using a magnetic stir bar that has seized, you may need to switch to overhead mechanical stirring for better torque.

  • Resume the addition of water at a much slower rate once the mixture is homogeneous or stirring is re-established.

Expert Explanation: The hydrolysis of SnBr₄ ultimately leads to the formation of SnO₂·nH₂O. The reaction proceeds through several stages, including the formation of soluble octahedral bromo-aquo complexes like SnBr₄(H₂O)₂.[4][5] However, in a highly concentrated or poorly mixed environment, localized areas of high water concentration can lead to rapid and complete hydrolysis, precipitating insoluble tin oxides. Maintaining a dilute solution and ensuring vigorous mixing are key to preventing this.

Q3: I am cleaning up a spill of solid SnBr₄ on my lab bench. What is the safest way to proceed?

A: Do NOT use water or a wet cloth directly on the spilled solid. This will initiate the violent exothermic reaction and release HBr gas directly into your breathing zone.[3][6]

Safe Spill Cleanup Protocol:

  • Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.[2]

  • Work within a certified chemical fume hood. If the spill is outside a hood, restrict access to the area and increase ventilation.

  • Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.

  • Carefully sweep the mixture into a designated, labeled waste container.[2]

  • The final traces can be wiped with a cloth dampened with an appropriate organic solvent (e.g., hexane or dichloromethane), which is then also disposed of as hazardous waste.

  • The collected waste must then be quenched using the controlled protocol outlined in Section 2 before final disposal.

Section 2: Proactive Management & Validated Protocols

Proactive control is superior to reactive troubleshooting. This section provides the foundational knowledge and procedures for safely managing the SnBr₄ hydrolysis reaction from the start.

Physical and Safety Properties of Tin(IV) Tetrabromide
PropertyValueSource(s)
Chemical Formula SnBr₄[2][7]
Molar Mass 438.33 g/mol [4]
Appearance Colorless to off-white crystalline solid[1][2]
Melting Point 31 °C (88 °F)[2][4][7]
Boiling Point 205 °C (401 °F)[4]
Key Hazards Reacts violently with water; Causes severe skin burns and eye damage; May cause respiratory irritation.[3][6]
GHS Hazard Codes H314, H335[3][4]
Controlled Quenching Workflow Diagram

This diagram outlines the critical decision points and steps for safely neutralizing SnBr₄.

SnBr4_Quench_Workflow prep Preparation (Fume Hood, PPE, Inert Gas) setup Reaction Setup (Vessel in Ice Bath, Stirrer) prep->setup dissolve Dissolve/Dilute SnBr₄ (Anhydrous Solvent) setup->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slow, Dropwise Addition (Water or Base) cool->add_reagent monitor Monitor Temperature (Maintain < 10 °C) add_reagent->monitor check Reaction Overheating? monitor->check stop STOP ADDITION Increase Cooling check->stop Yes complete Quench Complete check->complete No stop->monitor neutralize Neutralize & Test pH complete->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Sources

Technical Support Center: Optimizing Reaction Temperature for Tin(IV) Tetrabromide Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective utilization of tin(IV) tetrabromide (SnBr4) as a Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting protocols to optimize your catalytic reactions, with a specific focus on the critical parameter of reaction temperature.

Introduction to Tin(IV) Tetrabromide as a Lewis Acid Catalyst

Tin(IV) tetrabromide is a powerful Lewis acid catalyst employed in a variety of organic transformations, including Friedel-Crafts reactions, aldol condensations, and other carbon-carbon bond-forming reactions.[1] Its catalytic activity stems from the electron-deficient nature of the tin atom, which can accept an electron pair from a Lewis base, thereby activating the substrate for subsequent reaction.[2] The choice of reaction temperature is a pivotal factor that directly influences the reaction rate, yield, and selectivity.[2] This guide will provide a comprehensive framework for understanding and optimizing this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of tin(IV) tetrabromide that I should be aware of?

Tin(IV) tetrabromide is a colorless, low-melting solid with a melting point of 31 °C and a boiling point of 205 °C.[3] It is highly hygroscopic and reacts with water, so it must be handled under anhydrous conditions.[3] It is soluble in many organic solvents, but its reactivity with certain solvents should be considered when choosing a reaction medium.

Q2: How does temperature generally affect the performance of a SnBr4-catalyzed reaction?

Temperature has a multifaceted effect on catalytic reactions. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: While specific decomposition temperatures under reaction conditions are not widely published, it is a crucial factor to consider. Thermal decomposition can lead to loss of catalytic activity.[4][5]

  • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to a decrease in selectivity and the formation of impurities.

  • Product Decomposition: The desired product itself might be thermally unstable, leading to lower yields at elevated temperatures.

Q3: What are the typical temperature ranges for SnBr4-catalyzed reactions?

The optimal temperature range is highly dependent on the specific reaction. For instance, some Friedel-Crafts acylations catalyzed by tin(IV) chloride (a related Lewis acid) are performed at elevated temperatures (e.g., 150 °C), while others are conducted at or below room temperature to enhance selectivity.[6] Aldol condensations are often carried out at mild temperatures (0–200 °C) to achieve a balance between reaction rate and selectivity.[7] It is crucial to perform temperature screening experiments to determine the optimal conditions for your specific transformation.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during experiments with SnBr4 catalysts that can be linked to suboptimal reaction temperatures.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield Reaction temperature is too low: The activation energy for the desired transformation is not being met.1. Gradually increase the reaction temperature: Incrementally raise the temperature (e.g., in 10-20 °C steps) and monitor the reaction progress by techniques like TLC or GC/MS. 2. Consider a higher boiling point solvent: If the desired temperature exceeds the boiling point of the current solvent, switch to a suitable higher-boiling solvent.
Reaction temperature is too high: The catalyst or reactants may be decomposing, or undesired side reactions are consuming the starting materials.1. Lower the reaction temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Perform a thermal stability test: Analyze the thermal stability of your starting materials and product using techniques like TGA or DSC to identify their decomposition temperatures.[5]
Poor Selectivity (Regio- or Stereoselectivity) Suboptimal reaction temperature: Temperature can significantly influence the kinetic versus thermodynamic control of a reaction, thereby affecting selectivity.[8][9][10]1. Screen a range of temperatures: Systematically vary the reaction temperature (e.g., from -20 °C to 80 °C) to identify the temperature that provides the best selectivity. 2. Analyze the thermodynamic and kinetic profiles: If possible, use computational modeling or experimental data to understand the energy profiles of the different reaction pathways and how temperature influences them.
Reaction Stalls or is Incomplete Catalyst deactivation at elevated temperatures: The catalyst may lose its activity over time at higher temperatures.1. Lower the reaction temperature and extend the reaction time: This can help preserve the catalyst's activity. 2. Add the catalyst in portions: For longer reactions at elevated temperatures, adding the catalyst in multiple portions may help maintain a sufficient concentration of the active species.

Experimental Protocols

Protocol 1: General Procedure for a Tin(IV) Tetrabromide Catalyzed Reaction

This protocol outlines a general setup for a reaction using SnBr4 as a catalyst under anhydrous conditions.

Materials:

  • Tin(IV) tetrabromide (SnBr4)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Reactants (substrate and reagent)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Temperature control system (e.g., oil bath, cryostat)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, weigh the required amount of SnBr4 and quickly transfer it to the reaction flask.

  • Solvent and Reactant Addition: Add the anhydrous solvent to the flask via a syringe. Stir the mixture until the catalyst is dissolved or suspended. Add the substrate to the reaction mixture.

  • Temperature Control: Place the reaction flask in a pre-heated or pre-cooled bath set to the desired reaction temperature.

  • Reagent Addition: Add the second reactant (reagent) to the reaction mixture, often dropwise, via a syringe pump to control the reaction rate and exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or water) at a low temperature (e.g., 0 °C).

  • Work-up: Proceed with the appropriate work-up and purification procedures for your specific product.


}

General Experimental Workflow for SnBr4 Catalysis.

Protocol 2: Temperature Screening for Reaction Optimization

This protocol provides a systematic approach to identify the optimal reaction temperature.

Procedure:

  • Set up multiple parallel reactions: Prepare several small-scale reactions following the general protocol above.

  • Vary the temperature: Set each reaction to a different, constant temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C, 80 °C).

  • Monitor all reactions simultaneously: At regular time intervals, take an aliquot from each reaction and analyze it to determine the conversion and the formation of products and byproducts.

  • Plot the results: Create plots of conversion versus time and selectivity versus temperature to identify the optimal conditions.


}

Troubleshooting Decision Workflow for Temperature Optimization.

Concluding Remarks

Optimizing the reaction temperature is a critical step in developing robust and efficient catalytic processes using tin(IV) tetrabromide. By understanding the fundamental principles of how temperature influences reaction kinetics and thermodynamics, and by employing a systematic approach to experimentation, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimizing your SnBr4-catalyzed reactions. Always remember to consult the relevant safety data sheets and handle tin(IV) tetrabromide with appropriate care in a controlled laboratory environment.

References

  • Wikipedia. (2023). Tin(IV) bromide. [Link]

  • ResearchGate. (2021). Effect of temperature on aldol condensation reaction for different chemical compounds. [Link]

  • ChemRxiv. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. [Link]

  • ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

  • ResearchGate. (2025). Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]

  • Quora. (2021). What do you mean by regioselectivity and stereoselectivity reactions? With example?. [Link]

  • ChemRxiv. (n.d.). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. [Link]

  • Catalyst Europe. (n.d.). Catalyst handling best practice guide. [Link]

  • ResearchGate. (2025). Environmental Control of Regio‐/Stereoselectivity Across Mechanistically Similar Transformations. [Link]

  • National Academies Press. (n.d.). APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. [Link]

  • ResearchGate. (n.d.). Comparison of the effect of Brønsted acid (H2SO4) and Lewis acid (SnCl4) on catalytic activity of SnCl2. [Link]

  • PubMed. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. (n.d.). Interconversion between Lewis and Brønsted–Lowry acid sites on vanadia-based catalysts. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Concawe. (n.d.). Catalyst Handling Procedures to Minimize Exposure. [Link]

  • National Center for Biotechnology Information. (n.d.). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]

  • Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • Taylor & Francis. (n.d.). Aldol condensation – Knowledge and References. [Link]

  • Google Patents. (n.d.). Process for producing aromatic compounds by friedel-crafts reaction.
  • European Industrial Gases Association. (n.d.). SAFE CATALYST HANDLING IN HYCO PLANTS. [Link]

  • Google Patents. (n.d.).
  • UniTrak. (2024). Conveying Catalyst: A Chemical Manufacturer's Guide to Bulk Material Handling of Catalysts. [Link]

  • Calnesis Laboratory. (n.d.). Decomposition or thermal degradation. [Link]

  • Journal of Materials Chemistry C. (n.d.). Room-temperature synthesis of highly luminescent methylammonium lead bromide nanocubes encapsulated in block copolymer micelles: impact of solvent choice on crystallization and stability. [Link]

  • ResearchGate. (2025). Room-Temperature Synthesis of Highly Luminescent Methylammonium Lead Bromide Nanocubes Encapsulated in Block Copolymer Micelles: Impact of Solvent Choice on Crystallization and Stability. [Link]

  • MDPI. (n.d.). Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. [Link]

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preventing the decomposition of tin(IV) tetrabromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tin(IV) Tetrabromide (SnBr₄)

Welcome to the technical support center for Tin(IV) Tetrabromide (SnBr₄). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of SnBr₄ during storage and handling. As a highly reactive and hygroscopic compound, improper storage can lead to rapid decomposition, compromising experimental outcomes and posing safety risks. This resource provides in-depth, field-proven insights into the causality behind experimental choices to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Tin(IV) Tetrabromide decomposition during storage?

The primary and most aggressive cause of decomposition is exposure to moisture.[1] Tin(IV) tetrabromide is extremely hygroscopic and reacts violently with water in a process called hydrolysis.[2][3] As a strong Lewis acid, the tin center is highly susceptible to attack by Lewis bases, such as water. This reaction cleaves the tin-bromine bonds, leading to the formation of tin oxides and corrosive hydrogen bromide (HBr) gas.[2][4] This is why the material is designated as "Moisture sensitive" and "Air sensitive".[1][3][5] Even minute amounts of moisture in the ambient air can initiate this degradation cascade.

Q2: I just received a new bottle of SnBr₄. What are the immediate signs of a compromised product?

A pure, uncompromised sample of Tin(IV) Tetrabromide should be a colorless to off-white or light-yellow crystalline solid.[1][6][7] Key signs of decomposition to look for upon receipt include:

  • Discoloration: A significant yellow, orange, or brownish color suggests the presence of impurities or early-stage decomposition products.

  • Fuming: If the solid is "fuming" upon opening the container, it indicates a reaction with atmospheric moisture, releasing HBr gas.[4]

  • Pressure Buildup: The generation of HBr gas can cause a slight pressure increase inside the container.

  • Presence of Precipitates: The formation of white or yellowish solids (tin oxides) is a clear indicator of advanced hydrolysis.

Q3: What are the ideal, long-term storage conditions for Tin(IV) Tetrabromide?

To ensure maximum shelf-life and prevent decomposition, adherence to strict storage protocols is critical. The material must be protected from its primary degradation triggers: moisture, air, and to a lesser extent, light and heat.[5][8]

ParameterRecommended ConditionRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][8]Prevents contact with atmospheric moisture and oxygen, the primary drivers of hydrolysis and oxidation.
Container Original manufacturer's container with a secure seal (e.g., Sure/Seal™).[9][10] Keep tightly closed.[1][3]Minimizes ingress of ambient air and moisture.
Location A cool, dry, and well-ventilated corrosives area.[1][3][8]Low temperatures slow the rate of any potential decomposition reactions. Dryness is paramount.
Incompatibilities Store away from water, moisture, bases, oxidizing agents, and strong acids.[1][3][4]SnBr₄ reacts violently or exothermically with these materials.[2]
Q4: My SnBr₄ has turned slightly yellow, but doesn't appear to be wet. Can I still use it?

Proceed with extreme caution. A slight yellow discoloration indicates the onset of decomposition. While the bulk material may still be largely SnBr₄, it is contaminated with decomposition byproducts like tin oxides and adsorbed HBr. These impurities can act as catalysts for further degradation and will introduce contaminants into your reaction, potentially altering reaction kinetics, yield, and product purity. For high-sensitivity applications, such as catalysis or semiconductor precursor synthesis, using even slightly discolored material is not recommended.[5][6]

Q5: What are the primary decomposition products I should be aware of?

When Tin(IV) Tetrabromide is exposed to moisture, the primary hazardous decomposition products are tin oxides and hydrogen bromide .[1][2][4] The reaction can be summarized as:

SnBr₄ (s) + 2H₂O (l) → SnO₂ (s) + 4HBr (g)

Hydrogen bromide is a corrosive gas that is toxic upon inhalation and can cause severe burns to the respiratory tract.[1] Tin oxides are solid precipitates that will contaminate the product.

Troubleshooting Guide: Diagnosing SnBr₄ Decomposition

This guide provides a logical workflow to assess the quality of your Tin(IV) Tetrabromide and determine the appropriate course of action.

Issue 1: Visual Inspection of a Sealed Container
  • Observation: The material, in its original sealed container, appears as a distinct yellow, orange, or brown solid instead of the expected off-white color.

  • Probable Cause: This suggests either a manufacturing impurity or, more likely, a slow decomposition due to a microscopic breach in the container seal over time, allowing trace moisture to enter.

  • Recommended Action:

    • Document the appearance with a photograph for your records and potential contact with the supplier.

    • Consider the sensitivity of your application. For non-critical applications, you might test a small amount.

    • For high-purity applications, it is safest to procure a new, uncompromised lot.

Issue 2: Material Fumes Upon Opening
  • Observation: Immediately upon opening the container inside a glovebox or under an inert atmosphere, visible fumes are released from the solid.

  • Probable Cause: The container's headspace contained a small amount of moisture, or the inert atmosphere used for handling was not sufficiently dry. The fuming is the release of HBr gas as the SnBr₄ reacts with this moisture.[4]

  • Recommended Action:

    • Safety First: Ensure you are handling the material within a certified chemical fume hood or a glovebox with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[3][4]

    • Assess Usability: The material is actively degrading. Its purity is compromised. It is not recommended for use in most applications.

    • Disposal: The material should be quenched carefully (see protocol below) and disposed of according to your institution's hazardous waste guidelines.

Protocol: Safe Handling of a New SnBr₄ Container

This protocol outlines the essential steps for safely accessing and using Tin(IV) Tetrabromide while minimizing the risk of decomposition. This procedure must be performed using standard air-sensitive techniques.[10][11][12]

  • Preparation: Move the sealed container of SnBr₄ into an inert atmosphere glovebox. If a glovebox is not available, a Schlenk line must be used. Ensure all glassware is rigorously dried in an oven (e.g., >125°C overnight) and cooled under vacuum or an inert gas stream.[9][10]

  • Atmosphere Purge: Allow the container to sit in the glovebox antechamber for at least 20-30 minutes and cycle the atmosphere a minimum of three times to remove surface moisture and atmospheric contaminants.

  • Opening the Container: Once inside the main chamber, slowly and carefully open the container. Be mindful of any potential pressure difference.

  • Dispensing the Reagent: Use a clean, dry spatula or other appropriate utensil to quickly transfer the desired amount of solid to your pre-dried reaction vessel.

  • Resealing: Immediately and tightly reseal the original container. To further protect the seal, wrap the cap and neck interface with Parafilm or Teflon tape.

  • Storage: Return the resealed container to its designated cool, dry, and inert storage location.[8]

Decomposition Troubleshooting Workflow

The following diagram illustrates the decision-making process when assessing the quality of your Tin(IV) Tetrabromide.

G Fig 1. Troubleshooting Flowchart for SnBr₄ Integrity A Start: Assess SnBr₄ B Observe appearance in sealed container A->B C Colorless to Off-White Solid B->C Acceptable D Yellow / Orange / Brown Solid B->D Questionable E Open container in Inert Atmosphere (Glovebox) C->E D->E J Purity is questionable. Use with caution for non-critical applications. D->J F Does material fume? E->F G No Fumes Observed F->G No H Fumes Observed F->H Yes I Product is likely of high purity. Proceed with experiment. G->I K Product is actively decomposing. DO NOT USE. H->K L Quarantine and dispose of material according to safety protocols. K->L

Caption: Fig 1. Troubleshooting Flowchart for SnBr₄ Integrity

References

  • tin(IV) bromide . (n.d.). WebBook. Retrieved January 17, 2026, from [Link]

  • Material Safety Data Sheet - Tin(IV) Bromide, 99% . (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]

  • Tin(IV) bromide - Wikipedia . (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Stabilizing tin halide perovskites through non-volatile MACl substitution for high-performance transistors . (2023, October 19). Perovskite-Info. Retrieved January 17, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - TIN IV BROMIDE . (2003, October 4). Gelest, Inc. Retrieved January 17, 2026, from [Link]

  • Unusual Tin Compound: Tin(IV) Bromide & Ammonium Hexabromostannate . (2023, October 24). Poor Man's Chemist. Retrieved January 17, 2026, from [Link]

  • The manipulation of air-sensitive compounds . (n.d.). Neilson Lab. Retrieved January 17, 2026, from [Link]

  • Rice, W. (2024). Stabilizing Bulk Lead-Free Tin Halide Perovskites . Electronic Theses & Dissertations. Scholars Archive. Retrieved January 17, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds . (n.d.). Wipf Group, University of Pittsburgh. Retrieved January 17, 2026, from [Link]

  • Adnan, M., et al. (2018). Stabilizing Lead-Free All-Inorganic Tin Halide Perovskites by Ion Exchange . The Journal of Physical Chemistry C, 122(31), 17660-17667. Retrieved January 17, 2026, from [Link]

  • Handling air-sensitive reagents AL-134 . (n.d.). MIT. Retrieved January 17, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Managing Organotin Oxide Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing organotin byproducts. This resource is designed for researchers, scientists, and drug development professionals who utilize organotin reagents and face the challenge of removing persistent, often insoluble, tin oxide and other related byproducts from their reaction mixtures. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the integrity and purity of your synthesized compounds.

Introduction: The Challenge of Tin Byproducts

Organotin reagents, particularly those used in Stille cross-coupling reactions, are powerful tools in synthetic chemistry due to their versatility and functional group tolerance.[1][2] However, a significant drawback is the formation of stoichiometric amounts of organotin byproducts, such as trialkyltin halides (e.g., Bu₃SnCl) and their hydrolysis products, including oxides ((R₃Sn)₂O) and hydroxides (R₃SnOH).[3][4] These byproducts are notoriously difficult to remove, can interfere with subsequent reactions, and are toxic, making their complete removal critical, especially in drug discovery pipelines where purity is paramount.[5][6]

This guide will walk you through the mechanisms of formation and provide a logical framework for selecting the most effective removal strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts I should expect? A1: In reactions like the Stille coupling, the primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr). During aqueous workups or exposure to moisture, these can hydrolyze to form species like tributyltin oxide ((Bu₃Sn)₂O) or tributyltin hydroxide (Bu₃SnOH).[3][4] If you used a tin hydride reagent (e.g., Bu₃SnH), you might also have unreacted starting material or the dimer, hexabutylditin (Bu₃SnSnBu₃).[5]

Q2: My standard aqueous KF wash isn't working completely. Why? A2: Incomplete removal with potassium fluoride (KF) can be due to several factors:

  • Insufficient Contact Time: Vigorous stirring for at least one hour is often necessary for the complete precipitation of tributyltin fluoride (Bu₃SnF).[5]

  • Formation of a Barrier: A thick precipitate of Bu₃SnF can form at the aqueous/organic interface, preventing further reaction. Filtering the entire biphasic mixture through Celite® can resolve this.[5][7][8]

  • Presence of Other Tin Species: KF is most effective against trialkyltin halides. If you have significant amounts of Bu₃SnH or Bu₃SnSnBu₃, a pre-treatment step with iodine (I₂) to convert them to Bu₃SnI is recommended before the KF wash.[5][8]

Q3: Are there non-aqueous methods for removing tin byproducts? A3: Yes, especially if your product is water-sensitive. Flash chromatography using silica gel treated with a base like triethylamine (typically 2-5% in the eluent) is a highly effective non-aqueous method.[5][7] Another powerful technique involves preparing a stationary phase of silica gel impregnated with 10% w/w potassium carbonate (K₂CO₃), which can reduce tin levels significantly.[8][9][10]

Q4: How can I confirm that all the tin has been removed? A4: While ¹H NMR can show the disappearance of characteristic tin satellite peaks, it is not sensitive enough for pharmaceutical applications. For trace-level quantification (ppm or ppb), more advanced analytical techniques are required, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[8][11][12] X-Ray Fluorescence (XRF) can also be used for direct analysis of solid samples.[13][14]

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the removal of tin oxide and related byproducts.

Issue 1: Persistent Tin Contamination After KF Wash & Filtration

Symptoms:

  • ¹H NMR of the "purified" product still shows broad signals or characteristic tin satellites around 0.8-1.5 ppm.

  • An oily, insoluble residue co-elutes with the product during chromatography.

  • The final compound fails trace metal analysis (ICP-MS shows high ppm levels of Sn).

Causality Analysis: This issue often arises when the primary tin byproduct, R₃SnX, has hydrolyzed to form more complex or polymeric tin oxides. Diorganotin and monoorganotin oxides, in particular, can form polymeric solids that are insoluble in most common solvents, making them difficult to sequester through simple precipitation.[3] Furthermore, if the product molecule contains Lewis basic sites (e.g., pyridines, carboxylates), it can coordinate to the Lewis acidic tin species, causing them to travel together during extraction and chromatography.[4][15]

Logical Troubleshooting Workflow

G start Start: Tin Contamination Detected kf_wash Initial KF Wash Performed? start->kf_wash optimize_kf Optimize KF Wash: - Use saturated KF solution - Increase stir time (1-24h) - Filter through Celite kf_wash->optimize_kf Yes check_species Other Tin Species Suspected? (e.g., Bu3SnH, Dimer) kf_wash->check_species No, or failed chroma Proceed to Chromatography optimize_kf->chroma iodine_treat Pre-treat with I₂ then perform KF Wash check_species->iodine_treat Yes check_species->chroma No iodine_treat->chroma base_silica Use Base-Treated Silica: - 2-5% Et₃N in eluent - 10% K₂CO₃/Silica chroma->base_silica Standard silica fails analyze Analyze Purity (NMR, ICP-MS) chroma->analyze Standard silica works scavenger Consider Solid-Phase Scavenger (e.g., SiliaMetS Thiol) base_silica->scavenger Fails base_silica->analyze Works scavenger->analyze

Caption: Decision tree for troubleshooting persistent tin contamination.

Issue 2: Product Loss During Purification

Symptoms:

  • Low overall yield after workup and chromatography.

  • Significant amount of desired product is observed in the filtered tin fluoride precipitate.

Causality Analysis: Product loss can occur through two main mechanisms:

  • Adsorption: The desired product can adsorb onto the high surface area of the precipitated tin fluoride (R₃SnF) or the Celite used for filtration.[5]

  • Degradation: Acid-sensitive functional groups in the product may degrade on standard silica gel, which is inherently acidic.[5][8]

Validated Experimental Protocols

Protocol 1: Enhanced Aqueous Potassium Fluoride (KF) Workup

This protocol is the first line of defense and is highly effective for removing the majority of common tributyltin byproducts.[7][8]

Step-by-Step Methodology:

  • Reaction Quench: Once the reaction is complete (as determined by TLC/LCMS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Fluoride Treatment: Transfer the organic solution to a separatory funnel and wash 2-3 times with a 1M or saturated aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1-2 minutes.[7]

  • Stirring (Optional but Recommended): For stubborn cases, combine the organic layer and the saturated KF solution in a flask and stir vigorously for 1 to 12 hours.[5]

  • Filtration: If a significant solid precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[5][8] Crucially, wash the Celite pad thoroughly with fresh organic solvent to recover any adsorbed product.[5]

  • Final Washes: Return the organic layer to the separatory funnel, wash once with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Protocol 2: Flash Chromatography with Base-Treated Silica Gel

This is a robust method for separating products from tin impurities when aqueous methods fail or are not suitable.[5][7]

Step-by-Step Methodology:

  • Prepare the Eluent: To your predetermined solvent system (e.g., 20% Ethyl Acetate in Hexane), add triethylamine (Et₃N) to a final concentration of 2% (v/v).

  • Pack the Column:

    • Slurry Method: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane) containing 2% Et₃N.[5] Pack the column with this slurry.

    • Dry Pack Method: Dry pack the column with silica, then flush with several column volumes of the eluent containing 2% Et₃N to equilibrate the stationary phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution & Collection: Elute the column with the base-treated solvent system, collecting fractions and monitoring by TLC. The tin byproducts are typically retained more strongly on the baseline.

Comparison of Common Tin Removal Methods
MethodPrincipleAdvantagesDisadvantagesTypical Residual Tin
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[1][16]Simple, inexpensive, effective for many substrates.[8]Can form emulsions; may not be effective for all tin species.[5][8]< 1% (Variable)
I₂ then KF Wash Converts R₃SnH/R₃SnSnR₃ to R₃SnI, which is readily precipitated by KF.[5]Removes a broader range of tin byproducts.Adds an extra step; iodine can be difficult to remove.< 0.5%
Et₃N-Treated Silica Basic mobile phase deactivates acidic silica sites and retards polar tin oxides.[5][7]High efficiency, good for acid-sensitive compounds.Requires use of amine additive, which must be removed.< 100 ppm
K₂CO₃-Impregnated Silica Adsorption of organotin species onto a basic stationary phase.[8][10]Very high efficiency, can achieve very low tin levels.[9]Requires preparation of the special stationary phase.< 15 ppm[9]
Solid-Phase Scavengers Covalent or coordinative capture of tin species onto a solid support (e.g., thiol resin).[17][18]High selectivity, simple filtration workup.Higher cost of reagents.[18]< 10 ppm

References

  • Workup for Removing Tin Byproducts. (n.d.). UCLA Department of Chemistry and Biochemistry. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(24), 3859–3862. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • Grabarczyk, M., Wlazlowska, E., & Fialek, M. (2023). Techniques for the Analysis of Trace Tin Concentrations. Encyclopedia MDPI. [Link]

  • Sathish, C., & Jayaraju, J. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2623. [Link]

  • Introduction to Organotin Chemistry. (n.d.). Gelest, Inc. [Link]

  • Nativi, M. (2002). Synthesis of organotin oxides.
  • Organotin chemistry. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. (n.d.). Cornerstone. [Link]

  • An efficient method for removing organotin impurities. (2020). Shandong Look Chemical. [Link]

  • Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications, 23(5), 257-259. [Link]

  • Solid-Supported Scavengers. (n.d.). Supra Sciences. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Centers for Disease Control and Prevention. [Link]

  • Removing Tin from Tin Plate. (2019). Reddit. [Link]

  • Solid-Supported Reagents and Scavengers. (n.d.). Sopachem. [Link]

  • Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Grabarczyk, M., Wlazlowska, E., & Fialek, M. (2023). Electrochemical Methods for the Analysis of Trace Tin Concentrations-Review. Materials (Basel), 16(24), 7545. [Link]

  • Abbas, A. A., et al. (2021). Organotin(IV) complexes as HCl scavengers. ResearchGate. [Link]

  • Simon, F. O., & Aruscavage, P. J. (1989). Comparison of several analytical methods for the determination of tin in geochemical samples as a function of tin speciation. USGS Publications Warehouse. [Link]

  • Chou, C. C., & Lee, M. R. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1064(1), 1-8. [Link]

  • Bichinho, K. M., et al. (2005). Determination of catalyst metal residues in polymers by X-ray fluorescence. ResearchGate. [Link]

  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. [Link]

Sources

Technical Support Center: Purification of Crude Tin(IV) Tetrabromide for Sensitive Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with tin(IV) tetrabromide (SnBr₄). It addresses common challenges and offers practical, field-tested solutions for purifying this highly reactive and hygroscopic compound to the high standards required for sensitive applications.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is designed to help you quickly diagnose and resolve problems encountered during the purification of crude tin(IV) tetrabromide.

1.1 Issue: My "anhydrous" tin(IV) tetrabromide is a yellowish, fuming liquid or a discolored solid instead of a colorless crystalline solid.

  • Question: Why does my tin(IV) tetrabromide appear discolored and fume in the air, and what are the likely impurities?

  • Answer: A yellowish or brownish color in crude tin(IV) tetrabromide is typically due to the presence of dissolved elemental bromine (Br₂), which is often used in excess during its synthesis.[1] The fuming is a result of the compound's high hygroscopicity; it readily reacts with atmospheric moisture to produce hydrogen bromide (HBr) gas and tin oxides.[1][2][3] Therefore, the primary impurities you are dealing with are excess bromine and hydrolysis products. The presence of water can lead to the formation of hydrated tin complexes like [SnBr₄(H₂O)₂]·3H₂O.[4]

1.2 Issue: During fractional distillation, I'm observing a dark-colored initial distillate and a wide boiling point range.

  • Question: What causes the initial fraction of my distillation to be dark, and why is the boiling point not sharp?

  • Answer: The initial dark-colored fraction is likely due to the removal of residual bromine, which has a lower boiling point (58.8 °C) than tin(IV) tetrabromide (203-204 °C).[5] A broad boiling point range during the main fraction collection suggests the presence of other impurities or inadequate separation efficiency. This can be caused by too rapid heating or an inefficient fractionating column. For effective separation of components with close boiling points, a fractional distillation setup is crucial.[6][7][8]

1.3 Issue: My purified tin(IV) tetrabromide solidifies in the condenser during distillation.

  • Question: How can I prevent the solidification of tin(IV) tetrabromide in my condenser?

  • Answer: Tin(IV) tetrabromide has a melting point of 31 °C.[5][9][10] If your condenser water is too cold, the distilled product will solidify and can block the apparatus, which is a significant safety hazard. To prevent this, you should use warm water (around 35-40 °C) to circulate through the condenser. This keeps the tin(IV) tetrabromide in its liquid state until it reaches the collection flask.

1.4 Issue: The purified tin(IV) tetrabromide rapidly discolors upon storage.

  • Question: I've successfully purified my tin(IV) tetrabromide, but it's turning yellow again in the storage container. Why is this happening and how can I prevent it?

  • Answer: This is almost always due to improper storage. Tin(IV) tetrabromide is extremely sensitive to air and moisture.[3][11] Exposure to even trace amounts of either will lead to decomposition and discoloration. It is imperative to store the purified product in a tightly sealed container under an inert atmosphere, such as dry nitrogen or argon.[12] Using a glovebox for handling and storage is highly recommended.

Section 2: Frequently Asked Questions (FAQs)

2.1 What are the most common impurities in crude tin(IV) tetrabromide?

The most prevalent impurities are typically residual reactants from its synthesis, such as unreacted tin metal and excess bromine.[1] Due to its hygroscopic nature, hydrolysis products like tin oxides and hydrogen bromide are also common if not handled under strictly anhydrous conditions.[2][3] Other potential impurities could include organotin compounds if the starting materials were not pure.[5]

2.2 What is the recommended method for purifying crude tin(IV) tetrabromide for high-purity applications?

For achieving high purity, fractional distillation under reduced pressure is the most effective method. This technique lowers the boiling point, which helps to prevent thermal decomposition of the product. It also provides excellent separation from less volatile impurities. A preliminary distillation at atmospheric pressure can be used to remove the bulk of any excess bromine.[13]

2.3 What safety precautions are essential when working with tin(IV) tetrabromide?

  • Corrosivity: Tin(IV) tetrabromide is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][12][14]

  • Reactivity with Water: It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[2][3]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (rubber, neoprene, or nitrile), chemical safety goggles, a face shield, and a lab coat.[5][14]

  • Handling: Handle under an inert atmosphere (e.g., in a glovebox) to prevent contact with moisture and air.[12]

  • Spills: In case of a spill, do not use water. Cover the spill with an absorbent, non-reactive material and transfer it to a suitable container for disposal.[5][14]

2.4 How can I confirm the purity of my tin(IV) tetrabromide?

Several analytical techniques can be employed to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is a powerful tool to identify tin-containing impurities.

  • Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma (ICP) Analysis: These methods can determine the total tin content and quantify metallic impurities.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile organic impurities.

  • Melting Point Determination: A sharp melting point at 31 °C is a good indicator of high purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the steps for purifying crude tin(IV) tetrabromide using fractional distillation.

Materials:

  • Crude tin(IV) tetrabromide

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation cluster_collect Collection & Storage A Assemble dry glassware under inert atmosphere B Charge flask with crude SnBr4 and stir bar A->B C Heat gently to remove low-boiling impurities (e.g., Br2) B->C D Increase temperature to distill SnBr4 C->D E Maintain condenser temperature >31°C D->E F Collect pure SnBr4 fraction D->F G Store under inert atmosphere F->G

Caption: Workflow for the purification of SnBr₄ by fractional distillation.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and assemble the distillation apparatus while hot under a stream of inert gas, or assemble it in a glovebox.

    • Place the crude tin(IV) tetrabromide and a magnetic stir bar into the round-bottom flask.

  • Initial Distillation (Bromine Removal):

    • Begin gentle heating of the flask.

    • Collect the initial, likely colored, fraction that distills at a lower temperature. This fraction will contain most of the residual bromine.[13]

  • Fractional Distillation of Tin(IV) Tetrabromide:

    • Once the low-boiling impurities are removed, increase the temperature of the heating mantle.

    • Ensure warm water is circulating through the condenser to prevent solidification.

    • Collect the colorless fraction that distills at a constant temperature (around 203-204 °C at atmospheric pressure).

    • Discard any high-boiling residue.

  • Collection and Storage:

    • Collect the purified, liquid tin(IV) tetrabromide in a pre-dried receiving flask under an inert atmosphere.

    • Seal the flask tightly and store it in a desiccator or glovebox.

Section 4: Data Presentation

Table 1: Physical Properties and Impurity Boiling Points

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Tin(IV) TetrabromideSnBr₄438.3331203-204
BromineBr₂159.81-7.258.8
Hydrogen BromideHBr80.91-86.9-66.8

Data sourced from multiple references.[5][9][10][16]

Section 5: Logical Relationships

Diagram: Impurity Effects and Mitigation Strategies

G cluster_impurities Common Impurities cluster_effects Observed Effects cluster_mitigation Mitigation Strategies I1 Excess Bromine (Br2) E1 Yellow/Brown Color I1->E1 causes I2 Water (H2O) E2 Fuming in Air I2->E2 causes hydrolysis to HBr E3 Formation of Hydrates I2->E3 causes M1 Fractional Distillation E1->M1 removed by M2 Inert Atmosphere Handling E2->M2 prevented by E3->M2 prevented by

Caption: Relationship between impurities, their effects, and purification methods.

References

  • Gelest, Inc. (n.d.). TIN IV BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from [Link]

  • Poor Man's Chemist. (2023, October 24). Unusual Tin Compound: Tin(IV) Bromide & Ammonium Hexabromostannate. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tin(IV) bromide. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tin(IV) bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(IV) chloride. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Fractional distillation. Retrieved from [Link]

  • Müller, P. (2010). Diaquatetrabromidotin(IV) trihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), i53. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup - Tin Byproducts. Retrieved from [Link]

  • Solubility of Things. (n.d.). Tin(IV) bromide. Retrieved from [Link]

  • ResearchGate. (2008). Structure and Pseudosymmetry of Tetrabromobis(dimethylsulfoxide)tin(IV). Retrieved from [Link]

  • WebElements. (n.d.). Tin tetrabromide. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Khan Academy. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved from [Link]

  • Semantic Scholar. (1987). Spectrophotometric determination of tin (IV) with catechol violet sensitized with polyvinylpirrolidone. Retrieved from [Link]

  • ResearchGate. (2015). Spectrophotometric Determination of Tin(II) by Redox Reaction Using 3,3',5,5'-Tetramethylbenzidine Dihydrochloride and N-Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stannane, tetrabromo-. PubChem. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Titanium. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Tin(IV) Halides: Unveiling the Catalytic Superiority of SnCl₄ over SnBr₄

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the selection of an appropriate catalyst is paramount to the success of a synthetic route. The choice is not merely about reactivity but encompasses a nuanced understanding of kinetics, selectivity, and substrate compatibility. This guide provides an in-depth comparison of two common tin(IV)-based Lewis acid catalysts: Tin(IV) Chloride (SnCl₄) and Tin(IV) Tetrabromide (SnBr₄). While structurally similar, their catalytic activities diverge significantly, a phenomenon we will explore through an analysis of their fundamental properties and performance in key organic transformations.

Foundational Physicochemical Properties: The Origin of Catalytic Divergence

The catalytic efficacy of a Lewis acid is intrinsically linked to its ability to accept an electron pair. This capacity is governed by factors such as the electronegativity of its constituent atoms and steric accessibility of the metallic center. Tin(IV) chloride and tetrabromide, while both potent Lewis acids, exhibit critical differences in these areas.

The primary differentiator is the halogen substituent. Chlorine is more electronegative than bromine, leading to a greater polarization of the Sn-X bond in SnCl₄. This increased partial positive charge on the tin atom in SnCl₄ enhances its electrophilicity, making it a stronger Lewis acid compared to SnBr₄. This theoretical ranking is consistently observed in experimental outcomes, where SnCl₄ often demonstrates superior catalytic rates.

PropertyTin(IV) Chloride (SnCl₄)Tin(IV) Tetrabromide (SnBr₄)Rationale for Catalytic Impact
Molecular Weight 260.50 g/mol 438.33 g/mol Affects catalyst loading calculations and mass efficiency.
Appearance Colorless fuming liquidColorless to white crystalline solidDictates handling procedures; SnCl₄ is often supplied as a solution.
Melting Point -34.07 °C31 °CRelevant for reaction temperature range and physical state during reaction.
Boiling Point 114.15 °C205 °CSnCl₄ is more volatile, which can be a factor in catalyst removal.
Lewis Acidity StrongerWeakerPrimary driver of reactivity. Stronger acidity leads to more effective activation of substrates.
Steric Hindrance LowerHigherThe larger van der Waals radius of bromine can impede substrate coordination.
Solubility Soluble in various organic solventsSoluble in some organic solventsCrucial for ensuring a homogeneous reaction medium.
Moisture Sensitivity Highly hygroscopicMoisture sensitiveBoth require anhydrous conditions to prevent hydrolysis and deactivation.

Experimental Workflow for Catalyst Evaluation

A robust comparison requires a standardized experimental design. The following workflow outlines a systematic approach to evaluating the catalytic performance of SnCl₄ and SnBr₄ in a given organic transformation. This self-validating system ensures that observed differences in yield or reaction rate can be confidently attributed to the choice of catalyst.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Parallel Synthesis cluster_2 Phase 3: Analysis & Comparison A Define Model Reaction (e.g., Friedel-Crafts Acylation) B Procure Anhydrous Reagents & Solvents A->B C Prepare Stock Solutions of SnCl₄ & SnBr₄ (e.g., 1.0 M in DCM) B->C D Reaction Setup A: Substrate + SnCl₄ Catalyst F Run Reactions Under Identical Conditions (Temp, Time, Atmosphere) D->F E Reaction Setup B: Substrate + SnBr₄ Catalyst E->F G Quench Reactions & Workup F->G H Monitor Progress/Conversion (TLC, GC-MS) G->H I Isolate & Purify Products H->I J Calculate Yields & Characterize I->J K Compare Catalytic Efficiency (Yield, Rate, Purity) J->K

Caption: Workflow for comparative catalytic evaluation of SnCl₄ and SnBr₄.

Performance in Key Lewis Acid-Catalyzed Reactions

The theoretical differences in Lewis acidity manifest as tangible variations in catalytic performance across a range of important organic reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, involving the addition of an acyl group to an aromatic ring. The reaction requires a potent Lewis acid to generate the highly electrophilic acylium ion from an acyl chloride or anhydride.

G acyl_chloride R-CO-Cl (Acyl Chloride) complex1 [R-CO-Cl---SnX₄] Lewis Acid-Base Complex acyl_chloride->complex1 snx4 SnX₄ (X = Cl, Br) snx4->complex1 arene Ar-H (Arene) sigma_complex Sigma Complex (Wheland Intermediate) arene->sigma_complex + Acylium Ion acylium acylium complex1->acylium snx5 [SnX₄Cl]⁻ complex1->snx5 acylium->sigma_complex snx4_regen SnX₄ (regenerated) snx5->snx4_regen + H⁺, - HCl product Ar-CO-R (Aryl Ketone) sigma_complex->product - H⁺ hcl HCl

Caption: Generalized mechanism of SnX₄-catalyzed Friedel-Crafts acylation.

In this reaction, the stronger Lewis acidity of SnCl₄ is a distinct advantage. It more effectively polarizes the carbonyl-halogen bond, facilitating the formation of the reactive acylium ion. A direct comparison in the intramolecular Friedel-Crafts alkylation of chalcone epoxides showed that SnCl₄ provided excellent yields (90-98%) in just 2-3 minutes. In stark contrast, SnBr₄ under the same conditions yielded only 10% of the product after 6 hours, highlighting a dramatic difference in catalytic activity.

Table 2: Comparative Performance in Friedel-Crafts Type Reaction

Catalyst (10 mol%)SubstrateTimeYield (%)
Tin(IV) Chloride (SnCl₄) Chalcone Epoxide2-3 min90-98%
Tin(IV) Tetrabromide (SnBr₄) Chalcone Epoxide6 h10%
Tin(IV) Tetraiodide (SnI₄) Chalcone Epoxide6 h7%

Conditions: Reaction performed at 0 °C in CH₂Cl₂.

This data unequivocally demonstrates the superior efficacy of SnCl₄ in this transformation, directly attributable to its greater Lewis acidity.

Biginelli Reaction

The Biginelli reaction is a multi-component condensation used to synthesize dihydropyrimidinones (DHPMs), compounds of significant pharmaceutical interest. This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. SnCl₄, often in its hydrated form (SnCl₄·5H₂O), has proven to be an efficient and versatile catalyst for this transformation, promoting high yields under solvent-free conditions. While specific comparative data with SnBr₄ is less common in the literature for this particular reaction, the established principles of Lewis acidity suggest that SnCl₄ would provide faster conversion rates. The role of the Lewis acid is to activate the aldehyde carbonyl group towards nucleophilic attack, a step that is accelerated by a more potent acid.

Synthesis of Chalcones

Chalcones, or α,β-unsaturated ketones, are valuable precursors in medicinal chemistry and are typically synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone. While traditionally base-catalyzed, Lewis acids can also promote this reaction. The Lewis acid coordinates to the ketone's carbonyl oxygen, facilitating enolization and subsequent attack on the activated aldehyde. The choice between SnCl₄ and SnBr₄ would likely influence reaction times, with SnCl₄ expected to provide a faster route to the product.

Detailed Experimental Protocol: A Model Chalcone Synthesis

To provide a practical context, the following is a standardized protocol for the synthesis of (E)-1,3-diphenylprop-2-en-1-one (chalcone) via a Claisen-Schmidt condensation, designed for a direct comparison of SnCl₄ and SnBr₄.

Objective: To compare the catalytic efficiency of SnCl₄ and SnBr₄ in the synthesis of chalcone.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Acetophenone (1.0 mmol, 120 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Catalyst: SnCl₄ (0.1 mmol, 10 mol%) OR SnBr₄ (0.1 mmol, 10 mol%)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous MgSO₄

  • Reaction vials, magnetic stir bars, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acetophenone (120 mg, 1.0 mmol) and anhydrous DCM (2 mL).

  • Catalyst Addition:

    • For Reaction A: Add SnCl₄ (26 mg, 0.1 mmol, or 0.1 mL of a 1.0 M solution in DCM).

    • For Reaction B: Add SnBr₄ (44 mg, 0.1 mmol).

  • Initiation: Stir the mixture at room temperature (25 °C)

A Comparative Guide for Researchers: Tin(IV) Tetrabromide vs. Titanium Tetrabromide as Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. Among the plethora of choices, Tin(IV) Tetrabromide (SnBr₄) and Titanium Tetrabromide (TiBr₄) have emerged as potent catalysts for a variety of organic transformations. This guide offers an in-depth comparison of these two catalysts, grounded in their fundamental properties and supported by experimental insights, to assist researchers in making informed decisions for their synthetic endeavors.

Foundational Physicochemical and Lewis Acidity Profile

A catalyst's performance is intrinsically linked to its structural and electronic properties. Both SnBr₄ and TiBr₄ adopt a tetrahedral geometry around the central metal atom.[1][2] However, the nature of this central atom—Tin from Group 14 versus Titanium from Group 4—is the primary determinant of their differing catalytic behavior.

Titanium(IV) is a d⁰ transition metal, and its halides, including TiBr₄, are recognized for their strong Lewis acidity.[2][3][4] This high acidity stems from the electron-deficient nature of the Ti(IV) center, making it a powerful electron-pair acceptor.[5] Conversely, Tin is a p-block element. While SnBr₄ is also a Lewis acid, facilitating reactions by activating substrates, the Lewis acidity of Group 14 tetrahalides generally follows the trend Sn > Ge > Si, a decrease that is influenced by factors including the increasing energy required to reorganize the molecule upon forming a complex.[6][7]

The practical utility of these catalysts is also governed by their physical properties, which are summarized below.

PropertyTin(IV) Tetrabromide (SnBr₄)Titanium Tetrabromide (TiBr₄)Reference(s)
Molar Mass 438.33 g/mol 367.48 g/mol [1][4]
Appearance Colorless to light yellow crystalline solidOrange-red to brown crystalline solid[8][9]
Melting Point 31 °C38-40 °C[1][10]
Boiling Point 205 °C230 °C[1][10]
Solubility Soluble in water (with reaction), soluble in ethyl alcohol and other organic solvents.Soluble in nonpolar organic solvents like chlorocarbons and benzene; hydrolyzes rapidly in water.[2][8]
Handling Moisture and air sensitive; corrosive. Store under nitrogen.Highly hygroscopic and moisture sensitive; hydrolyzes rapidly and potentially dangerously to release HBr.[2][4][8]

Catalytic Performance in Electrophilic Aromatic Substitution: The Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic benchmark for evaluating Lewis acid catalysts. The catalyst's primary role is to generate a potent electrophile—an acylium or carbocation—by coordinating with an acyl halide or alkyl halide.

The general mechanism for a Friedel-Crafts acylation is depicted below. The Lewis acid (LA) abstracts a halide from the acyl halide, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and release the catalyst.

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

While both SnBr₄ and TiBr₄ can catalyze this reaction, their efficacy can differ based on the substrate and reaction conditions. TiBr₄'s stronger Lewis acidity often translates to higher reactivity, potentially allowing for lower catalyst loading or milder reaction temperatures.[2][3] However, this high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates. SnBr₄, being a somewhat milder Lewis acid, can offer greater selectivity in complex syntheses.[8]

Applications in Other Organic Transformations

Beyond Friedel-Crafts reactions, both catalysts have found utility in a range of other synthetic applications.

Titanium Tetrabromide (TiBr₄):

  • Baylis-Hillman Reaction: TiBr₄ can be employed as a catalyst in the synthesis of α-bromomethylene aldols from arylaldehydes and alkynones.[9]

  • Ynamide Chemistry: It facilitates the synthesis of α-bromo-γ-hydroxyenamides through the reaction of ynamides with aldehydes or ketones.[9]

  • Pinacol Coupling: TiBr₄ serves as a precursor to Titanium(II) bromide, which is used in catalytic Pinacol coupling reactions of aldehydes.[9]

Tin(IV) Tetrabromide (SnBr₄):

  • General Organic Synthesis: SnBr₄ is widely used as a Lewis acid to facilitate various chemical transformations, often where a milder catalyst than aluminum chloride or titanium tetrachloride is desired.[8]

  • Halogen Exchange: Tin(IV) bromide can undergo redistribution reactions with other tin(IV) halides, a process that occurs rapidly at room temperature.[1] This reactivity can be harnessed in specific synthetic contexts.

The workflow for selecting and applying one of these catalysts in a laboratory setting is outlined below.

Catalyst_Workflow A Define Synthetic Goal (e.g., C-C bond formation) B Substrate Analysis (Sensitivity, Sterics) A->B C Initial Catalyst Selection (SnBr₄ for selectivity vs. TiBr₄ for reactivity) B->C D Reaction Setup (Inert atmosphere, dry solvents) C->D E Catalyst Addition (Controlled temperature) D->E F Reaction Monitoring (TLC, GC/MS) E->F G Work-up & Quenching (e.g., Ice water/HCl) F->G H Purification (Chromatography, Recrystallization) G->H I Analysis & Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for a Lewis acid-catalyzed reaction.

Experimental Protocol: A Representative Friedel-Crafts Acylation

To provide a practical context, the following is a generalized, self-validating protocol for a Friedel-Crafts acylation, which can be adapted for either SnBr₄ or TiBr₄, with the understanding that TiBr₄ requires more stringent exclusion of moisture.[11][12][13]

Objective: To synthesize 4-methoxyacetophenone from anisole and acetyl chloride.

Materials:

  • Anisole (1.0 equivalent)

  • Acetyl Chloride (1.1 equivalents)

  • Lewis Acid Catalyst (SnBr₄ or TiBr₄, 0.1 - 1.2 equivalents, depending on desired reactivity)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Slurry: To the flask, add the Lewis acid catalyst (e.g., TiBr₄ or SnBr₄) followed by anhydrous DCM to create a slurry.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Charge the dropping funnel with a solution of acetyl chloride in anhydrous DCM. Add this solution dropwise to the stirred catalyst slurry over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Substrate Addition: After the addition is complete, add a solution of anisole in anhydrous DCM dropwise over 20-30 minutes, maintaining the 0 °C temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the catalyst complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-methoxyacetophenone.

Conclusion and Catalyst Selection Summary

The choice between Tin(IV) tetrabromide and Titanium tetrabromide is not one of inherent superiority but of strategic selection based on the specific demands of the chemical transformation.

  • Choose Titanium Tetrabromide (TiBr₄) when high reactivity is paramount, and the substrates are robust enough to withstand a strong Lewis acid. Its potency may allow for lower reaction temperatures or shorter reaction times.[3][9]

  • Choose Tin(IV) Tetrabromide (SnBr₄) when enhanced selectivity is required, or when dealing with sensitive functional groups that might be compromised by a more aggressive catalyst. It provides a balance of reactivity and control.[8]

For any application, meticulous attention to anhydrous conditions is critical, as both catalysts are highly sensitive to moisture.[2][8] By understanding the fundamental differences in their Lewis acidity and reactivity profiles, researchers can better harness the catalytic potential of these versatile reagents.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Guidechem. (n.d.). TIN(IV) BROMIDE 7789-67-5 wiki.
  • Unknown. (n.d.). TiBr4 properties.
  • Wikipedia. (n.d.). Titanium tetrabromide.
  • chemeurope.com. (n.d.). Titanium tetrabromide.
  • Sigma-Aldrich. (n.d.). Titanium(IV) bromide 98%.
  • SLS. (n.d.). Titanium(IV) bromide, 98%.
  • BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • ResearchGate. (2025, August 5). Lewis acidity of group 14 tetrahalides in gas phase | Request PDF.
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  • Wikipedia. (n.d.). Tin(IV) bromide.
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  • Quora. (2018, February 14). Why is TiCl4 a strong Lewis acid?.

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A Researcher's Guide to Tin(IV) Tetrabromide: Analyzing Reaction Kinetics in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a catalyst is pivotal, dictating the efficiency, selectivity, and overall viability of a chemical transformation. Among the arsenal of Lewis acids available to the modern chemist, tin(IV) tetrabromide (SnBr₄) presents a compelling, albeit nuanced, option. This guide offers an in-depth analysis of the reaction kinetics associated with SnBr₄ catalysis, providing a comparative perspective against other common Lewis acids and furnishing the experimental groundwork for researchers to conduct their own kinetic investigations.

Understanding the Catalyst: The Chemical Nature of Tin(IV) Tetrabromide

Tin(IV) tetrabromide is a colorless, low-melting solid that serves as a moderately strong Lewis acid.[1][2] Its utility as a catalyst stems from the electrophilic nature of the tin center, which can coordinate to Lewis basic sites in organic substrates, thereby activating them towards nucleophilic attack or rearrangement. In solution, particularly in the presence of water or other coordinating solvents, SnBr₄ can form various octahedral complexes, which can influence its catalytic activity.[1]

The catalytic cycle of a Lewis acid like SnBr₄ typically involves the formation of a complex with the substrate, which lowers the activation energy of the rate-determining step. The strength of the Sn-substrate bond, the steric environment around the tin center, and the nature of the solvent all play crucial roles in the overall reaction kinetics.

Performance in Key Synthetic Transformations: A Comparative Overview

While extensive quantitative kinetic data for SnBr₄-catalyzed reactions is not as readily available in the literature as for more common Lewis acids like aluminum chloride (AlCl₃), a qualitative and comparative analysis can be drawn from its application in cornerstone organic reactions, most notably the Friedel-Crafts reaction.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. The choice of Lewis acid is critical in these reactions, influencing not only the rate but also the potential for side reactions such as polyalkylation and carbocation rearrangements.[3][4]

Tin(IV) Tetrabromide in Action: SnBr₄ has been effectively employed as a catalyst in Friedel-Crafts type dehydrative alkylation reactions.[5] It promotes the formation of a carbocation intermediate from an alcohol precursor, which then undergoes electrophilic aromatic substitution.

Comparison with Other Lewis Acids:

  • Aluminum Chloride (AlCl₃): AlCl₃ is a very strong Lewis acid and a highly active catalyst for Friedel-Crafts reactions. However, its high reactivity can lead to a lack of selectivity and the requirement for stoichiometric amounts due to strong product inhibition.[3]

  • Tin(IV) Chloride (SnCl₄): SnCl₄ is a milder Lewis acid than AlCl₃ and often provides better selectivity. Its catalytic activity can be enhanced in certain systems. Kinetic evidence from studies on related systems suggests that the efficiency of tin-based catalysts can be attributed to the electrophilicity of the Sn(IV) center.[6]

  • Iron(III) Chloride (FeCl₃): FeCl₃ is another common, milder Lewis acid that can offer a balance between reactivity and selectivity.

The choice between these catalysts often involves a trade-off between reaction rate and selectivity. While AlCl₃ might offer faster conversion, SnBr₄ and SnCl₄ can provide cleaner reactions with fewer byproducts, a crucial consideration in complex molecule synthesis. The reaction product distribution in Friedel-Crafts reactions can be under either kinetic or thermodynamic control, and the choice of catalyst can influence this balance.[3]

Delving into the Kinetics: How to Measure and Compare

To truly understand and optimize a SnBr₄-catalyzed reaction, a thorough kinetic analysis is indispensable. This involves determining the reaction order with respect to each reactant and the catalyst, calculating the rate constant (k), and determining the activation energy (Ea).[7]

Experimental Protocols for Kinetic Analysis

The following are detailed, step-by-step methodologies for key experiments to analyze the reaction kinetics of a SnBr₄-catalyzed reaction, for instance, the alkylation of an aromatic compound with an alcohol.

Protocol 1: In-situ Monitoring of Reaction Progress using NMR Spectroscopy

This protocol allows for the real-time tracking of reactant consumption and product formation without the need for quenching and workup at each time point.

Materials:

  • Tin(IV) tetrabromide (SnBr₄)

  • Aromatic substrate

  • Alkylating agent (e.g., a benzylic alcohol)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aromatic substrate, the alkylating agent, and the internal standard in the chosen anhydrous deuterated solvent.

  • Sample Preparation: In an NMR tube, add a known volume of the stock solution.

  • Initiation: At time t=0, inject a known amount of a freshly prepared SnBr₄ solution in the same deuterated solvent into the NMR tube. Quickly mix the contents.

  • Data Acquisition: Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring spectra at regular intervals. Use a pulse program optimized for quantitative measurements (e.g., with a sufficient relaxation delay).

  • Data Analysis:

    • Integrate the signals of the reactants and products relative to the internal standard in each spectrum.

    • Plot the concentration of the limiting reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Repeat the experiment with varying initial concentrations of the reactants and the catalyst to determine the reaction order for each component using the method of initial rates.

Protocol 2: Determination of Activation Energy using the Arrhenius Equation

This protocol involves running the reaction at different temperatures to calculate the activation energy.

Procedure:

  • Kinetic Runs: Following Protocol 1, perform a series of kinetic experiments at different, precisely controlled temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Rate Constant Calculation: For each temperature, determine the rate constant (k) from the integrated rate law that corresponds to the determined reaction order.

  • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).

  • Activation Energy Calculation: The slope of the resulting straight line will be equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated.[8]

Visualizing the Process: Mechanistic and Workflow Diagrams

To aid in the conceptualization of the catalytic process and the experimental design, the following diagrams are provided.

Generalized Mechanism of SnBr₄-Catalyzed Friedel-Crafts Alkylation

G cluster_activation Catalyst Activation cluster_alkylation Alkylation Step cluster_regeneration Catalyst Regeneration SnBr4 SnBr4 Activated_Complex [R-O(H)-SnBr4] Complex SnBr4->Activated_Complex Coordination ROH R-OH (Alcohol) ROH->Activated_Complex Carbocation R+ (Carbocation) + [HOSnBr4]- Activated_Complex->Carbocation Heterolysis Arene Ar-H (Arene) Sigma_Complex [Ar(H)R]+ (Sigma Complex) Carbocation->Sigma_Complex Arene->Sigma_Complex Electrophilic Attack Product Ar-R (Alkylated Product) Sigma_Complex->Product Deprotonation HOSnBr4_minus [HOSnBr4]- H2O H2O SnBr4_regen SnBr4 HOSnBr4_minus->SnBr4_regen Release of H2O

Caption: Generalized mechanism for SnBr₄-catalyzed Friedel-Crafts alkylation.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_activation Activation Energy Prep_Solutions Prepare Stock Solutions (Substrate, Alkylating Agent, Standard) Mix Mix Reactants and Catalyst in NMR tube (t=0) Prep_Solutions->Mix Prep_Catalyst Prepare Catalyst Solution (SnBr4) Prep_Catalyst->Mix NMR Acquire NMR Spectra over time Mix->NMR Integrate Integrate Signals NMR->Integrate Plot_Conc Plot [Reactant] vs. Time Integrate->Plot_Conc Det_Order Determine Reaction Order Plot_Conc->Det_Order Calc_k Calculate Rate Constant (k) Det_Order->Calc_k Repeat_T Repeat at Different Temperatures Calc_k->Repeat_T Arrhenius Arrhenius Plot (ln k vs 1/T) Repeat_T->Arrhenius Calc_Ea Calculate Activation Energy (Ea) Arrhenius->Calc_Ea

Caption: Workflow for comprehensive kinetic analysis of a catalyzed reaction.

Data Summary and Interpretation

While a comprehensive table of kinetic data for SnBr₄ catalysis across a range of reactions is an ongoing research need, the following table provides a template for researchers to populate with their own experimental data, comparing SnBr₄ with other common Lewis acids in a model Friedel-Crafts reaction.

Table 1: Comparative Kinetic Data for the Alkylation of Anisole with Benzyl Alcohol

CatalystCatalyst Loading (mol%)Temperature (°C)Initial Rate (M/s)Rate Constant (k)Activation Energy (kJ/mol)
SnBr₄ [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
SnCl₄ [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
AlCl₃ [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
FeCl₃ [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

This table is intended as a template for experimental data collection.

Conclusion and Future Outlook

Tin(IV) tetrabromide is a valuable Lewis acid catalyst that offers a balance of reactivity and selectivity for various organic transformations. While a comprehensive understanding of its reaction kinetics requires further quantitative investigation, the methodologies outlined in this guide provide a robust framework for researchers to elucidate the kinetic parameters for their specific systems. By systematically analyzing the influence of substrate, solvent, and temperature on the reaction rate, the full potential of SnBr₄ in synthetic chemistry can be unlocked, paving the way for the development of more efficient and selective catalytic processes. The continued exploration of its catalytic properties, particularly in comparison to other Lewis acids, will undoubtedly contribute to the advancement of modern organic synthesis.

References

  • Raja, E. K., DeSchepper, D. J., Nilsson Lill, S. O., & Klumpp, D. A. (n.d.). Cooperative Friedel-Crafts catalysis in heterobimetallic regime: alkylation of aromatics by pi-activated alcohols. Science.gov. Retrieved from [Link]

  • Scribd. (n.d.). IA - Activation Energy. Scribd. Retrieved from [Link]

  • ResearchGate. (2025). SnBr4-Promoted Friedel–Crafts Type Dehydrative Alkylation Reaction of Diarylmethanols with 2-Naphthol Derivatives. ResearchGate. Retrieved from [Link]

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  • Chad's Prep. (2020, October 26). 6.3 The Kinetics of Organic Reactions. YouTube. Retrieved from [Link]

  • Rowley, J. (n.d.). Mechanism and Kinetics of a Solid State Sn2 Reaction. Digital Commons @ Gardner-Webb University. Retrieved from [Link]

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  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth Student Scientist. Retrieved from [Link]

  • Springer. (2023). Reaction Kinetics, Mechanisms and Catalysis. Springer. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]

  • PJSIR. (n.d.). Department of Chemistry, University of Karachi, Karachi 32. PJSIR. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. RSC Publishing. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Table of recommended rate constants for chemical reactions occurring in combustion. NIST. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). Kinetics and thermodynamics. UCLouvain. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (2009). Chemical Kinetic Data Base for Combustion Chemistry Part 4. Isobutane. NIST. Retrieved from [Link]

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  • NIST. (n.d.). Homogeneous gas phase reactions of halogen- and cyanide- containing species. NIST. Retrieved from [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Evidence for Tin(IV) Tetrabromide Coordination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the coordination chemistry of tin(IV) tetrabromide (SnBr₄). As a potent Lewis acid, SnBr₄ readily reacts with Lewis bases to form stable adducts, a process that fundamentally alters its electronic and molecular structure.[1][2] For researchers in materials science, catalysis, and drug development, unequivocally demonstrating this coordination is paramount. Here, we move beyond mere procedural descriptions to explain the causal relationships between coordination and spectral changes, offering a robust framework for experimental design and data interpretation.

The uncoordinated SnBr₄ molecule exists in a tetrahedral geometry.[3] Upon reaction with a Lewis base (L), it expands its coordination sphere to form five-coordinate trigonal bipyramidal adducts (SnBr₄·L) or, more commonly, six-coordinate octahedral adducts (SnBr₄·L₂).[3][4] This guide will compare the spectroscopic signatures of four-coordinate SnBr₄ with its hypercoordinated adducts, focusing on ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), Vibrational (Infrared & Raman), and ¹¹⁹Sn Mössbauer spectroscopies.

¹¹⁹Sn NMR Spectroscopy: A Direct Probe of the Tin Environment

¹¹⁹Sn NMR spectroscopy is arguably the most direct and powerful tool for investigating coordination changes around a tin center. The tin nucleus is exceptionally sensitive to its electronic environment, boasting a chemical shift range of over 5000 ppm, which makes even subtle structural modifications readily apparent.[5][6]

Expertise & Causality: Why Coordination Causes a Dramatic Upfield Shift

The defining characteristic of ¹¹⁹Sn NMR in this context is the significant upfield shift (to more negative δ values) observed upon an increase in the coordination number. When SnBr₄ transitions from a four-coordinate (sp³) tetrahedral geometry to a six-coordinate (sp³d²) octahedral geometry in an adduct like SnBr₄·L₂, the hybridization of the tin atom changes. This rehybridization, coupled with the donation of electron density from the Lewis base ligands, increases the shielding of the tin nucleus. This enhanced shielding requires a lower applied magnetic field to achieve resonance, resulting in a pronounced upfield shift in the spectrum. The magnitude of this shift is often several hundred ppm, providing unambiguous evidence of adduct formation.[7][8]

Comparative Data: ¹¹⁹Sn Chemical Shifts (δ)

The following table summarizes typical ¹¹⁹Sn chemical shift ranges for different tin coordination environments.

Compound TypeCoordination NumberHybridization (approx.)Typical δ(¹¹⁹Sn) (ppm)
SnBr₄4sp³~ -635 to -645
SnBr₄·L (1:1 Adduct)5sp³dHighly variable, intermediate
SnBr₄·L₂ (1:2 Adduct)6sp³d²~ -1000 to -2000

Note: Shifts are relative to tetramethyltin (SnMe₄) at 0 ppm. The exact shift depends heavily on the nature of the solvent and the Lewis base.[5][7]

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed amount of the tin compound (e.g., SnBr₄ or the synthesized adduct) in a suitable deuterated solvent (e.g., CD₂Cl₂, C₆D₆, d₈-toluene) in a 5 mm NMR tube. The solvent must be anhydrous and non-coordinating if analyzing uncomplexed SnBr₄, or it can be the coordinating ligand itself.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹⁹Sn frequency (e.g., 149.17 MHz on a 400 MHz spectrometer).[9]

    • Reference the spectrum externally using SnMe₄.[5]

  • Acquisition:

    • Acquire a one-dimensional ¹¹⁹Sn spectrum. Due to the low gyromagnetic ratio and potential for negative Nuclear Overhauser Effect (NOE), using an inverse-gated proton decoupling sequence is recommended to obtain a quantitative spectrum without signal distortion.

    • Optimize acquisition parameters, including a sufficient relaxation delay (D1) to allow for the typically long T₁ relaxation times of ¹¹⁹Sn.

  • Processing & Analysis: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum and integrate the signals. Compare the observed chemical shift to established ranges to determine the coordination number.

Visualization: ¹¹⁹Sn NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation prep1 Dissolve SnBr4 or Adduct in Anhydrous d-Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune Probe to 119Sn Frequency prep2->acq1 acq2 Acquire 1D Spectrum (Inverse-Gated Decoupling) acq1->acq2 an1 Process FID acq2->an1 an2 Reference to SnMe4 an1->an2 an3 Identify δ(119Sn) an2->an3 interp1 δ ≈ -640 ppm (4-Coordinate) an3->interp1 Compare to Reference Data interp2 δ < -1000 ppm (6-Coordinate) an3->interp2 Compare to Reference Data

Caption: Workflow for determining tin coordination via ¹¹⁹Sn NMR.

Vibrational Spectroscopy (FT-IR & Raman): Probing Bond Strength

Vibrational spectroscopy provides complementary evidence by monitoring the strength of the Sn-Br bonds. According to Hooke's Law, the vibrational frequency of a bond is proportional to the square root of its force constant. Any change in bond strength will therefore manifest as a shift in the observed frequency.

Expertise & Causality: Why Coordination Weakens Sn-Br Bonds

When a Lewis base coordinates to the tin center, it donates electron density into the acceptor orbitals of the tin atom. This influx of electrons increases the overall electron density on the central metal. To accommodate this, electron density is redistributed throughout the molecule, leading to a slight lengthening and weakening of the existing Sn-Br bonds. This weakening of the bond force constant causes the Sn-Br stretching vibrations (ν(Sn-Br)) to shift to a lower frequency (a "red shift").[9] For tetrahedral SnBr₄, the symmetric Sn-Br stretch is Raman active, while the asymmetric stretch is Infrared active. Upon coordination and the resulting change in symmetry, these selection rules may change, but a general shift to lower wavenumbers for Sn-Br modes is expected.

Comparative Data: Sn-Br Vibrational Frequencies (ν)
CompoundSymmetryν(Sn-Br) Raman Active (cm⁻¹)ν(Sn-Br) IR Active (cm⁻¹)
SnBr₄Td~220 (symmetric stretch)~280 (asymmetric stretch)
SnBr₄·(Pyridine)₂C₂v (approx.)< 220< 280

Data for SnBr₄ is well-established.[10] Adduct frequencies are lower and depend on the specific ligand.

Experimental Protocol: FT-IR & Raman Spectroscopy
  • Sample Preparation:

    • FT-IR: For air-sensitive samples, prepare a Nujol mull inside a glovebox. Grind a small amount of the solid sample with a drop of Nujol oil to form a paste. Spread the paste thinly between two KBr or CsI plates.[9]

    • Raman: Place a small amount of the crystalline sample into a glass capillary tube and seal it.

  • Instrument Setup:

    • FT-IR: Use a Fourier Transform Infrared spectrometer. Purge the sample compartment with dry nitrogen to minimize atmospheric water and CO₂ interference.

    • Raman: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) to avoid sample fluorescence.

  • Acquisition:

    • Collect the spectrum over the appropriate range (e.g., 4000-200 cm⁻¹ for FT-IR to observe the low-frequency Sn-Br modes).[9]

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the peaks corresponding to the Sn-Br stretching vibrations. Compare the peak positions for the uncoordinated SnBr₄ and the adduct to identify the expected red shift.

Visualization: Logic of Vibrational Shift

G A Coordination of Lewis Base to Sn(IV) Center B Donation of Electron Density to Tin Atom A->B C Increased Electronic Repulsion and Redistribution B->C D Weakening of Sn-Br Bonds (Lower Force Constant) C->D E Shift of ν(Sn-Br) to Lower Wavenumber (Red Shift) D->E G cluster_snbr4 SnBr4 cluster_adduct SnBr4·L2 (Adduct) snbr4_geo Tetrahedral Geometry (Td) Symmetric Electric Field snbr4_spec Zero Electric Field Gradient Single Line Spectrum (ΔEₒ = 0) snbr4_geo->snbr4_spec Results in adduct_geo Octahedral Geometry (e.g., C2v) Asymmetric Electric Field adduct_spec adduct_spec adduct_geo->adduct_spec Results in coord Coordination Event coord->adduct_geo

Caption: Relationship between molecular symmetry and Mössbauer spectra.

Conclusion: A Triad of Converging Evidence

The coordination of a Lewis base to tin(IV) tetrabromide is not evidenced by a single measurement but by a confluence of spectroscopic data. Each technique offers a unique perspective on the same fundamental event:

  • ¹¹⁹Sn NMR directly observes the change in the nuclear magnetic environment, providing a quantifiable measure of the increased coordination number through a large upfield chemical shift.

  • Vibrational Spectroscopy probes the strength of the covalent bonds, revealing the weakening of the Sn-Br framework through a red shift in stretching frequencies.

  • ¹¹⁹Sn Mössbauer Spectroscopy examines the symmetry at the nucleus, confirming the loss of the pristine tetrahedral environment through the emergence of quadrupole splitting.

By employing this multi-technique approach, researchers can build an unassailable case for adduct formation, providing the rigorous characterization necessary for advancing scientific discovery.

References

  • Parish, R. V. (1966). Mössbauer spectra of organotin compounds. Part IV. Compounds containing Sn–S bonds. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Cullen, W. R., & Waldman, M. C. (1970). Mössbauer spectra of some organotin compounds of type R₃SnX. Inorganic and Nuclear Chemistry Letters.
  • Danish, M., et al. (2016). Synthesis, characterization, and insecticidal activity of new tin (IV) complexes. Journal of the Serbian Chemical Society.
  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

  • Web, C. (n.d.). (Sn) Tin NMR. University of Ottawa. Retrieved from [Link]

  • Papai, I., et al. (2022).
  • Mohammadikish, M. (2014). Four coordinate tin complexes: synthesis, characterization, thermodynamic and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Beraldo, H., et al. (2001). Synthesis and spectroscopic characterization of tin(II) and tin(IV) complexes containing 2,3,5,6-tetrakis(alpha-pyridyl)pyrazine as a bridging ligand. Journal of the Brazilian Chemical Society. [Link]

  • Goel, R. G., et al. (1976).
  • As-Sultani, A. H., et al. (2022). Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. Molecules. [Link]

  • Wikipedia contributors. (2024). Mössbauer spectroscopy. Wikipedia, The Free Encyclopedia.
  • Kourkoumelis, N., et al. (2023). Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands... as Potent Inflammatory Mediator Inhibitors. Molecules. [Link]

  • Perras, F. A., et al. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced ¹¹⁹Sn solid-state NMR spectroscopy. Nature Communications. [Link]

  • Wikipedia contributors. (2023). Organotin chemistry. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Tin(IV) bromide. Wikipedia, The Free Encyclopedia.
  • Schipper, D. E., et al. (2018). Dissolution of Sn, SnO, and SnS in a Thiol–Amine Solvent Mixture... ACS Omega.
  • Fettinger, J. C., et al. (2017). Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by ¹¹⁹Sn Mössbauer and ¹¹⁹Sn NMR spectroscopies. Dalton Transactions. [Link]

  • Chase, D. H., et al. (2021).
  • Folkes, P. A., et al. (2015).
  • Roy, S., et al. (2018). Interfacial Lewis Acid–Base Adduct Formation Probed by Vibrational Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Marin, J. H., et al. (2011). Raman spectrum of tin tetraiodide within the region of 10 to 250 cm⁻¹.
  • Al-Shboul, T. M. A., & Schmidt, C. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Lewis acid-base adduct. Retrieved from [Link]

  • Creighton, J. A., & Sinclar, T. J. (1979). Raman spectra of crystalline group IV tetrabromides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

Sources

Validating the Structure of Organotin Compounds from Tin(IV) Tetrabromide Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organometallic chemistry, the synthesis of novel compounds is a journey fraught with structural ambiguity. This is particularly true when dealing with the reactions of versatile precursors like tin(IV) tetrabromide (SnBr₄), where a multitude of products can potentially form. For researchers, scientists, and drug development professionals, the definitive validation of a product's structure is not merely a procedural step but the very foundation upon which further research and development are built. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed to elucidate the precise structure of organotin compounds synthesized from tin(IV) tetrabromide, offering insights into the causality behind experimental choices and presenting data-driven comparisons.

The Synthetic Landscape: Potential Products from Tin(IV) Tetrabromide Reactions

Tin(IV) tetrabromide is a powerful Lewis acid and a common starting material for the synthesis of organotin compounds.[1][2] The reaction of SnBr₄ with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), is a classical method for forming tin-carbon bonds.[3][4][5] Depending on the stoichiometry of the reactants, a range of organotin bromides can be synthesized, as depicted in the following reaction scheme:

SnBr₄ + n R-M → RₙSnBr₄₋ₙ + n MBr

(where R = alkyl or aryl group; M = MgX or Li; n = 1, 2, 3, or 4)

This can lead to the formation of mono-, di-, tri-, or tetra-substituted organotin compounds (RSnBr₃, R₂SnBr₂, R₃SnBr, and R₄Sn, respectively). The challenge lies in confirming which of these products has been selectively formed, or if a mixture of products is present. Furthermore, the coordination chemistry of organotin compounds can be complex, with the tin center capable of adopting various geometries, including tetrahedral, trigonal-bipyramidal, and octahedral arrangements.[3][6]

The following diagram illustrates the potential reaction pathways from tin(IV) tetrabromide:

ReactionPathways SnBr4 Tin(IV) Tetrabromide (SnBr₄) RSnBr3 Mono-substituted (RSnBr₃) SnBr4->RSnBr3 + 1 eq. R-M RM Organometallic Reagent (R-M) R2SnBr2 Di-substituted (R₂SnBr₂) RSnBr3->R2SnBr2 + 1 eq. R-M R3SnBr Tri-substituted (R₃SnBr) R2SnBr2->R3SnBr + 1 eq. R-M R4Sn Tetra-substituted (R₄Sn) R3SnBr->R4Sn + 1 eq. R-M

Caption: Potential reaction pathways in the synthesis of organotin compounds from tin(IV) tetrabromide.

A Multi-faceted Approach to Structural Validation

No single analytical technique can unequivocally determine the structure of a newly synthesized organotin compound. A synergistic approach, employing a combination of spectroscopic and diffraction methods, is essential for unambiguous structural assignment. This guide will compare the utility of three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the initial characterization of organotin compounds in solution.[7] It provides detailed information about the chemical environment of specific nuclei, allowing for the determination of the number and type of organic groups attached to the tin atom.

Key NMR Nuclei for Organotin Compounds:
  • ¹H NMR: Provides information on the proton environments of the organic ligands. The integration of proton signals can give the ratio of different organic groups.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the organic ligands.

  • ¹¹⁹Sn NMR: This is the most direct probe of the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[8][9]

Causality in NMR Analysis: The choice of which NMR experiments to run is dictated by the need to build a complete picture of the molecule's connectivity. ¹H and ¹³C NMR establish the structure of the organic ligands, while ¹¹⁹Sn NMR provides crucial information about the immediate environment of the metal center.

Comparative ¹¹⁹Sn NMR Data:

The ¹¹⁹Sn chemical shift (δ) is a key diagnostic parameter. The following table provides a general guide to the expected ¹¹⁹Sn NMR chemical shift ranges for different classes of organotin compounds.

Compound Type Coordination Number Typical ¹¹⁹Sn Chemical Shift Range (ppm)
R₄Sn4-100 to +150
R₃SnBr4 or 5-50 to +100
R₂SnBr₂4, 5, or 6-200 to +50
RSnBr₃4, 5, or 6-300 to 0

Note: Chemical shifts are referenced to tetramethyltin (Me₄Sn) at 0 ppm.[8] These are approximate ranges and can vary depending on the specific organic groups and solvent.

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified organotin compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the coordination at the tin center.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune the probe to the ¹¹⁹Sn frequency.

    • Set the reference frequency using an external standard of tetramethyltin (Me₄Sn).[8]

  • Data Acquisition:

    • Acquire a one-dimensional ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, a large spectral width is necessary.[8]

    • Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Use a sufficient relaxation delay to ensure quantitative integration if multiple tin species are present.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the Me₄Sn standard.

    • Analyze the chemical shifts and coupling constants (e.g., J(¹¹⁹Sn-¹³C), J(¹¹⁹Sn-¹H)) to deduce the structure.[8]

The following workflow diagram illustrates the process of NMR-based structural validation:

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Synthesis Reaction of SnBr₄ Purification Purification of Product Synthesis->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR Purification->C13_NMR Sn119_NMR ¹¹⁹Sn NMR Purification->Sn119_NMR Integration Integration & Multiplicity H1_NMR->Integration Chemical_Shifts Chemical Shifts C13_NMR->Chemical_Shifts Sn119_NMR->Chemical_Shifts Coupling Coupling Constants Integration->Coupling Chemical_Shifts->Coupling Structure Proposed Structure Coupling->Structure Validation_Logic NMR NMR Spectroscopy (Connectivity & Environment) Proposed_Structure Proposed Structure NMR->Proposed_Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Proposed_Structure XRD X-ray Crystallography (3D Structure in Solid State) Validated_Structure Validated Structure XRD->Validated_Structure Proposed_Structure->XRD If Crystalline Proposed_Structure->Validated_Structure If Non-Crystalline (High Confidence)

Sources

A Pragmatic Cost-Benefit Analysis of Tin(IV) Tetrabromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Lewis Acid Selection

For the discerning chemist in both academic and industrial settings, the selection of a Lewis acid catalyst is a pivotal decision that dictates not only the outcome of a reaction but also its practicality, safety, and economic viability. Tin(IV) tetrabromide (SnBr₄), a solid crystalline compound, often emerges as a compelling candidate, yet its application requires a nuanced understanding of its profile compared to more conventional reagents. This guide provides an in-depth, data-supported analysis of SnBr₄, designed to equip researchers, scientists, and drug development professionals with the insights needed for strategic catalyst selection.

The Technical Profile of Tin(IV) Tetrabromide

Tin(IV) tetrabromide, also known as stannic bromide, is a colorless to light yellow solid at room temperature.[1][2] This physical state is its first practical advantage, offering easier handling and weighing compared to highly volatile and corrosive liquid Lewis acids like titanium tetrachloride or boron trifluoride. However, it is moisture and air-sensitive, reacting violently with water, and requires storage and handling under an inert atmosphere.[1][3]

As a Lewis acid, SnBr₄ is utilized to catalyze a range of organic transformations, most notably:

  • Friedel-Crafts Reactions: It effectively promotes both alkylation and acylation of aromatic rings.[4]

  • Glycosylations: It serves as an activator for glycosyl donors in the synthesis of complex carbohydrates.[5]

  • Carbonyl and Imine Additions: Its catalytic activity extends to various nucleophilic addition reactions.[6]

The compound is corrosive and can cause severe skin burns and eye damage.[1][7] Proper personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory, and all manipulations should be performed within a chemical fume hood.[3][8][9]

Comparative Performance Analysis: SnBr₄ vs. The Alternatives

A reagent's true merit is revealed through direct comparison. The following analyses, based on established chemical principles and literature data, benchmark SnBr₄ against common alternatives in cornerstone synthetic reactions.

Scenario 1: Friedel-Crafts Acylation of Toluene

The acylation of an aromatic ring is a fundamental C-C bond-forming reaction. The choice of Lewis acid is critical to managing reactivity and preventing side products.

Table 1: Comparative Data for the Acylation of Toluene with Acetyl Chloride

CatalystTypical LoadingReaction Time (h)Typical Yield (%)Approx. Cost / molKey Considerations & Rationale
Tin(IV) Tetrabromide (SnBr₄) 1.0 - 1.2 equiv.2 - 485 - 90~$140Solid, easy to handle. Moderate reactivity often leads to cleaner reaction profiles with less charring compared to AlCl₃.
Aluminum Chloride (AlCl₃)>1.0 equiv.1 - 2>90~$50Highly reactive and inexpensive. However, its high reactivity can lead to polysubstitution and decomposition of sensitive substrates. Requires stoichiometric amounts as it complexes strongly with the product ketone.[10][11]
Titanium(IV) Chloride (TiCl₄)1.0 - 1.2 equiv.3 - 680 - 88~$90Potent Lewis acid, but is a fuming liquid that requires careful handling. Often used when high selectivity is needed.[4]
Zinc Chloride (ZnCl₂)Catalytic to Stoich.6 - 2465 - 75~$30Milder, less expensive Lewis acid. Generally requires higher temperatures and longer reaction times, suitable only for activated aromatic systems.[11]

Costs are estimates based on supplier pricing and are subject to change.

Scenario 2: O-Glycosylation

The formation of glycosidic bonds is notoriously sensitive to the choice of promoter, affecting both yield and stereoselectivity.

Table 2: Performance in the Glycosylation of a Glycal Donor

Promoter SystemLoadingReaction Time (h)Typical Yield (%)α/β SelectivityKey Considerations & Rationale
Tin(IV) Tetrabromide (SnBr₄) 0.1 - 0.3 equiv.2 - 580 - 90VariesEffective catalytic promoter. Its solid nature can be an advantage for precise loading in sensitive, small-scale reactions.
Tellurium(IV) Bromide (TeBr₄)0.05 - 0.1 equiv.0.1 - 2.0>90High α-selectivityHighly efficient catalyst providing excellent yields and high α-selectivity under mild conditions.[12]
Copper(II) Bromide (CuBr₂)2.5 equiv.24~95VariesA milder alternative for activating thioglycosides, though often requiring stoichiometric or greater amounts.[13]
CBr₄ / PPh₃1.5 equiv.1 - 3>95High α-selectivityGenerates the glycosyl bromide in situ. Avoids the use of a metallic Lewis acid but requires stoichiometric reagents.[14][15]

Experimental Protocol: SnBr₄-Catalyzed Friedel-Crafts Acylation

This protocol details a representative procedure and explains the causality behind each step, reflecting a self-validating and trustworthy experimental design.

Diagram 1: Workflow for SnBr₄-Catalyzed Acylation

Caption: A robust workflow for tin(IV) tetrabromide-catalyzed Friedel-Crafts acylation.

Step-by-Step Methodology & Rationale
  • Preparation (Under N₂ or Ar atmosphere):

    • 1.1. A 100 mL two-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of inert gas.

      • Expertise & Rationale: SnBr₄ reacts violently with water.[7] Ensuring all glassware is scrupulously dry is paramount to prevent catalyst quenching and formation of tin oxides, which would compromise the reaction's efficiency.

    • 1.2. The flask is charged with anhydrous toluene (20 mL) and acetyl chloride (1.0 equiv).

      • Expertise & Rationale: Toluene acts as both the solvent and the nucleophilic substrate. Using anhydrous grade solvent is critical for the reason stated above.

  • Reaction Execution:

    • 2.1. The stirred solution is cooled to 0 °C using an ice-water bath.

      • Expertise & Rationale: The formation of the acylium ion-Lewis acid complex is exothermic. Initial cooling controls the reaction rate, prevents thermal degradation of the reactants, and minimizes the formation of polymeric side products.

    • 2.2. Tin(IV) tetrabromide (1.1 equiv.) is added in small portions over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

      • Expertise & Rationale: Portion-wise addition of the solid catalyst allows for better management of the exotherm. Using a slight excess of the Lewis acid ensures complete activation of the acylating agent.

    • 2.3. The ice bath is removed, and the mixture is stirred at room temperature. The reaction is monitored by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours).

      • Expertise & Rationale: The moderate Lewis acidity of SnBr₄ allows the reaction to proceed efficiently at ambient temperature, an advantage over weaker catalysts that may require heat. TLC is an essential tool for real-time monitoring to avoid over-reaction or unnecessary heating.

  • Work-up and Purification:

    • 3.1. The reaction mixture is slowly poured into a flask containing ice-cold 1M HCl (50 mL) with vigorous stirring.

      • Expertise & Rationale: This step quenches the reaction by hydrolyzing the Lewis acid and any unreacted acetyl chloride. The acidic solution helps to keep the resulting tin salts soluble in the aqueous phase.

    • 3.2. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

      • Expertise & Rationale: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

    • 3.3. The combined organic layers are washed with saturated NaHCO₃ solution, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

      • Expertise & Rationale: The bicarbonate wash removes residual acid, the brine wash aids in breaking emulsions and removing bulk water, and Na₂SO₄ removes trace water before solvent evaporation. These steps are critical for obtaining a clean crude product and preserving the integrity of the silica gel in the subsequent purification step.

    • 3.4. The crude residue is purified by flash column chromatography to yield the product.

      • Expertise & Rationale: Chromatography separates the desired product (typically the para-isomer in this case) from any ortho-isomer and other minor impurities.

Mechanistic Insight: The Role of SnBr₄

The catalytic cycle of SnBr₄, like other Lewis acids, hinges on its ability to accept an electron pair, thereby activating the electrophile.

Diagram 2: Generalized Mechanism of Lewis Acid-Catalyzed Acylation

G catalyst SnBr₄ acyl_halide R-CO-Br activated_complex Activated Complex [R-C=O⁺---⁻SnBr₅] acyl_halide->activated_complex + SnBr₄ sigma_complex σ-Complex (Wheland Intermediate) activated_complex->sigma_complex + Arene arene Arene (Ar-H) product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ product_complex->catalyst Regeneration (in theory) product Product (Ar-CO-R) product_complex->product Work-up

Caption: Activation of an acyl halide by SnBr₄ to generate a potent electrophile.

SnBr₄ coordinates to the carbonyl oxygen of the acyl halide. This polarization enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich aromatic ring to form the tetrahedral Wheland intermediate. In acylation, the product ketone also acts as a Lewis base and coordinates strongly to the SnBr₄, meaning that more than a stoichiometric amount of the "catalyst" is often required.

The Final Verdict: A Balanced Choice for Controlled Reactivity

Benefits:

  • Handling and Dosing: As a solid, SnBr₄ is significantly easier and often safer to handle and accurately dispense than corrosive, fuming liquids like TiCl₄ or SnCl₄.[7][8]

  • Controlled Reactivity: Its moderate Lewis acidity strikes a valuable balance, providing sufficient activation for many transformations without the aggressive, side-reaction-promoting nature of stronger acids like AlCl₃.[16] This can lead to cleaner reaction profiles, simpler purifications, and higher yields of the desired product.

  • Versatility: It has proven effective across a range of important synthetic reactions.[1][16]

Costs:

  • Monetary Expense: SnBr₄ is generally more expensive than bulk commodity Lewis acids like AlCl₃ or ZnCl₂.

  • Moisture Sensitivity: Strict anhydrous conditions are necessary, adding to the procedural overhead and cost of dry solvents and inert gas.[1][3]

  • Waste Stream: While catalytic in some processes, in reactions like acylation it is effectively a stoichiometric reagent, contributing to a metal-containing waste stream that requires appropriate disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tin(IV) Bromide, 99%. Retrieved from Cole-Parmer. [Link]

  • SLS Ireland. (n.d.). Titanium(IV) bromide, 98%. Retrieved from SLS Ireland. [Link]

  • Gelest, Inc. (n.d.). MATERIAL SAFETY DATA SHEET - TIN IV BROMIDE. Retrieved from Gelest, Inc. [Link]

  • Solubility of Things. (n.d.). Tin(IV) bromide. Retrieved from Solubility of Things. [Link]

  • Wikipedia. (n.d.). Tin(IV) bromide. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2003). Synthesis of ω-Unsaturated O-Protected Glucosides as Precursors for Unsaturated Neutral Bolaforms. Retrieved from ResearchGate. [Link]

  • WebElements. (n.d.). Tin tetrabromide. Retrieved from WebElements. [Link]

  • PubMed. (2016). Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. Retrieved from PubMed. [Link]

  • Iowa State University Digital Repository. (1994). A Photochemical Alternative to the Friedel—Crafts Reaction. Retrieved from Iowa State University Digital Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from PMC - NIH. [Link]

  • ResearchGate. (2010). Stereoselective synthesis of 2,3-unsaturated-O-Glycosides promoted by TeBr4. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). An easy access to halide ion-catalytic α-glycosylation using carbon tetrabromide and triphenylphosphine as multifunctional reagents. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Tin(IV) Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Tin(IV) tetrabromide (SnBr₄), a versatile Lewis acid catalyst, is no exception. Its efficacy in organic synthesis and materials science is directly correlated with its purity. This guide provides an in-depth comparison of analytical methodologies to rigorously confirm the purity of synthesized SnBr₄, moving beyond simple procedural lists to explain the causality behind experimental choices. Our approach ensures a self-validating system for quality control, grounded in authoritative references.

The Synthetic Landscape and Potential Impurities

Tin(IV) tetrabromide is typically synthesized by the direct reaction of elemental tin with bromine. While seemingly straightforward, this synthesis can introduce several impurities that can significantly impact its reactivity and stability.

Common Impurities Include:

  • Unreacted Bromine (Br₂): Excess bromine from the synthesis can remain dissolved in the final product, giving it a yellowish or brownish tint.

  • Tin(II) Bromide (SnBr₂): Incomplete oxidation of tin can result in the presence of SnBr₂, a reducing agent that can interfere with desired reactions.

  • Hydrolysis Products: Tin(IV) tetrabromide is highly sensitive to moisture and can hydrolyze to form tin(IV) oxide (SnO₂) and hydrobromic acid (HBr).[1] This is a critical consideration during both synthesis and handling.

A multi-faceted analytical approach is therefore essential to not only quantify the SnBr₄ content but also to identify and quantify these specific impurities.

Primary Analytical Techniques for Structural and Oxidation State Confirmation

The most definitive methods for confirming the identity and purity of tin(IV) tetrabromide involve spectroscopic techniques that probe the local chemical environment of the tin atom.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's a primary technique: ¹¹⁹Sn NMR is arguably the most powerful tool for this purpose. The chemical shift of the tin nucleus is highly sensitive to its oxidation state and coordination environment, allowing for clear differentiation between Sn(IV) and Sn(II) species.[2]

Expected Observations:

  • Pure Tin(IV) Tetrabromide (SnBr₄): As a tetrahedral Sn(IV) compound, it is expected to exhibit a sharp singlet in the ¹¹⁹Sn NMR spectrum. While the exact chemical shift can vary with the solvent, tetrahedral tin(IV) halides typically resonate in a distinct region.[3]

  • Tin(II) Bromide (SnBr₂) Impurity: Sn(II) compounds have a much larger chemical shift anisotropy and resonate in a significantly different region of the spectrum, typically at much higher frequencies (more deshielded) compared to Sn(IV) compounds.[2] The presence of a signal in this region would be a clear indicator of Sn(II) impurity.

Quantitative Analysis: The relative integration of the signals corresponding to SnBr₄ and any SnBr₂ impurity can provide a quantitative measure of the purity with respect to the oxidation state.

Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FT-IR)

Why these are essential: Both Raman and FT-IR spectroscopy probe the vibrational modes of the Sn-Br bonds. For a tetrahedral molecule like SnBr₄, these techniques provide a characteristic fingerprint. Raman spectroscopy is particularly well-suited for this analysis.[3]

Expected Spectral Features: A tetrahedral molecule like SnBr₄ has four characteristic vibrational modes. The symmetric stretching mode (ν₁) is typically strong and sharp in the Raman spectrum, making it an excellent diagnostic peak for the presence of the tetrahedral SnBr₄ molecule. The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also observable. The presence of other species, such as SnBr₂ or hydrolysis products (containing Sn-O bonds), will introduce additional, distinct peaks into the spectra.

Quantitative Purity Assessment: A Comparative Approach

While spectroscopic methods are excellent for identification, a complete purity profile requires quantitative analysis. Below is a comparison of common quantitative techniques.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Analysis The temperature at which a solid transitions to a liquid.A sharp melting point close to the literature value (31 °C) indicates high purity.[3][4]Simple, rapid, and inexpensive first indicator of purity.Non-specific; impurities may not significantly depress the melting point if they form solid solutions.
Redox Titration Quantification of Sn(IV) by reduction to Sn(II), followed by titration with a standardized oxidizing agent.Accurate quantification of the Sn(IV) content.High accuracy and precision; cost-effective.Does not identify the nature of other impurities; can be labor-intensive.
Elemental Analysis (ICP-OES) Inductively Coupled Plasma - Optical Emission Spectrometry measures the elemental composition.Precise measurement of total tin and bromine content.High sensitivity and accuracy for elemental composition.Does not provide information on the oxidation state of tin; requires sample digestion.

Experimental Protocols

Protocol 1: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation: Due to the moisture sensitivity of SnBr₄, all sample preparation must be conducted in a dry atmosphere (e.g., a glovebox). Dissolve a precisely weighed amount of the synthesized SnBr₄ in a suitable anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer.

    • Nucleus: ¹¹⁹Sn.

    • Reference: Tetramethyltin (Sn(CH₃)₄) at 0 ppm.

    • Relaxation Delay: A sufficient delay (e.g., 5-10 seconds) should be used to ensure accurate quantification.

  • Data Analysis:

    • Identify the chemical shift of the major peak and compare it to the expected value for SnBr₄.

    • Integrate all signals in the spectrum. The percentage purity can be calculated as the integral of the SnBr₄ peak divided by the sum of all tin-containing peak integrals.

Protocol 2: Redox Titration for Sn(IV) Quantification

This protocol is an adaptation of established methods for tin analysis.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the synthesized SnBr₄ in a glovebox and transfer it to a 250 mL conical flask.

    • Add 50 mL of concentrated hydrochloric acid and 1 g of a reducing agent such as pure iron powder or aluminum foil to reduce Sn(IV) to Sn(II).

    • Gently heat the mixture until the reducing agent is dissolved and the solution is colorless.

  • Titration:

    • Rapidly cool the solution to room temperature while maintaining an inert atmosphere (e.g., by bubbling nitrogen through the solution) to prevent re-oxidation of Sn(II) by air.

    • Add 5 mL of starch indicator solution.

    • Titrate with a standardized 0.1 N potassium iodate (KIO₃) solution. The endpoint is the appearance of a persistent blue-black color.

  • Calculation:

    • The concentration of Sn(IV) is calculated based on the stoichiometry of the redox reaction between Sn(II) and KIO₃.

Visualization of the Purity Confirmation Workflow

Purity_Workflow cluster_synthesis Synthesis & Initial Observation cluster_spectroscopy Structural & Oxidation State Analysis cluster_quantification Quantitative Purity Determination Synthesized_Product Synthesized SnBr₄ Visual_Inspection Visual Inspection (Colorless solid?) Synthesized_Product->Visual_Inspection Melting_Point Melting Point Analysis (Sharp, near 31°C?) Visual_Inspection->Melting_Point NMR_Analysis ¹¹⁹Sn NMR Spectroscopy Melting_Point->NMR_Analysis Proceed if initial checks pass Vibrational_Analysis Raman / FT-IR Spectroscopy NMR_Analysis->Vibrational_Analysis Purity_Report Comprehensive Purity Report NMR_Analysis->Purity_Report Redox_Titration Redox Titration Vibrational_Analysis->Redox_Titration Vibrational_Analysis->Purity_Report Elemental_Analysis Elemental Analysis (ICP-OES) Redox_Titration->Elemental_Analysis Redox_Titration->Purity_Report Elemental_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity analysis of synthesized SnBr₄.

Diagram of Redox Titration Logic

Titration_Logic SnBr4_Sample SnBr₄ Sample (Sn⁴⁺) Reduction Reduction (+ Fe or Al, HCl) SnBr4_Sample->Reduction Sn2_Solution Sn²⁺ Solution (Analyte) Reduction->Sn2_Solution Titration Titration with Std. KIO₃ Sn2_Solution->Titration Endpoint Endpoint Detection (Starch Indicator) Titration->Endpoint

Caption: Logical steps in the redox titration for Sn(IV) quantification.

Conclusion

Confirming the purity of synthesized tin(IV) tetrabromide is not a one-step process. A rigorous and self-validating approach combines preliminary physical tests with advanced spectroscopic and titrimetric methods. ¹¹⁹Sn NMR and Raman spectroscopy provide definitive structural and oxidation-state information, while redox titration and elemental analysis offer robust quantification. By employing this multi-technique strategy, researchers can ensure the quality of their SnBr₄, leading to more reliable and reproducible results in their downstream applications.

References

  • Wikipedia contributors. (2023). Tin(IV) bromide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tin(IV) Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the fundamental principles that ensure safety and regulatory compliance in the laboratory. This guide provides a comprehensive, in-depth protocol for the proper disposal of Tin(IV) bromide (SnBr₄), also known as stannic bromide. The procedures outlined are designed to be self-validating, grounded in the inherent chemical properties of the compound and aligned with established safety standards.

Understanding the Core Hazards of Tin(IV) Bromide

A foundational understanding of the hazards associated with Tin(IV) bromide is critical to appreciating the necessity of the disposal protocols that follow. Tin(IV) bromide is a corrosive solid that is highly sensitive to air and moisture.[1] Its primary dangers stem from its reactivity, particularly with water.

Key Chemical Characteristics:

  • Hydrolysis: Tin(IV) bromide reacts violently with water or moisture to produce hydrogen bromide gas and tin(IV) oxide.[2][3][4] Hydrogen bromide is a corrosive and toxic gas that can cause severe respiratory irritation.[1][2] This reactivity is the primary driver for the specific handling and disposal procedures.

  • Corrosivity: Direct contact with Tin(IV) bromide can cause severe skin burns and serious eye damage.[1][5]

  • Toxicity: Inhalation of dust or fumes can lead to respiratory irritation.[2][5] While chronic effects are not well-documented, acute exposure can cause significant injury.[2]

HazardDescriptionPrimary Mitigation Strategy
Reactivity Reacts violently with water, moisture, strong acids, bases, and oxidizing agents.[3][5]Strict avoidance of contact with incompatible materials.
Corrosivity Causes severe skin burns and serious eye damage.[1][5]Use of appropriate Personal Protective Equipment (PPE).
Inhalation Toxicity Dust and fumes from hydrolysis (hydrogen bromide) can cause respiratory irritation.[2]Handling in a well-ventilated area or chemical fume hood.
Environmental Should not be released into the environment as it can contaminate ground water systems.[5]Disposal as hazardous waste through a licensed contractor.
Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, establishing a safe working environment is paramount. This involves a combination of engineering controls and the correct use of PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for the disposal of Tin(IV) bromide must be conducted within a certified chemical fume hood to contain any dust or vapors, especially the hydrogen bromide gas that can be generated upon exposure to ambient moisture.[3][6]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and in good working order.[2][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes and dust.[1]

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile, and inspect them for any signs of degradation before use.[2] Always use proper glove removal technique to avoid skin contact.[1]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1] For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is required.[2][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Tin(IV) bromide is that it must be treated as hazardous waste. It should never be disposed of down the drain or in standard laboratory trash.[1][5]

Step 1: Containment and Labeling of Waste

  • Primary Container: All waste Tin(IV) bromide, including residues and contaminated materials (e.g., weighing boats, pipette tips), should be placed in a dedicated, dry, and sealable container.

  • Container Compatibility: The waste container must be compatible with the chemical. A glass bottle is generally suitable.[7] Ensure the container is not one that has previously held water or other incompatible substances.

  • Labeling: Immediately label the waste container as "Hazardous Waste: Tin(IV) Bromide". The label should also include the associated hazards (Corrosive, Water-Reactive) and the date of accumulation.

Step 2: Managing Spills During Collection

In the event of a small spill during the collection of waste:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate personnel from the immediate vicinity.[1]

  • Do Not Use Water: Under no circumstances should water be used to clean up a Tin(IV) bromide spill due to its violent reaction.[1][6]

  • Absorb and Collect: Cover the spill with a dry, inert, non-combustible absorbent material such as sand or vermiculite.[2]

  • Sweep and Containerize: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[1][6]

  • Final Cleanup: The area can be wiped down with a cloth lightly dampened with an appropriate organic solvent (e.g., isopropanol), and the cloth must also be disposed of as hazardous waste.

Step 3: Storage Pending Disposal

  • Segregation: Store the sealed hazardous waste container in a designated, well-ventilated, and dry "Hazardous Waste Storage Area".[7]

  • Incompatibilities: Ensure the container is stored away from water, moisture, acids, bases, and oxidizing agents.[3][5]

  • Secure Location: The storage area should be secure and away from high-traffic areas to prevent accidental tipping or breakage.[7]

Step 4: Final Disposal

  • Licensed Disposal Company: The final step is to arrange for the pickup and disposal of the hazardous waste through a licensed and certified environmental services contractor.[1]

  • Incineration: The standard and recommended method of disposal is chemical incineration in a facility equipped with an afterburner and a scrubber to neutralize the resulting acidic gases.[1] This process ensures the complete destruction of the compound in an environmentally responsible manner.

  • Contaminated Packaging: Any original packaging that is contaminated with Tin(IV) bromide must also be disposed of as unused product and cannot be thrown in the regular trash.[1]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of Tin(IV) bromide waste.

TinIVBromideDisposal start Start: Tin(IV) Bromide Waste Generated ppe_check Is appropriate PPE (goggles, face shield, gloves, lab coat) being worn? start->ppe_check fume_hood_check Is work being conducted in a chemical fume hood? ppe_check->fume_hood_check Yes stop_ppe STOP! Don appropriate PPE before proceeding. ppe_check->stop_ppe No containerize Place waste in a dry, compatible, and labeled hazardous waste container. fume_hood_check->containerize Yes stop_hood STOP! Move operations to a chemical fume hood. fume_hood_check->stop_hood No spill_check Was there a spill during transfer? containerize->spill_check cleanup_spill Clean spill with dry, inert absorbent. DO NOT USE WATER. Containerize cleanup debris. spill_check->cleanup_spill Yes store_waste Store sealed container in a designated, dry, and secure Hazardous Waste Storage Area. spill_check->store_waste No cleanup_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end stop_ppe->ppe_check stop_hood->fume_hood_check

Caption: Decision workflow for the safe disposal of Tin(IV) bromide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Tin(IV) bromide is not merely a procedural task but a critical component of responsible laboratory management. By understanding the chemical principles behind its hazards—primarily its violent reactivity with water—and adhering to a structured, multi-step disposal protocol, researchers can ensure their own safety, the safety of their colleagues, and the protection of the environment. This guide serves as a foundational document to build and maintain a culture of safety and compliance within any research or development setting.

References

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A Researcher's Guide to Handling Tin(IV) Bromide: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Tin(IV) bromide (SnBr4), also known as stannic bromide, is a highly reactive and corrosive solid utilized in various chemical syntheses.[1][2] Its utility in the laboratory is matched by its significant hazards, demanding a comprehensive and rigorously followed safety protocol to mitigate risks. This guide provides an in-depth, experience-driven approach to the safe handling of Tin(IV) bromide, focusing on the selection and use of appropriate personal protective equipment (PPE). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.

Understanding the Core Risks of Tin(IV) Bromide

A thorough understanding of the hazards associated with Tin(IV) bromide is fundamental to appreciating the necessity of the prescribed PPE. This compound is not merely an irritant; it is a corrosive substance that can cause severe and lasting damage upon contact.[1][2]

Primary Hazards:

  • Corrosivity: Tin(IV) bromide is corrosive and causes severe burns to the skin and eyes upon contact.[1][2] The damage can be immediate and may lead to permanent injury, including corneal damage.[1]

  • Respiratory Tract Burns: Inhalation of Tin(IV) bromide dust or fumes can cause chemical burns to the respiratory tract.[1] This can be fatal in severe cases due to complications like pulmonary edema.[1]

  • Gastrointestinal Damage: If ingested, Tin(IV) bromide can cause severe burns and perforation of the digestive tract.[1]

  • Moisture Reactivity: Tin(IV) bromide reacts violently with water and is sensitive to moisture in the air.[1][2][3] This reaction can produce hydrogen bromide gas, which is also corrosive and toxic.[1][2]

  • Systemic Effects: Beyond localized burns, exposure can lead to systemic effects on the central nervous and cardiovascular systems.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple box-checking; it is a critical risk-mitigation strategy. Each component of the PPE ensemble is chosen to counteract a specific hazard posed by Tin(IV) bromide.

Engineering Controls: The Foundation of Safety

Before discussing personal gear, it is crucial to emphasize the role of engineering controls. All work with Tin(IV) bromide must be conducted within a certified chemical fume hood to contain dust and fumes.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]

A Step-by-Step Guide to PPE Selection and Use

The following protocol outlines the mandatory PPE for handling Tin(IV) bromide. The causality behind each choice is explained to foster a deeper understanding of the safety measures.

Step 1: Eye and Face Protection

  • Why: The corrosive nature of Tin(IV) bromide necessitates robust protection against splashes and airborne particles. Standard safety glasses are insufficient.

  • Protocol:

    • Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]

    • In conjunction with goggles, a full-face shield is required to protect the rest of the face from splashes.[5]

    • Contact lenses should not be worn when handling this chemical, as they can trap the corrosive material against the eye.[4]

Step 2: Skin and Body Protection

  • Why: Tin(IV) bromide can cause severe skin burns upon contact.[1][2] Protective clothing and gloves create a necessary barrier.

  • Protocol:

    • Gloves: Select gloves made of a material resistant to Tin(IV) bromide. Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use.[5] Use proper glove removal technique to avoid contaminating your skin.[5]

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is mandatory. Ensure it is buttoned to provide maximum coverage.

    • Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

Step 3: Respiratory Protection

  • Why: The fine dust of Tin(IV) bromide can easily become airborne, and its inhalation can lead to severe respiratory tract burns.[1]

  • Protocol:

    • When handling the solid, especially outside of a glovebox, a respirator is necessary.

    • A NIOSH-approved air-purifying respirator with a P100 (or N100) particulate filter is required to protect against dust.[5]

    • If there is a risk of exposure to vapors or hydrogen bromide gas (due to reaction with moisture), a combination cartridge for acid gases and particulates should be used.[4]

    • Ensure the respirator is properly fitted and a fit test has been conducted as per OSHA's 29 CFR 1910.134 regulations.[1][2]

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling Tin(IV) Bromide IsFumeHood Working in Chemical Fume Hood? Start->IsFumeHood EyeFace Chemical Goggles & Face Shield IsFumeHood->EyeFace Yes Gloves Nitrile or Neoprene Gloves EyeFace->Gloves Clothing FR Lab Coat, Long Pants, Closed-toe Shoes Gloves->Clothing Respirator NIOSH-approved Respirator (P100/N100 Filter) Clothing->Respirator End Safe Handling Protocol Respirator->End Proceed with Caution

Caption: PPE Selection Workflow for Tin(IV) Bromide.

Operational and Disposal Plans

A safe laboratory environment is maintained not only by what you wear but also by how you work and dispose of waste.

Handling and Storage Protocol
  • Moisture Control: Always handle Tin(IV) bromide under an inert atmosphere (e.g., in a glovebox) or in a very dry environment.[3] Keep containers tightly closed and store them in a cool, dry, and well-ventilated area designated as a corrosives area.[1][3]

  • Avoid Incompatibilities: Keep Tin(IV) bromide away from water, strong acids, oxidizing agents, and bases.[1][2]

  • Prevent Dust: Minimize the generation of dust when handling the solid.[1]

Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing full PPE, carefully sweep or vacuum the spilled solid material.[1] Do not use water to clean up the spill, as it will react violently.[5]

  • Collection: Place the spilled material into a suitable, labeled, and sealed container for disposal.[1]

Disposal Plan
  • Waste Classification: Tin(IV) bromide waste is considered hazardous waste.[3]

  • Disposal Procedure: Dispose of waste in accordance with all local, state, and federal regulations.[2][6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[5]

Emergency Procedures: A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

In all cases of exposure, it is critical to show the Safety Data Sheet (SDS) to the attending medical personnel. [2][5]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Tin(IV) bromide, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet - Tin(IV) Bromide, 99%. Cole-Parmer. [Link]

  • SNT7915_TIN IV BROMIDE - Safety Data Sheet. Gelest, Inc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.